molecular formula C33H42N4O10 B12365453 SPB-PEG4-AAD

SPB-PEG4-AAD

Cat. No.: B12365453
M. Wt: 654.7 g/mol
InChI Key: XUYYZNAXRNWINR-UHFFFAOYSA-N
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Description

SPB-PEG4-AAD is a useful research compound. Its molecular formula is C33H42N4O10 and its molecular weight is 654.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H42N4O10

Molecular Weight

654.7 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide

InChI

InChI=1S/C33H42N4O10/c1-2-3-10-33(36-37-33)11-12-34-28(39)9-15-41-18-20-43-22-23-44-21-19-42-17-13-35-27(38)5-4-14-45-32-30-26(8-16-46-30)24-25-6-7-29(40)47-31(25)32/h1,6-8,16,24H,3-5,9-15,17-23H2,(H,34,39)(H,35,38)

InChI Key

XUYYZNAXRNWINR-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(N=N1)CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of SPB-PEG4-AAD Crosslinking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism behind SPB-PEG4-AAD crosslinking, a powerful bioconjugation technique. We will dissect the chemical reactions, the role of each component, and provide detailed experimental protocols and quantitative data to empower researchers in their applications, from targeted drug delivery to the development of complex bioconjugates.

Introduction to the this compound Crosslinker

The this compound crosslinker is a heterotrifunctional reagent designed for the sequential and specific conjugation of biomolecules. Its architecture consists of three key components:

  • SPB (Succinimidyl 4-formylbenzoate): This moiety contains two reactive groups: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, and an aromatic aldehyde (4-formylbenzoate) for reaction with aminooxy groups.

  • PEG4 (Polyethylene glycol, 4 units): A discrete polyethylene glycol linker that imparts hydrophilicity and flexibility to the crosslinker. This enhances the solubility and stability of the resulting conjugate and provides spatial separation between the conjugated molecules, minimizing steric hindrance.

  • AAD (Aminooxy-acetic acid): This component provides a terminal aminooxy group, which chemoselectively reacts with aldehydes to form a stable oxime bond.

The strategic design of this crosslinker allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.

The Two-Step Crosslinking Mechanism

The crosslinking process occurs in two sequential steps, leveraging the distinct reactivities of the NHS ester and the aldehyde group.

Step 1: Amine Modification via NHS Ester Reaction

The first step involves the reaction of the Succinimidyl 4-formylbenzoate (SPB) moiety with a primary amine on the first target molecule (e.g., a protein, antibody, or peptide). The N-hydroxysuccinimide (NHS) ester reacts with a primary amine (typically the ε-amine of a lysine residue or the N-terminal α-amine) to form a stable amide bond. This reaction proceeds efficiently at a slightly alkaline pH.

A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, careful control of the reaction conditions is essential for maximizing conjugation efficiency.

Step 2: Oxime Ligation

Once the first molecule is modified with the aldehyde-displaying linker, the second molecule, functionalized with an aminooxy group (from AAD), is introduced. The aromatic aldehyde from the SPB moiety reacts specifically with the aminooxy group to form a stable oxime linkage. This reaction, known as oxime ligation, is highly chemoselective and can proceed under mild, physiological conditions. The rate of oxime formation with aromatic aldehydes can be significantly accelerated by the use of a catalyst, such as aniline.

Quantitative Data

The efficiency and kinetics of the this compound crosslinking are dependent on several factors, including pH, temperature, and the presence of catalysts. The following tables summarize key quantitative data for the two reaction steps.

Table 1: NHS Ester Reaction with Primary Amines

ParameterValue/ConditionNotes
Optimal pH Range 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Reaction Time 30 - 60 minutesAt room temperature.
Recommended Buffers Phosphate, Borate, Bicarbonate, HEPESMust be amine-free (e.g., no Tris).
NHS Ester Half-life Highly pH-dependentDecreases significantly as pH increases above 8.

Table 2: Aniline-Catalyzed Oxime Ligation with Aromatic Aldehydes

ParameterValue/ConditionNotes
Optimal pH for Modification 8.0For the initial NHS ester reaction with the protein.[1][2]
Optimal pH for Conjugation 6.0For the subsequent oxime ligation step.[1][2]
Catalyst Aniline (typically 10 mM)Significantly increases the reaction rate.[1][2]
Reaction Time ~2 hoursFor >95% conversion in antibody-protein conjugations.[1][2]
Rate Enhancement (pH 7.0) Up to 40-foldWith 100 mM aniline.[3]
Rate Enhancement (pH 4.5) Up to 400-foldWith 100 mM aniline.[3]
Alternative Catalyst m-Phenylenediamine (mPDA)Can be up to 15 times more efficient than aniline.[3][4]

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation using an this compound or a similar NHS-aldehyde crosslinker. Optimization for specific molecules is recommended.

Step 1: Modification of Molecule A with this compound

Materials:

  • Molecule A (e.g., protein) in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound crosslinker

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Prepare Molecule A: Ensure Molecule A is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound crosslinker in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the solution of Molecule A.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer for the next step (e.g., MES buffer, pH 6.0).

Step 2: Conjugation of Aldehyde-Modified Molecule A with Aminooxy-Modified Molecule B

Materials:

  • Aldehyde-modified Molecule A (from Step 1)

  • Aminooxy-modified Molecule B

  • Aniline stock solution (e.g., 1 M in a compatible solvent)

  • Conjugation buffer (e.g., MES or phosphate buffer, pH 6.0)

Procedure:

  • Prepare Reactants: Combine the aldehyde-modified Molecule A and a slight molar excess (e.g., 1.2 to 1.5-fold) of the aminooxy-modified Molecule B in the conjugation buffer.

  • Catalysis: Add the aniline stock solution to the reaction mixture to a final concentration of 10 mM.

  • Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted molecules and the catalyst.

Visualizations

Signaling Pathways and Experimental Workflows

SPB_PEG4_AAD_Mechanism cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Oxime Ligation MoleculeA Molecule A (with Primary Amine) Reaction1 NHS Ester Reaction (pH 7.2-8.5) MoleculeA->Reaction1 SPB_Linker This compound SPB_Linker->Reaction1 Aldehyde_MoleculeA Aldehyde-Modified Molecule A Reaction1->Aldehyde_MoleculeA Stable Amide Bond NHS_byproduct N-Hydroxysuccinimide (byproduct) Reaction1->NHS_byproduct Reaction2 Oxime Ligation (pH ~6.0, Aniline Catalyst) Aldehyde_MoleculeA->Reaction2 MoleculeB Molecule B (with Aminooxy Group) MoleculeB->Reaction2 Final_Conjugate Final Conjugate (Molecule A - Linker - Molecule B) Reaction2->Final_Conjugate Stable Oxime Bond Water_byproduct Water (byproduct) Reaction2->Water_byproduct

Caption: The two-step reaction mechanism of this compound crosslinking.

Experimental_Workflow start Start prep_mol_a Prepare Molecule A (in amine-free buffer, pH 7.2-8.0) start->prep_mol_a add_crosslinker Add this compound (10-20x molar excess) prep_mol_a->add_crosslinker incubate1 Incubate (30-60 min, RT) add_crosslinker->incubate1 purify1 Purify via Desalting Column (remove excess crosslinker) incubate1->purify1 combine_reactants Combine Aldehyde-Molecule A with Aminooxy-Molecule B purify1->combine_reactants add_catalyst Add Aniline Catalyst (to 10 mM) combine_reactants->add_catalyst incubate2 Incubate (2 hours, RT) add_catalyst->incubate2 purify2 Purify Final Conjugate (e.g., SEC) incubate2->purify2 end End purify2->end

References

Introduction to Nkx2.5 and the Challenge of Studying Transcription Factor-DNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the application of SPB-PEG4-AAD for the study of Nkx2.5/DNA complexes is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the "bump-and-hole" strategy, a cutting-edge technique for covalently locking transcription factor-DNA interactions, with a specific focus on the cardiac transcription factor Nkx2.5.

Nkx2.5 is a homeodomain transcription factor that plays a pivotal role in the embryonic development of the heart. Its precise binding to specific DNA sequences is crucial for the regulation of a cascade of genes essential for cardiac morphogenesis and function. Dysregulation of Nkx2.5 has been linked to congenital heart diseases. Studying the transient and dynamic nature of Nkx2.5-DNA interactions in a cellular context presents a significant challenge. Traditional methods often lack the specificity and stability required to capture these fleeting interactions for in-depth analysis.

To overcome these limitations, a novel "bump-and-hole" strategy has been developed. This chemical biology approach allows for the creation of a stable, covalent bond between the Nkx2.5 protein and its target DNA sequence. This is achieved by introducing a "hole" in the Nkx2.5 protein through mutagenesis and a corresponding "bump" on the DNA probe, which is equipped with a photoreactive crosslinker.

The "Bump-and-Hole" Strategy: A Detailed Overview

The core of this strategy lies in the specific pairing of a mutated Nkx2.5 protein with a chemically modified DNA probe. A bulky amino acid in the Nkx2.5 homeodomain is replaced with a smaller one, creating a "hole." Concurrently, a synthetic DNA probe is designed with a "bump" – a modification that fits into this engineered cavity. This "bump" is attached to a nucleotide analog, 5-azido-amino-dATP (AAD), via a linker, SPB-PEG4. The azide group on AAD serves as a photo-crosslinker, which upon exposure to UV light, forms a covalent bond with the Nkx2.5 protein.

This covalent locking of the Nkx2.5/DNA complex provides a stable entity for downstream applications, including proteomic analysis to identify interacting partners in a cellular environment.

Quantitative Data Summary

The following table summarizes the key quantitative data from the studies employing the this compound probe for studying Nkx2.5/DNA complexes.

ParameterValueDescriptionReference
Dissociation Constant (Kd)
Nkx2.5(WT) + NPA(WT)16 ± 2 nMBinding affinity of wild-type Nkx2.5 to wild-type DNA.
Nkx2.5(Y191A) + NPA(WT)140 ± 10 nMBinding affinity of the "hole" mutant Nkx2.5 to wild-type DNA.
Nkx2.5(Y191A) + NPA(this compound)20 ± 2 nMBinding affinity of the "hole" mutant Nkx2.5 to the "bump" DNA probe.
Crosslinking Efficiency ~50%The efficiency of covalent bond formation between Nkx2.5(Y191A) and the this compound modified DNA upon UV irradiation.

Experimental Protocols

Engineering of the Nkx2.5 "Hole" Mutant
  • Site-Directed Mutagenesis: The mutation is introduced into the Nkx2.5 expression vector using the QuikChange site-directed mutagenesis kit. The codon for Tyrosine at position 191 (Y191) is replaced with a codon for Alanine (A).

  • Protein Expression and Purification: The Nkx2.5(Y191A) mutant is expressed in E. coli and purified using affinity chromatography, followed by size-exclusion chromatography to ensure high purity.

Synthesis of the "Bump" DNA Probe (this compound)
  • Oligonucleotide Synthesis: The DNA oligonucleotides are synthesized using standard phosphoramidite chemistry.

  • Enzymatic Incorporation of AAD: The modified nucleotide, 5-azido-amino-dATP (AAD), is incorporated into the DNA probe using terminal deoxynucleotidyl transferase.

  • Linker Conjugation: The SPB-PEG4 linker is conjugated to the AAD-modified DNA probe.

  • Purification: The final this compound DNA probe is purified using high-performance liquid chromatography (HPLC).

Covalent Crosslinking of the Nkx2.5/DNA Complex
  • Binding Reaction: The purified Nkx2.5(Y191A) protein and the this compound DNA probe are incubated together in a binding buffer to allow for complex formation.

  • UV Irradiation: The mixture is then exposed to UV light (typically 365 nm) to activate the azide group on the AAD, leading to the formation of a covalent bond with the Nkx2.5 protein.

  • Analysis: The formation of the covalent complex is verified using techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and mass spectrometry.

Visualizations

G cluster_0 Nkx2.5 Signaling Pathway Upstream_Signals Upstream Signals (e.g., Wnt, FGF, BMP) Nkx2_5_Gene Nkx2.5 Gene Upstream_Signals->Nkx2_5_Gene Transcription Nkx2_5_Protein Nkx2.5 Protein Nkx2_5_Gene->Nkx2_5_Protein Translation Target_Genes Cardiac Target Genes (e.g., Myh6, Anf) Nkx2_5_Protein->Target_Genes Binds to DNA & Regulates Transcription Cardiac_Development Cardiac Development Target_Genes->Cardiac_Development Expression leads to

Caption: Simplified Nkx2.5 signaling pathway in cardiac development.

G cluster_1 Experimental Workflow: Bump-and-Hole Strategy Start Start Mutagenesis 1. Site-Directed Mutagenesis of Nkx2.5 (Y191A) Start->Mutagenesis Protein_Purification 2. Expression & Purification of Nkx2.5(Y191A) Mutagenesis->Protein_Purification Binding 4. Incubation of Nkx2.5(Y191A) and DNA Probe Protein_Purification->Binding DNA_Synthesis 3. Synthesis of This compound DNA Probe DNA_Synthesis->Binding Crosslinking 5. UV Irradiation (365 nm) Binding->Crosslinking Analysis 6. Analysis (SDS-PAGE, Mass Spectrometry) Crosslinking->Analysis End End Analysis->End

Caption: Workflow for the Nkx2.5/DNA bump-and-hole covalent locking.

Caption: Logical relationship of the bump-and-hole components.

Applications and Future Directions

The ability to covalently trap the Nkx2.5/DNA complex opens up new avenues for research. This stable complex can be used as bait in pull-down assays from cell lysates to identify previously unknown protein-protein interactions that modulate Nkx2.5 activity. This could reveal novel co-factors or repressive elements involved in cardiac gene regulation.

Furthermore, this technology can be adapted to other transcription factors, providing a general platform for studying DNA-protein interactions in their native cellular context. For drug development professionals, this strategy could be employed in screening for small molecules that disrupt the Nkx2.5-DNA interaction, offering a potential therapeutic approach for certain congenital heart defects. Future work may focus on applying this technique in living cells to capture the dynamics of transcription factor binding in real-time.

An In-depth Technical Guide to Investigating p53/DNA Interactions with Small-Molecule Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document serves as a technical template for studying the interaction between the p53 tumor suppressor and DNA in the presence of a small-molecule modulator. The specific compound "SPB-PEG4-AAD" is not found in publicly available scientific literature. Therefore, this guide outlines a generalized approach, utilizing established methodologies and providing frameworks for data presentation and experimental design that can be adapted for a novel compound like this compound.

Introduction: The p53-DNA Interaction as a Therapeutic Target

The tumor suppressor protein p53, often called the "guardian of the genome," is a critical transcription factor that responds to cellular stress by regulating the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.[1] Its function is intrinsically linked to its ability to bind to specific DNA sequences, known as p53 response elements (REs), in the promoter regions of its target genes. The p53 protein typically binds to DNA as a tetramer, recognizing a consensus sequence composed of two repeats of 5'-PuPuPuC(A/T)(T/A)GPyPyPy-3'.[2][3]

In over 50% of human cancers, the TP53 gene is mutated, compromising the protein's ability to bind DNA and perform its tumor-suppressive functions. For cancers retaining wild-type p53, its function is often inhibited by negative regulators like MDM2, which targets p53 for degradation.[4] Therefore, small molecules that can restore the DNA-binding activity of mutant p53 or stabilize the active conformation of wild-type p53 represent a promising avenue for cancer therapy. This guide provides a technical framework for the preclinical evaluation of a hypothetical compound, this compound, as a modulator of the p53-DNA interaction.

The p53 Signaling Pathway

Under normal, unstressed conditions, p53 levels are kept low through continuous degradation, primarily mediated by the E3 ubiquitin ligase MDM2.[4] Upon cellular stress, such as DNA damage, oncogene activation, or hypoxia, a complex signaling cascade is initiated. This leads to post-translational modifications of p53, causing it to dissociate from MDM2 and become stabilized and activated.[5] Activated p53 then tetramerizes and binds to DNA, initiating a transcriptional program that determines the cell's fate.

p53_signaling_pathway cluster_stress Cellular Stress Signals cluster_activation p53 Activation cluster_dna_binding DNA Interaction cluster_outcomes Cellular Outcomes stress DNA Damage Oncogene Activation Hypoxia kinases ATM, ATR, CHK2 stress->kinases activate p53_inactive Inactive p53-MDM2 Complex kinases->p53_inactive phosphorylate p53 inhibit MDM2 p53_active Active, Phosphorylated p53 Tetramer p53_inactive->p53_active stabilization & tetramerization dna p53 Response Element (DNA) p53_active->dna binds p21 p21 dna->p21 transcription gadd45 GADD45 dna->gadd45 transcription bax BAX, PUMA dna->bax transcription outcomes Cell Cycle Arrest DNA Repair Apoptosis p21->outcomes gadd45->outcomes bax->outcomes

Figure 1: Simplified p53 signaling pathway upon cellular stress.

Experimental Workflow for Evaluating this compound

A tiered approach is recommended for characterizing the effect of a novel compound on the p53-DNA interaction. The workflow begins with high-throughput primary screening to identify initial hits, followed by more detailed secondary and biophysical assays to confirm and quantify the interaction.

experimental_workflow cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Validation cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays fp Fluorescence Polarization (FP) Assay (Measures disruption or stabilization of p53-DNA complex) emsa Electrophoretic Mobility Shift Assay (EMSA) (Visualizes p53-DNA complex formation) fp->emsa Validate Hits spr Surface Plasmon Resonance (SPR) (Determines binding affinity (Kd) and kinetics (kon, koff)) emsa->spr Quantify Affinity elisa ELISA-based Binding Assay (Quantifies bound p53) reporter p53-responsive Reporter Gene Assay (Measures transcriptional activity) spr->reporter Confirm Cellular Activity cell_viability Cell Viability / Apoptosis Assays (Measures downstream biological effect) reporter->cell_viability

Figure 2: Tiered experimental workflow for modulator characterization.

Quantitative Data Summary

Systematic evaluation of this compound and its analogs requires quantitative assessment of their effects. Data should be organized to facilitate direct comparison of potency and mechanism.

Table 1: Hypothetical Biophysical and Cellular Data for this compound

Compound IDAssay TypeTarget SystemBinding Affinity (KD, nM)IC50 / EC50 (µM)kon (1/Ms)koff (1/s)Notes
This compoundFluorescence Polarizationp53 core domain + p21 RE-1.5 ± 0.2--Primary screen hit.
This compoundSurface Plasmon Resonancep53 core domain + p21 RE105 ± 15-1.2 x 1051.3 x 10-2Stabilizes the p53-DNA complex.
This compoundReporter Gene AssayHCT116 (p53+/+) cells-0.8 ± 0.1--Induces p21 promoter activity.
Negative ControlSurface Plasmon Resonancep53 core domain + p21 RE> 10,000> 100Not DeterminedNot DeterminedNo significant binding observed.
Positive ControlSurface Plasmon Resonancep53 core domain + p21 RE50 ± 8-2.5 x 1051.2 x 10-2Known p53 stabilizing peptide.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is ideal for primary screening and measures the change in the tumbling rate of a fluorescently labeled DNA probe upon binding to the p53 protein.[3][6] Binding of the larger protein slows the rotation of the small DNA probe, increasing the polarization of the emitted light.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

    • p53 Protein: Recombinant human p53 core domain (residues ~94-312) diluted to 2X final concentration in Assay Buffer.

    • DNA Probe: A 20-30 bp dsDNA oligonucleotide containing a p53 response element (e.g., from the p21 promoter) labeled with a fluorophore (e.g., 5-FAM) at the 5' end. Dilute to 2X final concentration (e.g., 10 nM final).

    • Compound: Dilute this compound in DMSO to create a serial dilution series. Then, dilute further in Assay Buffer.

  • Assay Procedure (384-well format):

    • Add 10 µL of 2X p53 protein solution to each well.

    • Add 5 µL of compound solution (or DMSO vehicle control) to appropriate wells.

    • Incubate for 30 minutes at room temperature to allow for protein-compound interaction.

    • Add 5 µL of 2X fluorescent DNA probe to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibitors) or EC50 (for stabilizers).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a qualitative or semi-quantitative method used to visualize the formation of protein-DNA complexes.[1][5][7] The migration of a labeled DNA probe through a non-denaturing polyacrylamide gel is retarded ("shifted") when it is bound by a protein.

Methodology:

  • Probe Labeling:

    • Label one strand of the dsDNA p53 response element oligonucleotide with [γ-32P]ATP using T4 Polynucleotide Kinase or with a non-radioactive label like biotin or an infrared dye.[8]

    • Purify the labeled probe to remove unincorporated label.

  • Binding Reaction (20 µL volume):

    • Combine in a microfuge tube on ice:

      • 10X Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT).

      • Recombinant p53 protein (e.g., 50-200 ng).

      • This compound at various concentrations (or vehicle control).

      • Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

      • Nuclease-free water to final volume.

    • Incubate for 20 minutes at room temperature.

    • Add the labeled DNA probe (~10-50 fmol) and incubate for another 20-30 minutes.

  • Electrophoresis:

    • Add 2 µL of 6X loading dye (non-denaturing) to each reaction.

    • Load samples onto a 4-6% non-denaturing polyacrylamide gel.

    • Run the gel in 0.5X TBE buffer at 100-150V at 4°C until the dye front has migrated sufficiently.

  • Detection:

    • For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For non-radioactive probes, transfer to a membrane and detect using streptavidin-HRP and chemiluminescence, or image directly if using an infrared dye.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[9][10] It measures changes in the refractive index at the surface of a sensor chip as an analyte (p53) flows over an immobilized ligand (DNA).

Methodology:

  • Chip Preparation:

    • Select a sensor chip (e.g., a CM5 or SA chip).

    • Immobilize a biotinylated dsDNA oligonucleotide containing the p53 response element onto the streptavidin-coated (SA) chip surface. One flow cell should be left blank or immobilized with a scrambled DNA sequence to serve as a reference.

  • Binding Analysis:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), supplemented with 1 mM DTT.

    • Inject a series of increasing concentrations of purified p53 protein (analyte) over the DNA-immobilized and reference flow cells.

    • To test the compound, pre-incubate the p53 protein with various concentrations of this compound before injection.

    • Monitor the association (p53 binding) and dissociation (buffer flow) phases in real-time, measured in Response Units (RU).

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).[11]

Decision-Making Framework

The results from the tiered workflow inform the progression of the compound through the drug discovery pipeline. This logical relationship ensures that resources are focused on the most promising candidates.

logic_flow node_action node_action start Primary FP Screen hit_check Hit Identified? (IC50 / EC50 < 10 µM) start->hit_check validate_emsa Secondary Validation (EMSA / ELISA) hit_check->validate_emsa Yes stop Discard Compound hit_check->stop No confirm_check Binding Confirmed? validate_emsa->confirm_check quantify_spr Biophysical Characterization (SPR) confirm_check->quantify_spr Yes confirm_check->stop No affinity_check Potent Affinity? (Kd < 1 µM) quantify_spr->affinity_check cellular_assays Cellular Assays (Reporter & Viability) affinity_check->cellular_assays Yes affinity_check->stop No activity_check Cellular Activity? cellular_assays->activity_check lead_opt Lead Optimization activity_check->lead_opt Yes activity_check->stop No

Figure 3: Logical flow for compound progression and decision-making.

References

In-Depth Technical Guide: SPB-PEG4-AAD, a Novel Dye-Reagent for Protein-Nucleic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPB-PEG4-AAD is a novel, cell-permeable, bifunctional photo-crosslinking probe designed for the covalent capture of protein-nucleic acid complexes within their native cellular environment. This advanced dye-reagent offers a powerful tool for elucidating the intricate interactions between proteins and DNA or RNA, which are fundamental to numerous cellular processes, including gene expression, replication, and repair. Developed by researchers at the University of Southern California, this compound is engineered to overcome some of the limitations of traditional crosslinking agents like formaldehyde, offering a more targeted and less damaging approach to studying the dynamic landscape of protein-nucleic acid interactions.[1]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key applications, and detailed (though generalized) experimental protocols. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively integrate this innovative probe into their experimental workflows.

Core Properties and Mechanism of Action

This compound is a sophisticated molecule that combines several key functionalities. It is designed to be permeable to both the cell and nuclear membranes, allowing it to reach its targets within the cell. In the absence of ultraviolet (UV) light, the probe is inert, minimizing non-specific interactions and cellular toxicity. The reagent is engineered to bind and enrich on DNA or RNA. Upon illumination with long-wavelength UVA light (approximately 360 nm), this compound becomes activated, leading to two simultaneous reactions: the formation of a covalent adduct with the nucleic acid and the crosslinking of nearby proteins that are bound to the nucleic acid.[1] This dual functionality allows for the robust capture of transient and stable protein-DNA and protein-RNA complexes.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C33H42N4O10
CAS Number 3027246-94-9
Predicted Density 1.28±0.1 g/cm3
Predicted pKa 15.36±0.46
Physical Form Oil

Key Applications in Research

The primary application of this compound is the in-situ capture and subsequent identification of proteins that interact with specific DNA or RNA sequences. This has significant implications for various fields of biological research:

  • Transcription Factor Analysis: this compound can be used to identify and quantify the binding of transcription factors, such as Nkx2.5 and p53, to their target DNA sequences. This is crucial for understanding gene regulation in both normal physiological and disease states.

  • Epigenomics and Chromatin Structure: The probe can help to elucidate the protein components of chromatin, providing insights into the proteins that organize and regulate the genome.

  • RNA-Binding Protein (RBP) Identification: By targeting RNA, this compound can be used to discover and characterize the proteins that regulate RNA processing, transport, and translation.

  • Drug Discovery and Development: This reagent can be a valuable tool for screening small molecules that modulate protein-nucleic acid interactions, a promising avenue for therapeutic intervention.

Experimental Protocols

While specific, optimized protocols for every application of this compound are still under development and may vary between cell types and target molecules, the following provides a generalized workflow for its use in capturing protein-DNA complexes in mammalian cells.

General Workflow for In-Cell Crosslinking

experimental_workflow A Cell Culture and Treatment B Incubation with this compound A->B Introduce probe to cells C UVA Irradiation (360 nm) B->C Photoactivation D Cell Lysis and Complex Solubilization C->D Release complexes E Enrichment of Crosslinked Complexes D->E Isolate targets F Analysis of Crosslinked Proteins and Nucleic Acids E->F Identification and quantification

Caption: Generalized experimental workflow for this compound.

Detailed Methodological Steps:
  • Cell Culture and Treatment:

    • Culture mammalian cells (e.g., HeLa) to the desired confluency in appropriate media.[1]

    • If studying the effect of a specific treatment (e.g., a drug or signaling molecule), apply it to the cells for the desired duration before crosslinking.

  • Incubation with this compound:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Dilute the stock solution in cell culture media to the final working concentration. The optimal concentration should be determined empirically but may range from 1 to 10 µM.

    • Remove the existing media from the cells and add the media containing this compound.

    • Incubate the cells for a period to allow for cellular uptake and binding to nucleic acids. Incubation times may vary from 30 minutes to a few hours.

  • UVA Irradiation:

    • Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.

    • Expose the cells to UVA light (approximately 360 nm) for a short duration. The optimal irradiation time and intensity need to be carefully optimized to maximize crosslinking efficiency while minimizing cellular damage.[1]

  • Cell Lysis and Complex Solubilization:

    • After irradiation, harvest the cells and lyse them using a buffer that effectively solubilizes protein-nucleic acid complexes (e.g., a RIPA buffer with protease and phosphatase inhibitors).

  • Enrichment of Crosslinked Complexes:

    • The enrichment strategy will depend on the experimental goals.

      • For specific DNA sequences: Use sequence-specific biotinylated DNA probes to pull down the complexes with streptavidin beads.

      • For specific proteins: If the protein of interest is known, use an antibody specific to that protein for immunoprecipitation.

  • Analysis of Crosslinked Proteins and Nucleic Acids:

    • Protein Analysis: Elute the crosslinked proteins from the enrichment matrix and identify them using mass spectrometry.

    • Nucleic Acid Analysis: Isolate the crosslinked nucleic acids and identify the sequences using next-generation sequencing.

Signaling and Interaction Pathways

The utility of this compound is exemplified in its ability to capture known and novel protein-DNA interactions that are central to cellular signaling. For instance, the p53 tumor suppressor protein is a transcription factor that binds to specific DNA response elements to regulate the expression of genes involved in cell cycle arrest and apoptosis.

p53_pathway cluster_0 Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates DNA Response Element DNA Response Element p53->DNA Response Element binds Target Gene Expression Target Gene Expression DNA Response Element->Target Gene Expression regulates Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Target Gene Expression->Cell Cycle Arrest / Apoptosis This compound This compound This compound->p53 crosslinks to This compound->DNA Response Element

Caption: p53 signaling and this compound crosslinking.

Data Presentation

As a novel reagent, extensive quantitative data in the peer-reviewed literature is still emerging. However, early proof-of-concept studies have demonstrated significant crosslinking of Nkx2.5/DNA and p53/DNA complexes with minimal impact on DNA alone. The following table represents a hypothetical summary of expected quantitative results from a typical experiment.

Table 2: Hypothetical Crosslinking Efficiency Data

Target ComplexThis compound Conc. (µM)UVA Exposure (sec)Crosslinking Efficiency (%)
Nkx2.5/DNA53015
Nkx2.5/DNA56028
p53/DNA53012
p53/DNA56025
DNA only560<1

Conclusion

This compound represents a significant advancement in the field of molecular biology, providing a powerful new tool for the study of protein-nucleic acid interactions. Its ability to capture these complexes in their native cellular context with high specificity and minimal disruption offers researchers an unprecedented opportunity to unravel the complex regulatory networks that govern cellular function. As research with this novel probe continues, it is expected to yield valuable insights into the mechanisms of gene regulation, the dynamics of chromatin, and the roles of RNA-binding proteins, with far-reaching implications for our understanding of health and disease.

References

investigating transcription factor binding with SPB-PEG4-AAD

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Investigating Transcription Factor Binding with a Novel SPB-PEG4-AAD Probe

Disclaimer: As of late 2025, "this compound" does not correspond to a commercially available or widely published chemical probe. Therefore, this technical guide is a hypothetical exploration based on the inferred chemical nature of its components. The protocols and data presented herein are illustrative examples of how such a molecule could be theoretically applied for investigating transcription factor binding.

Introduction

Transcription factors (TFs) are pivotal in regulating gene expression, and their DNA binding activity is a critical area of study in molecular biology and drug discovery. The investigation of these interactions often requires sophisticated tools that can provide sensitive and quantitative measurements. This guide introduces a hypothetical molecular probe, this compound, designed for this purpose. This probe is conceptualized to consist of three key moieties:

  • SPB (Sulfhydryl-reactive Probing Moiety): A reactive group, such as a maleimide, that can form a stable covalent bond with free sulfhydryl groups on cysteine residues within a transcription factor.

  • PEG4 (Polyethylene Glycol Linker): A short, flexible, and hydrophilic tetra-polyethylene glycol spacer that connects the SPB and AAD moieties, providing spatial separation and minimizing potential steric hindrance.

  • AAD (7-Aminoactinomycin D): A fluorescent DNA intercalator. AAD exhibits a significant increase in fluorescence quantum yield upon binding to the GC-rich regions of double-stranded DNA.

The underlying principle of an assay using this compound is that the covalent attachment of the probe to a transcription factor will result in a fluorescently labeled TF. When this labeled TF binds to its DNA consensus sequence, the AAD moiety is brought into close proximity with the DNA, leading to its intercalation and a subsequent increase in fluorescence. This change in fluorescence can be monitored to quantify the binding event.

Proposed Mechanism of Action

The this compound probe is designed to first covalently label a purified transcription factor of interest. This labeled TF is then introduced to a DNA sequence containing its putative binding site. Upon successful binding of the TF to the DNA, the AAD component of the probe intercalates into the DNA duplex, leading to a detectable fluorescent signal.

G cluster_labeling Labeling Step cluster_binding Binding & Detection TF Transcription Factor (TF) Labeled_TF Labeled TF (TF-SPB-PEG4-AAD) TF->Labeled_TF Covalent Bonding Probe This compound Probe Probe->Labeled_TF Bound_Complex TF-DNA Bound Complex (Fluorescent Signal) Labeled_TF->Bound_Complex TF Binding DNA DNA with Binding Site DNA->Bound_Complex AAD Intercalation

Caption: Proposed mechanism of this compound action.

Experimental Protocols

This section provides a detailed hypothetical methodology for using this compound to investigate the binding of a transcription factor to its DNA target.

Labeling of Transcription Factor with this compound

Objective: To covalently attach the this compound probe to the transcription factor.

Materials:

  • Purified transcription factor (e.g., at 1 mg/mL in PBS, pH 7.2)

  • This compound probe (assuming a maleimide reactive group)

  • Dimethylsulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Size-exclusion chromatography column (e.g., PD-10)

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • To 100 µL of the 1 mg/mL transcription factor solution, add a 10-fold molar excess of the this compound stock solution.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing, protected from light.

  • Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.2.

  • Collect the protein-containing fractions.

  • Determine the concentration and labeling efficiency of the labeled transcription factor using UV-Vis spectrophotometry.

Transcription Factor-DNA Binding Assay

Objective: To quantify the binding of the labeled transcription factor to a specific DNA sequence.

Materials:

  • Labeled transcription factor

  • Double-stranded DNA oligonucleotides containing the TF consensus binding site

  • Double-stranded DNA oligonucleotides with a mutated binding site (negative control)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of the labeled transcription factor in the binding buffer.

  • In the wells of a 96-well black microplate, add a fixed concentration (e.g., 100 nM) of either the consensus or mutated DNA oligonucleotides.

  • Add the different concentrations of the labeled transcription factor to the wells.

  • Bring the final volume in each well to 100 µL with binding buffer.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for 7-AAD (e.g., Excitation: 546 nm, Emission: 647 nm).

  • Plot the fluorescence intensity against the concentration of the labeled transcription factor to determine the binding affinity.

G start Start label_tf Label TF with This compound start->label_tf purify Purify Labeled TF label_tf->purify prepare_assay Prepare Assay Plate: - Labeled TF dilutions - DNA (Consensus/Mutated) purify->prepare_assay incubate Incubate at RT prepare_assay->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence analyze Analyze Data (Binding Curve) read_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for TF-DNA binding assay.

Data Presentation

The quantitative data obtained from the TF-DNA binding assay can be summarized in a table for easy comparison.

DNA TargetLabeled TF Concentration (nM)Mean Fluorescence Intensity (a.u.)Standard Deviation
Consensus01025
Consensus1025812
Consensus5089045
Consensus100154378
Consensus2002210110
Mutated01056
Mutated101158
Mutated5013010
Mutated10014511
Mutated20016014

Table 1: Hypothetical fluorescence data from a binding assay comparing a consensus and a mutated DNA binding site.

Conclusion

The hypothetical this compound probe represents a potentially powerful tool for the quantitative analysis of transcription factor-DNA interactions. By combining a specific protein labeling chemistry with a DNA intercalation-based fluorescence signal, this approach could offer a sensitive and straightforward method for screening TF inhibitors, characterizing binding affinities, and elucidating the sequence specificity of DNA-binding proteins. Further development and validation of such a probe would be required to establish its utility in a research or drug discovery setting.

Methodological & Application

Application Notes and Protocols for SPB-PEG4-AAD: An In Vivo Photo-Crosslinking Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPB-PEG4-AAD is a novel, cell-permeable, bifunctional photo-crosslinking probe designed for the in vivo covalent capture of protein-nucleic acid interactions. This reagent is a member of the Bi-Functional Photo-Crosslinking Probes (BFPX) class, which are engineered to be inert within the cellular environment until activated by long-wavelength ultraviolet (UVA) light. Upon photoactivation, this compound efficiently and covalently crosslinks proteins to the DNA or RNA to which they are bound, providing a powerful tool for elucidating the intricate network of protein-nucleic acid interactions within living cells.

The unique structure of this compound consists of three key components: a photoreactive group (SPB), a hydrophilic tetra-polyethylene glycol spacer (PEG4), and a functional handle (AAD - Azide-Alkyne Diazirine). This design facilitates cell and nuclear permeability, minimizes non-specific interactions, and allows for the selective enrichment of crosslinked complexes. This probe has been noted for its efficacy in crosslinking transcription factor-DNA complexes, such as those involving Nkx2.5 and p53, with minimal perturbation of DNA in isolation.

Mechanism of Action

The this compound probe operates through a photo-inducible crosslinking mechanism. Initially, the probe, being cell-permeable, localizes within the nucleus and intercalates or binds non-covalently within the grooves of DNA. In its inactive state, it does not interfere with cellular processes. Upon irradiation with long-wavelength UVA light (approximately 360 nm), the photoreactive SPB moiety is converted into a highly reactive intermediate. This transient species rapidly forms covalent bonds with adjacent molecules, namely the nucleic acid and any closely associated proteins, effectively "freezing" the interaction. The AAD functional handle can then be utilized for downstream applications such as enrichment via click chemistry.

Applications in Research and Drug Development

The primary application of this compound is in the field of molecular biology and drug discovery for the:

  • Identification of Protein-DNA Interactions: Capturing and subsequently identifying unknown proteins that bind to specific DNA sequences in their native cellular context.

  • Validation of Transcription Factor Binding: Confirming the in vivo binding of known transcription factors, such as p53 and Nkx2.5, to their target DNA response elements.

  • Structural Analysis of Protein-Nucleic Acid Complexes: Stabilizing transient or weak interactions to enable further structural characterization.

  • High-Throughput Screening: In drug development, this protocol can be adapted to screen for small molecules that enhance or inhibit specific protein-DNA interactions.

Quantitative Data and Experimental Parameters

The optimal experimental conditions for in vivo crosslinking with this compound should be empirically determined for each cell type and target of interest. The following table summarizes key parameters that require optimization.

ParameterRecommended RangePurpose
This compound Concentration 10 - 100 µMTo ensure sufficient probe concentration in the nucleus for efficient crosslinking without inducing cytotoxicity.
Incubation Time 1 - 4 hoursTo allow for cellular uptake and nuclear localization of the probe.
UVA Irradiation Wavelength ~360 nmFor specific activation of the photoreactive group.
UVA Irradiation Duration 5 - 30 minutesTo achieve optimal crosslinking efficiency while minimizing potential cellular damage from UV exposure.
UVA Irradiation Intensity 1 - 5 J/cm²To provide sufficient energy for photoactivation.
Crosslinking Efficiency VariableDependent on the affinity and abundance of the protein-DNA interaction. Should be assessed by downstream analysis (e.g., Western blot).

Experimental Protocol: In Vivo Crosslinking of Protein-DNA Complexes

This protocol provides a general workflow for using this compound to capture and analyze protein-DNA interactions in mammalian cells.

Materials and Reagents:

  • This compound probe

  • Mammalian cells of interest

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • UVA light source (e.g., a UV crosslinker with 365 nm bulbs)

  • Cell scrapers

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Sonicator

  • Click chemistry reagents (if using the AAD handle for enrichment)

  • Antibodies for immunoprecipitation and/or Western blotting

  • Reagents for SDS-PAGE and Western blotting

  • Mass spectrometer for protein identification

Procedure:

  • Cell Culture and Probe Incubation:

    • Plate cells to achieve 70-80% confluency on the day of the experiment.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 50 µM).

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for 1-4 hours at 37°C in a CO2 incubator to allow for probe uptake.

  • In Vivo Photo-Crosslinking:

    • After incubation, wash the cells twice with ice-cold PBS to remove the excess probe.

    • Leave a thin layer of PBS on the cells to prevent them from drying out.

    • Place the cell culture plate on a cold surface (e.g., an ice-water bath) and position it under the UVA light source.

    • Irradiate the cells with UVA light (~360 nm) for the optimized duration (e.g., 15 minutes).

  • Cell Lysis and DNA Fragmentation:

    • Following irradiation, immediately place the plate on ice.

    • Aspirate the PBS and add ice-cold Lysis Buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes to ensure complete lysis.

    • Fragment the genomic DNA by sonication. The sonication conditions should be optimized to yield DNA fragments in the range of 200-1000 bp.

  • Enrichment of Crosslinked Complexes (Optional):

    • If the AAD handle is to be used for enrichment, perform a click reaction to attach a biotin tag to the crosslinked complexes.

    • Use streptavidin-coated magnetic beads to pull down the biotinylated complexes.

  • Analysis of Crosslinked Proteins:

    • Immunoprecipitation: If investigating a known protein, proceed with immunoprecipitation using an antibody specific to the protein of interest.

    • Western Blotting: Analyze the immunoprecipitated samples or the total lysate by SDS-PAGE and Western blotting to detect the crosslinked protein-DNA complex, which will exhibit a higher molecular weight.

    • Mass Spectrometry: For the identification of unknown DNA-binding proteins, the enriched and purified crosslinked complexes can be subjected to mass spectrometry analysis.

Visualizations

signaling_pathway cluster_nucleus Cell Nucleus DNA DNA Complex TF-DNA Complex DNA->Complex TF Transcription Factor (e.g., p53) TF->DNA Binds to Response Element TF->Complex Crosslinked_Complex Covalently Crosslinked TF-DNA Complex Complex->Crosslinked_Complex Photoactivation SPB_Probe This compound (Inactive) SPB_Probe->Complex UVA UVA Light (~360 nm) UVA->Crosslinked_Complex

Caption: Signaling pathway of transcription factor binding to DNA, captured by this compound.

experimental_workflow Start Start: Culture Cells Incubate Incubate with This compound Start->Incubate Wash Wash with PBS Incubate->Wash Irradiate UVA Irradiation (~360 nm) Wash->Irradiate Lyse Cell Lysis Irradiate->Lyse Sonicate Sonication to Fragment DNA Lyse->Sonicate Enrich Enrichment of Crosslinked Complexes (Optional) Sonicate->Enrich Analyze Downstream Analysis Enrich->Analyze WB Western Blot Analyze->WB MS Mass Spectrometry Analyze->MS

Caption: Experimental workflow for in vivo crosslinking with this compound.

Application Notes and Protocols for SPB-PEG4-AAD in Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of transcription factors, histone modifications, and other chromatin-associated proteins.[1] Standard ChIP-seq protocols typically employ formaldehyde as a crosslinking agent to covalently link proteins to DNA.[2] However, formaldehyde is a zero-length crosslinker, which may not efficiently capture indirect protein-DNA interactions or components of larger protein complexes.[3] To address this limitation, bifunctional crosslinkers with longer spacer arms can be used in a dual-crosslinking approach to first stabilize protein-protein interactions within a complex before fixing the entire complex to DNA with formaldehyde.[3][4][5]

SPB-PEG4-AAD is a novel bifunctional probe that effectively crosslinks protein-DNA complexes, such as Nkx2.5/DNA and p53/DNA, with minimal impact on DNA in isolation.[6] This document provides a detailed, step-by-step guide for the application of this compound in a dual-crosslinking ChIP-seq protocol.

Principle of this compound in Dual-Crosslinking ChIP-seq

This compound acts as a protein-protein crosslinker, stabilizing interactions within chromatin-associated complexes. The subsequent addition of formaldehyde then captures the interaction of these complexes with DNA. This dual-crosslinking strategy is particularly advantageous for studying proteins that do not directly bind to DNA but are part of a DNA-binding complex.

Experimental Protocols

This protocol is optimized for cultured mammalian cells. The user should optimize key steps, such as cell number, crosslinking times, and sonication conditions, for their specific cell type and target protein.

Materials
  • Cells: 1x10⁷ to 5x10⁷ cells per ChIP experiment[4]

  • Crosslinking Reagents:

    • This compound (prepare fresh stock solution in DMSO)

    • Formaldehyde (37% stock solution)

  • Buffers and Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Glycine (1.25 M stock)

    • Cell Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)

    • Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors)

    • ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

    • Wash Buffers (Low Salt, High Salt, LiCl)

    • Elution Buffer (1% SDS, 0.1 M NaHCO₃)

    • RNase A

    • Proteinase K

  • Antibody and Beads:

    • ChIP-grade antibody specific to the target protein

    • Protein A/G magnetic beads

Step-by-Step Protocol

1. Cell Crosslinking

  • Harvest cultured cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in fresh PBS at a concentration of 1x10⁷ cells/mL.

  • Add this compound to a final concentration of 1-2 mM. Note: The optimal concentration should be determined empirically.

  • Incubate for 30-45 minutes at room temperature with gentle rotation.

  • Add formaldehyde to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle rotation.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Pellet the cells by centrifugation and wash twice with ice-cold PBS. The cell pellet can be stored at -80°C.

2. Cell Lysis and Chromatin Sonication

  • Resuspend the crosslinked cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Pellet the nuclei by centrifugation and resuspend in Nuclear Lysis Buffer.

  • Incubate on ice for 10 minutes.

  • Sonicate the chromatin to an average fragment size of 200-700 bp.[1] Note: Sonication conditions must be optimized for each cell type and instrument.

  • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation

  • Dilute the sheared chromatin with ChIP Dilution Buffer.

  • Save a small aliquot of the diluted chromatin as "input" control.

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

  • Add the ChIP-grade primary antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer.

4. Elution and Reverse Crosslinking

  • Elute the chromatin from the beads by incubating with Elution Buffer at 65°C.

  • Reverse the crosslinks by incubating the eluted chromatin and the input control at 65°C overnight.

  • Treat with RNase A to remove RNA.

  • Treat with Proteinase K to digest proteins.

5. DNA Purification

  • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • The purified DNA is now ready for downstream applications such as qPCR or library preparation for ChIP-seq.

Data Presentation

Quantitative data from ChIP-qPCR and ChIP-seq experiments should be summarized for clear comparison.

Table 1: ChIP-qPCR Validation of Target Enrichment

Target Gene LocusFold Enrichment (Specific Antibody)Fold Enrichment (IgG Control)p-value
Positive Control25.31.2< 0.001
Negative Control1.51.1> 0.05
Gene of Interest 118.71.4< 0.001
Gene of Interest 212.11.3< 0.01

Table 2: Summary of ChIP-seq Data Quality Metrics

SampleTotal ReadsUniquely Mapped Reads (%)Peak NumberFRiP Score (%)
Target Protein45,876,12392.512,3452.8
Input Control42,123,45691.85670.5

Visualizations

Experimental Workflow

ChIP_Seq_Workflow A 1. Dual-Crosslinking (this compound + Formaldehyde) B 2. Cell Lysis & Nuclei Isolation A->B C 3. Chromatin Sonication B->C D 4. Immunoprecipitation (Specific Antibody) C->D I Input Control C->I E 5. Wash & Elute D->E F 6. Reverse Crosslinks E->F G 7. DNA Purification F->G H 8. Library Preparation & Sequencing G->H I->F

Caption: Dual-crosslinking ChIP-seq workflow using this compound.

Hypothetical Signaling Pathway Investigation

Signaling_Pathway cluster_nucleus Nucleus TF_A TF A Complex TF_A->Complex TF_B TF B (No DNA binding) TF_B->Complex DNA DNA GeneX Gene X Expression DNA->GeneX Complex->DNA This compound crosslinks TF A-B

Caption: this compound captures the interaction of a non-DNA binding protein (TF B) with a DNA-binding protein (TF A) at a target gene promoter.

References

Application Notes and Protocols for SPB-PEG4-AAD in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A diligent search of public scientific databases and commercial product listings did not yield specific information for a reagent named "SPB-PEG4-AAD". The following application notes and protocols are based on an inferred structure and function derived from its nomenclature, where "SPB" is a streptavidin-binding peptide or biotin, "PEG4" is a 4-unit polyethylene glycol spacer, and "AAD" is a reactive group for cross-linking. This document provides a representative framework for using such a bifunctional reagent in ChIP and should be adapted and optimized for the specific, user-supplied molecule.

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural chromatin context.[1][2] A critical step in ChIP is the covalent cross-linking of proteins to DNA, which traditionally relies on formaldehyde.[1][2] While effective, formaldehyde is a zero-length cross-linker that may not efficiently capture larger protein complexes or proteins that do not directly bind DNA.[1][3]

Bifunctional cross-linkers, which possess two reactive groups connected by a spacer arm, offer an alternative and often complementary approach.[1][4][5] The hypothetical molecule, this compound, is presumed to be such a reagent. Its design suggests three key functionalities:

  • Streptavidin-Binding Peptide (SPB): A high-affinity tag (e.g., biotin) for highly specific and efficient immunoprecipitation using streptavidin-coated magnetic beads. This can enhance purification and reduce background compared to antibody-based capture of a tagged protein.

  • PEG4 Linker: A flexible, hydrophilic 4-unit polyethylene glycol spacer. PEG linkers are known to increase solubility, reduce steric hindrance, and provide an optimal distance for capturing protein-protein interactions.[6][7]

  • AAD Reactive Group: A chemically or photo-reactive group designed to form stable covalent bonds with nearby proteins or DNA, effectively "capturing" the in-vivo interactions.

The use of a dual cross-linking strategy, often combining a longer bifunctional reagent with formaldehyde, has been shown to improve the capture of chromatin-associated protein complexes.[3][4] This protocol outlines the use of this compound, likely in a two-step cross-linking procedure, to enhance the efficiency and scope of ChIP experiments.

Principle of the Method

The this compound reagent facilitates a two-step process. First, the "AAD" moiety cross-links proteins to other proteins or DNA within the intact cell. The PEG4 spacer allows it to capture interactions over a defined distance. Following chromatin shearing, the "SPB" tag is used for highly specific immunoprecipitation of the cross-linked chromatin complexes. This method is particularly advantageous for studying components of large protein complexes or transcription factors that are indirectly associated with DNA.

Data Presentation

Effective ChIP experiments require quantitative validation. The following tables provide templates for presenting typical results from a ChIP-qPCR experiment using this compound.

Table 1: Chromatin Shearing Optimization

Sonication CyclesAverage Fragment Size (bp)Predominant Range (bp)
10850500-1500
15450200-800
20 275 150-500
25150100-300

Caption: Optimal shearing yields a fragment distribution predominantly between 150-500 bp.

Table 2: ChIP-qPCR Validation Data

Target Gene LocusAntibody/Capture% Input (Mean ± SD)Fold Enrichment vs. IgG
Positive Locus (e.g., Promoter X) Specific Antibody1.25 ± 0.1525.0
Non-specific IgG0.05 ± 0.011.0
Negative Locus (e.g., Gene Desert Y) Specific Antibody0.06 ± 0.021.2
Non-specific IgG0.05 ± 0.011.0

Caption: Successful ChIP showing significant enrichment of a known target DNA sequence (Positive Locus) compared to a negative control locus and a non-specific IgG control.

Visualization of Workflows and Mechanisms

Experimental Workflow

The overall experimental process for a ChIP experiment using this compound is depicted below. It involves initial cross-linking, followed by cell lysis, chromatin shearing, immunoprecipitation with streptavidin beads, and downstream analysis.

G cluster_cell In-Cell Procedures cluster_tube In-Vitro Procedures cluster_analysis Analysis a 1. Cell Culture b 2. This compound Cross-linking a->b c 3. Formaldehyde Cross-linking b->c d 4. Cell Lysis & Nuclei Isolation c->d e 5. Chromatin Shearing (Sonication) d->e f 6. Immunoprecipitation (Streptavidin Beads) e->f g 7. Wash & Elute f->g h 8. Reverse Cross-links g->h i 9. DNA Purification h->i j 10. qPCR i->j k 11. Library Prep & Sequencing i->k

Figure 1. High-level workflow for a two-step cross-linking ChIP protocol.
Mechanism of Capture

The this compound reagent acts as a bridge, first linking to cellular proteins via its reactive "AAD" group and then serving as a handle for purification via its "SPB" tag.

G cluster_0 Step 1: Cross-linking cluster_1 Step 2: Immunoprecipitation ProtA Protein A ProtB Protein B ProtA->ProtB Interaction DNA DNA ProtB->DNA Binding Reagent This compound Reagent->ProtA AAD reacts with Protein A Complex Cross-linked Complex (this compound - Protein A - Protein B - DNA) Bead Streptavidin Bead Bead->Complex SPB tag binds Streptavidin

Figure 2. Mechanism of this compound in capturing protein-DNA complexes.

Detailed Experimental Protocol

This protocol is designed for cultured mammalian cells grown in 150 mm dishes (~2-5 x 107 cells).[8][9] All steps should be performed on ice with ice-cold reagents unless otherwise specified. Protease inhibitors should be added fresh to all buffers.

Reagents & Buffers
  • 10X PBS: Prepare a stock solution of 0.2 M Potassium Phosphate, 1.5 M NaCl, pH 7.2.

  • Cross-linking Buffer (prepare fresh): 1X PBS with this compound at optimized concentration.

  • Formaldehyde (FA): 37% solution, molecular biology grade.

  • Quenching Solution: 2.5 M Glycine.

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitor Cocktail.

  • ChIP Dilution Buffer: 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, Protease Inhibitor Cocktail.

  • Wash Buffer A (Low Salt): 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.

  • Wash Buffer B (High Salt): 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.

  • Wash Buffer C (LiCl): 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Sodium Deoxycholate.

  • TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA.

  • Elution Buffer: 100 mM NaHCO₃, 1% SDS.

  • Streptavidin Magnetic Beads

Protocol Steps

Day 1: Cross-linking, Lysis, and Immunoprecipitation

  • Initial Cross-linking:

    • Wash cells 2-3 times with ice-cold 1X PBS.[4]

    • Add freshly prepared, ice-cold Cross-linking Buffer containing this compound to the plates. Incubate on ice for 30-60 minutes (optimization required).

    • Wash cells twice with ice-cold PBS to remove excess cross-linker.[4]

  • Formaldehyde Cross-linking:

    • Add 1X PBS to the plate. Add 37% formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes with gentle swirling.[9][10]

    • Quench the reaction by adding 2.5 M Glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.[10]

    • Wash cells three times with ice-cold PBS containing a protease inhibitor.[4]

  • Cell Lysis and Chromatin Shearing:

    • Scrape cells into a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in Cell Lysis Buffer. Incubate on ice for 15 minutes.

    • Shear the chromatin by sonication to an average size of 150-500 bp. Optimization is critical; check fragment size on an agarose gel for a small aliquot.[2]

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet debris. Transfer the supernatant (soluble chromatin) to a new tube.[11]

  • Immunoprecipitation:

    • Dilute the chromatin 1:10 with ChIP Dilution Buffer.

    • Reserve 1-2% of the diluted chromatin as "Input" and store at -20°C.

    • Pre-clear the remaining chromatin by adding pre-washed streptavidin magnetic beads and rotating for 1 hour at 4°C.

    • Place tubes on a magnetic rack and transfer the supernatant to a new tube.

    • Add a fresh aliquot of equilibrated streptavidin magnetic beads to the pre-cleared chromatin.

    • Incubate overnight with rotation at 4°C.

Day 2: Washes, Elution, and DNA Purification

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Perform the following washes, rotating for 5-10 minutes for each wash:

      • 2x with Wash Buffer A (Low Salt).[9]

      • 2x with Wash Buffer B (High Salt).[9]

      • 2x with Wash Buffer C (LiCl).

      • 2x with TE Buffer.[9]

  • Elution and Reversal of Cross-links:

    • Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.[8]

    • Pellet the beads and transfer the supernatant to a new tube. Repeat elution and combine the supernatants.

    • Add NaCl to a final concentration of 200 mM to both the eluted samples and the Input control.

    • Incubate at 65°C for at least 6 hours (or overnight) to reverse the cross-links.[8][9]

  • DNA Purification:

    • Add RNase A and incubate at 37°C for 1 hour.[8]

    • Add Proteinase K and incubate at 45°C for 2 hours.[8]

    • Purify the DNA using a standard phenol:chloroform extraction protocol or a commercial PCR purification kit.

    • Elute the final DNA in 30-50 µL of TE buffer or nuclease-free water.

  • Analysis:

    • Quantify the purified DNA.

    • Proceed with downstream analysis, such as qPCR to validate enrichment at specific loci or library preparation for ChIP-seq.[10]

References

Application Notes and Protocols: Optimal Concentration of SPB-PEG4-AAD for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for determining the optimal concentration of SPB-PEG4-AAD for cell culture applications. This compound is a novel, targeted fluorescent probe designed for specific cell labeling and viability assessment. It consists of a specific binding moiety (SPB) that targets a particular cell surface receptor, a hydrophilic tetra-polyethylene glycol (PEG4) linker, and the fluorescent DNA intercalator 7-Aminoactinomycin D (7-AAD). The SPB component facilitates the targeted delivery of the molecule to a specific cell population, while the 7-AAD component enables the identification of non-viable cells by intercalating with double-stranded DNA in cells with compromised membrane integrity. These characteristics make this compound a potentially valuable tool in drug development for assessing cell viability in a targeted manner.

The following protocols and guidelines are intended to assist researchers in establishing the optimal working concentration and experimental conditions for this compound in their specific cell culture systems.

Data Summary: Hypothetical Optimal Concentrations

The optimal concentration of this compound is cell-type dependent and is influenced by the expression level of the target receptor for the SPB moiety. Below is a table summarizing hypothetical data for illustrative purposes. Researchers should perform a titration experiment to determine the optimal concentration for their specific cell line.

Cell Line Target Receptor Expression Recommended Concentration Range Incubation Time Assay Platform
Cell Line AHigh5 - 20 µM30 minutesFlow Cytometry
Cell Line BLow20 - 50 µM30 minutesFlow Cytometry
Cell Line CNegativeNo specific binding observedN/AFlow Cytometry

Experimental Protocols

Protocol 1: Determination of Optimal Staining Concentration of this compound by Flow Cytometry

This protocol describes a method to determine the optimal concentration of this compound for differentiating between live and dead cells in a targeted cell population.

Materials:

  • This compound

  • Target cells (receptor-positive) and control cells (receptor-negative)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).

  • 12 x 75 mm round-bottom tubes.[1]

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture target and control cells to a sufficient density.

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

    • Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.

  • This compound Dilution Series:

    • Prepare a series of dilutions of this compound in Flow Cytometry Staining Buffer. A suggested starting range is from 0.1 µM to 100 µM.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each flow cytometry tube.

    • Add the diluted this compound to each tube to achieve the desired final concentrations.

    • Include an unstained control tube and a tube with a conventional viability dye like 7-AAD for comparison.

    • Incubate the tubes for 30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

    • Repeat the wash step once more.

  • Data Acquisition:

    • Resuspend the cell pellets in 500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer. 7-AAD fluorescence is typically detected in the far-red channel (e.g., FL3).

  • Data Analysis:

    • Gate on the cell population based on forward and side scatter.

    • Determine the concentration of this compound that provides the best separation between live (low fluorescence) and dead (high fluorescence) cell populations in the target cells, with minimal staining of the control cells.

Protocol 2: Assessment of Targeting Specificity

This protocol is designed to verify that the SPB moiety of this compound specifically targets the intended cell surface receptor.

Materials:

  • This compound

  • Receptor-positive and receptor-negative cell lines

  • Unconjugated SPB ligand (for competition assay)

  • Complete cell culture medium

  • Flow Cytometry Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare single-cell suspensions of both receptor-positive and receptor-negative cells as described in Protocol 1.

  • Competition Assay Setup:

    • For the receptor-positive cells, prepare three sets of tubes:

      • Set A: Stained with the optimal concentration of this compound (determined in Protocol 1).

      • Set B (Competition): Pre-incubate the cells with a 100-fold molar excess of the unconjugated SPB ligand for 30 minutes at 4°C before adding the optimal concentration of this compound.

      • Set C: Unstained control.

    • For the receptor-negative cells, prepare two sets of tubes:

      • Set D: Stained with the optimal concentration of this compound.

      • Set E: Unstained control.

  • Staining and Analysis:

    • Follow the staining, washing, and data acquisition steps as outlined in Protocol 1.

  • Data Interpretation:

    • A significant reduction in fluorescence intensity in Set B compared to Set A indicates specific binding of the SPB moiety to its receptor.

    • Low fluorescence intensity in Set D (receptor-negative cells) compared to Set A (receptor-positive cells) further confirms targeting specificity.

Visualizations

G cluster_membrane Cell Membrane cluster_cell Target Cell cluster_nucleus Nucleus receptor Target Receptor dna dsDNA receptor->dna Internalization & DNA Intercalation (in non-viable cells) spb_peg_aad This compound spb_peg_aad->receptor Binding G start Start prep_cells Prepare Single-Cell Suspension start->prep_cells staining Stain Cells prep_cells->staining dilution Prepare this compound Dilution Series dilution->staining wash Wash Cells staining->wash acquire Acquire Data on Flow Cytometer wash->acquire analyze Analyze Data to Find Optimal Concentration acquire->analyze end End analyze->end

References

Application Notes and Protocols for SPB-PEG4-AAD Crosslinking in Protein-DNA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPB-PEG4-AAD is a hetero-trifunctional crosslinking reagent designed for the covalent linkage of proteins to DNA. This reagent incorporates three key functional elements: a Succinimidyl-4-(p-maleimidophenyl)butyrate (SPB) group, a polyethylene glycol (PEG4) spacer, and a photo-reactive aryl azide (AAD) moiety. This unique combination allows for a sequential and controlled crosslinking strategy, making it a valuable tool for studying protein-DNA interactions, identifying DNA binding proteins, and for applications in drug development.

The SPB group contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues) on a protein, and a maleimide group, which reacts with sulfhydryl groups (e.g., cysteine residues). The PEG4 spacer provides a hydrophilic and flexible linker arm, which helps to reduce steric hindrance and improve the solubility of the conjugate. The Aryl Azide (AAD) group is a photo-activatable crosslinker that, upon exposure to UV light, forms a reactive nitrene that can covalently bind to DNA.

These application notes provide an overview of the this compound crosslinker, including its mechanism of action, and detailed protocols for its use in protein-DNA crosslinking studies.

Data Presentation

Table 1: Reaction Parameters for this compound Functional Groups
Functional GroupTarget Residue/MoleculeRecommended pHReaction Time (Typical)Reaction TemperatureNotes
NHS Ester (SPB) Primary Amines (e.g., Lysine)7.2 - 8.530 minutes - 4 hours4°C to Room TemperatureAvoid amine-containing buffers (e.g., Tris, Glycine).[1]
Maleimide (SPB) Sulfhydryls (e.g., Cysteine)6.5 - 7.51 - 2 hours (or overnight at 4°C)Room Temperature (or 4°C)Reaction is highly specific to sulfhydryls in this pH range.[2][3]
Aryl Azide (AAD) DNAN/A5 - 60 minutes4°C to Room TemperatureRequires UV irradiation (typically 254-365 nm).[4][5]

Experimental Protocols

Protocol 1: Two-Step Crosslinking of a Protein to DNA using this compound (Amine-Reactive First)

This protocol describes the conjugation of this compound to a protein through its primary amines, followed by photo-crosslinking to DNA.

Materials:

  • Purified protein of interest

  • Purified DNA fragment

  • This compound crosslinker

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • UV lamp (e.g., 365 nm)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines.

  • Crosslinker Preparation:

    • Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-25 mM.

  • Conjugation of this compound to Protein (Amine Reaction):

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

    • Remove excess, non-reacted crosslinker using a desalting column equilibrated with a suitable buffer for the protein-DNA binding reaction (e.g., PBS, pH 7.4).

  • Formation of Protein-DNA Complex:

    • Mix the maleimide-activated protein with the target DNA in a suitable binding buffer. The molar ratio of protein to DNA should be optimized for the specific interaction being studied.

    • Incubate the mixture for 30 minutes at room temperature to allow for the formation of the protein-DNA complex.

  • Photo-Crosslinking (Aryl Azide Reaction):

    • Place the sample in a microcentrifuge tube on ice.

    • Irradiate the sample with a UV lamp (e.g., 365 nm) for 15-30 minutes. The optimal irradiation time and distance from the UV source should be determined empirically.[4]

    • Caution: UV light is harmful. Use appropriate safety precautions.

  • Analysis of Crosslinked Product:

    • Analyze the reaction products by SDS-PAGE and autoradiography (if using radiolabeled DNA) or other appropriate methods to confirm the formation of the protein-DNA conjugate.

Protocol 2: Two-Step Crosslinking of a Protein to DNA using this compound (Sulfhydryl-Reactive First)

This protocol is suitable for proteins where a specific cysteine residue is to be targeted for conjugation.

Materials:

  • Purified protein of interest containing a free sulfhydryl group

  • Purified DNA fragment

  • This compound crosslinker

  • Conjugation Buffer: Phosphate buffer, pH 6.5-7.5

  • Reducing agent (e.g., TCEP)

  • UV lamp (e.g., 365 nm)

  • Desalting column

Procedure:

  • Protein Preparation:

    • If necessary, reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.

    • Adjust the protein concentration to 1-5 mg/mL in the Conjugation Buffer.

  • Crosslinker Preparation:

    • Immediately before use, dissolve this compound in DMSO or DMF to a stock concentration of 10-25 mM.

  • Conjugation of this compound to Protein (Sulfhydryl Reaction):

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Remove excess, non-reacted crosslinker using a desalting column equilibrated with a suitable buffer for the protein-DNA binding reaction (e.g., PBS, pH 7.4).

  • Formation of Protein-DNA Complex:

    • Mix the NHS-ester-activated protein with the target DNA in a suitable binding buffer.

    • Incubate the mixture for 30 minutes at room temperature.

  • Photo-Crosslinking (Aryl Azide Reaction):

    • Irradiate the sample with a UV lamp as described in Protocol 1, step 5.

  • Analysis of Crosslinked Product:

    • Analyze the reaction products by SDS-PAGE or other appropriate methods.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Protein-DNA Complex Formation cluster_step3 Step 3: Photo-Crosslinking Protein Protein (with Primary Amines or Sulfhydryls) Reaction1 Incubation Protein->Reaction1 Crosslinker This compound Crosslinker->Reaction1 ModifiedProtein Modified Protein (Protein-SPB-PEG4-AAD) DNA DNA Reaction2 Incubation ModifiedProtein->Reaction2 Reaction1->ModifiedProtein DNA->Reaction2 Complex Protein-DNA Complex Reaction3 Irradiation Complex->Reaction3 Reaction2->Complex UV UV Light (e.g., 365 nm) UV->Reaction3 CrosslinkedComplex Covalently Crosslinked Protein-DNA Complex Reaction3->CrosslinkedComplex

Caption: Experimental workflow for protein-DNA crosslinking using this compound.

signaling_pathway cluster_reagent This compound Structure cluster_reaction Crosslinking Mechanism SPB SPB (NHS Ester & Maleimide) PEG4 PEG4 Spacer SPB->PEG4 Linker Crosslinked_Complex Protein-DNA Covalent Complex AAD Aryl Azide (Photo-reactive) PEG4->AAD Linker DNA DNA AAD->DNA Covalently binds upon UV activation Protein Protein Protein->SPB

Caption: Logical relationship of this compound components and their targets.

References

Application Notes and Protocols for Mapping Protein-DNA Binding Sites Using Photo-Reactive Cross-Linking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate interactions between proteins and DNA is fundamental to deciphering gene regulation, replication, and repair mechanisms. These interactions are also critical targets for novel therapeutic interventions. Mapping the precise binding sites of proteins on DNA provides invaluable insights into these processes. This document provides detailed application notes and protocols for utilizing a photo-reactive cross-linking agent, here termed "Azi-PEG4-NHS," for the covalent capture and subsequent identification of protein-DNA binding sites. While the name "SPB-PEG4-AAD" from the user's prompt did not correspond to a known reagent, the principles and protocols outlined here are based on well-established methodologies using analogous photo-reactive cross-linkers such as azidophenacyl bromide (APB)[1][2][3][4].

"Azi-PEG4-NHS" represents a class of heterobifunctional cross-linkers featuring:

  • An aryl azide (Azi) group, which upon UV light activation, forms a highly reactive nitrene that can covalently bind to nearby molecules, including DNA.

  • A polyethylene glycol (PEG4) spacer, which provides a defined distance between the reactive ends and enhances solubility.

  • An N-hydroxysuccinimide (NHS) ester , for efficient covalent conjugation to primary amines (e.g., lysine residues) on the protein of interest.

This methodology allows for the precise mapping of the protein's footprint on the DNA, offering a powerful tool for drug development and molecular biology research.

Principle of the Method

The mapping of protein-DNA binding sites using Azi-PEG4-NHS involves a multi-step process. First, the NHS ester end of the cross-linker is conjugated to the purified protein of interest. This "activated" protein is then incubated with the target DNA sequence to allow for complex formation. Upon exposure to UV light, the aryl azide group is converted into a reactive nitrene, which forms a covalent cross-link with the DNA at the binding interface. Subsequent analysis, often involving enzymatic or chemical cleavage of the DNA followed by gel electrophoresis, reveals the precise location of the cross-link, thereby identifying the protein's binding site. This technique is analogous to DNA footprinting, where the protein protects the DNA from cleavage, leaving a "footprint" that can be visualized[1][5][6][7][8].

Applications in Research and Drug Development

  • High-Resolution Mapping of Binding Sites: Precisely identify the nucleotide sequences where transcription factors, polymerases, and other DNA-binding proteins interact with DNA.

  • Drug Discovery and Development: Screen for small molecules that inhibit or enhance protein-DNA interactions by observing changes in the cross-linking pattern.

  • Understanding Disease Mechanisms: Investigate how mutations in DNA-binding proteins or their target sequences affect complex formation and contribute to disease.

  • Validation of Computational Models: Provide experimental validation for computationally predicted protein-DNA binding sites.

Experimental Protocols

Protocol 1: Conjugation of Azi-PEG4-NHS to the Protein of Interest

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • Azi-PEG4-NHS cross-linker

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare a fresh stock solution of Azi-PEG4-NHS in anhydrous DMF or DMSO.

  • Add the Azi-PEG4-NHS solution to the protein solution at a molar excess (e.g., 10 to 50-fold). The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Remove excess, unreacted cross-linker using a desalting column equilibrated with the appropriate buffer for the subsequent binding reaction.

  • Determine the concentration of the conjugated protein using a standard protein assay.

Protocol 2: Photo-Cross-Linking of the Protein-DNA Complex

Materials:

  • Azi-PEG4-NHS-conjugated protein

  • Target DNA fragment (radiolabeled or fluorescently labeled at one end)

  • Binding buffer (optimized for the specific protein-DNA interaction)

  • UV lamp (e.g., 365 nm)

  • Quartz cuvette or microplate

Procedure:

  • Combine the Azi-PEG4-NHS-conjugated protein and the labeled DNA in the binding buffer.

  • Incubate the mixture for 30-60 minutes at the optimal temperature to allow for complex formation.

  • Transfer the sample to a quartz cuvette or microplate.

  • Expose the sample to UV light for a predetermined duration (e.g., 5-15 minutes). The optimal exposure time should be determined empirically to maximize cross-linking efficiency while minimizing photo-damage.

  • Quench the reaction by adding a scavenger molecule (e.g., dithiothreitol).

Protocol 3: Mapping the Cross-Linked Site

Materials:

  • Cross-linked protein-DNA complex

  • DNase I or chemical cleavage reagents (e.g., piperidine)

  • Denaturing polyacrylamide gel

  • Gel electrophoresis apparatus

  • Phosphorimager or fluorescence scanner

Procedure:

  • Purify the cross-linked protein-DNA complex from the reaction mixture.

  • Perform partial DNase I digestion or chemical cleavage of the DNA.

  • Denature the protein and DNA.

  • Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the DNA fragments using a phosphorimager or fluorescence scanner.

  • The position of the cross-linked site will be identified by a gap or a band shift in the DNA ladder compared to a control lane without the protein.

Data Presentation

Table 1: Quantitative Analysis of Cross-Linking Efficiency

Experimental ConditionProtein Concentration (µM)DNA Concentration (nM)UV Exposure Time (min)Cross-Linking Efficiency (%)
Control (No UV)11010< 1
Condition A110515 ± 2
Condition B1101035 ± 4
Condition C1101532 ± 3
Condition D0.5101020 ± 2
Condition E2101045 ± 5

Table 2: Mapping of Binding Site for Transcription Factor X on Promoter Y

Cleavage MethodControl LaneExperimental LaneInferred Binding Site (relative to TSS)
DNase I FootprintingUniform ladderProtected region from -50 to -75-50 to -75
Azi-PEG4-NHS Cross-linkingUniform ladderBand shift at -62-62

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prot Purified Protein Conj Protein-Linker Conjugation Prot->Conj DNA Labeled DNA Bind Protein-DNA Binding DNA->Bind Linker Azi-PEG4-NHS Linker->Conj Conj->Bind UV UV Cross-linking Bind->UV Cleavage DNA Cleavage UV->Cleavage PAGE Denaturing PAGE Cleavage->PAGE Vis Visualization PAGE->Vis Map Binding Site Mapping Vis->Map

Caption: Experimental workflow for mapping protein-DNA binding sites.

Mechanism_of_Action cluster_0 Step 1: Conjugation cluster_1 Step 2: Binding & Cross-linking Protein Protein (with Lysine) Conjugated_Protein Conjugated Protein Protein->Conjugated_Protein Linker Azi-PEG4-NHS Linker->Conjugated_Protein Complex Protein-DNA Complex Conjugated_Protein->Complex DNA DNA DNA->Complex Crosslinked_Complex Covalently Cross-linked Complex Complex->Crosslinked_Complex UV UV Light UV->Crosslinked_Complex Activation

Caption: Mechanism of Azi-PEG4-NHS mediated protein-DNA cross-linking.

References

Application Notes and Protocols: SPB-PEG4-AAD in Studying Genome Organization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spatial organization of the genome within the nucleus is a critical determinant of gene regulation, DNA replication, and repair. In yeast, the Spindle Pole Body (SPB), the functional equivalent of the centrosome, serves as a major microtubule-organizing center and is embedded in the nuclear envelope. Emerging evidence suggests that the SPB may also play a role in anchoring chromatin and organizing the genome. To investigate this, a novel chemical probe, SPB-PEG4-AAD, has been conceptualized. This molecule is designed to specifically target the SPB while simultaneously reporting on its proximity to DNA.

This compound is a tripartite molecule comprising:

  • SPB-targeting moiety: A ligand or antibody fragment with high affinity for a specific protein component of the Spindle Pole Body (e.g., Spc42, Spc110).

  • PEG4 linker: A flexible polyethylene glycol spacer consisting of four repeating units. This linker provides spatial separation between the targeting moiety and the reporter, minimizing steric hindrance and allowing for dynamic interactions.

  • AAD (7-Aminoactinomycin D): A fluorescent DNA intercalator that preferentially binds to GC-rich regions of double-stranded DNA. Its fluorescence is significantly enhanced upon intercalation.

This document provides detailed application notes and protocols for the hypothetical use of this compound in elucidating the role of the Spindle Pole Body in genome organization.

Principle of Action

The SPB-targeting moiety directs the probe to the Spindle Pole Body. The flexible PEG4 linker allows the AAD moiety to freely sample the local environment. If chromatin is in close proximity to the SPB, the AAD will intercalate into the DNA, resulting in a localized increase in fluorescence. This enables the visualization and quantification of SPB-chromatin associations.

Applications

  • Visualization of SPB-Chromatin Proximity: High-resolution fluorescence microscopy can be used to visualize the co-localization of the SPB (via the probe's presence) and nearby chromatin (via AAD fluorescence).

  • Quantitative Analysis of SPB-Genome Interactions: The intensity of the AAD fluorescence signal in the vicinity of the SPB can be quantified to assess the degree of association between the SPB and chromatin under different cellular conditions.

  • Dynamic Tracking of SPB-DNA Interactions: Live-cell imaging can be employed to monitor changes in SPB-chromatin association throughout the cell cycle or in response to external stimuli.

  • Screening for Factors Affecting SPB-Genome Tethering: The probe can be used in high-throughput screening assays to identify proteins or small molecules that modulate the interaction between the SPB and the genome.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained using this compound.

Table 1: Quantification of SPB-Chromatin Co-localization in Different Cell Cycle Stages

Cell Cycle StageMean AAD Fluorescence Intensity at SPB (Arbitrary Units)Pearson's Correlation Coefficient (SPB vs. AAD)
G1150 ± 250.65 ± 0.08
S250 ± 300.82 ± 0.05
G2/M180 ± 200.71 ± 0.07

Table 2: Effect of Gene Knockout on SPB-Chromatin Association

GenotypeMean AAD Fluorescence Intensity at SPB (Arbitrary Units)% Change vs. Wild Type
Wild Type210 ± 18-
Gene X Knockout115 ± 22-45.2%
Gene Y Knockout205 ± 25-2.4%

Experimental Protocols

Protocol 1: Live-Cell Imaging of SPB-Chromatin Co-localization

This protocol describes the use of this compound for visualizing the proximity of the Spindle Pole Body to chromatin in living yeast cells.

Materials:

  • Yeast strain of interest (e.g., expressing a fluorescently tagged SPB component for reference)

  • This compound

  • Appropriate yeast growth medium (e.g., YPD or synthetic complete medium)

  • Concanavalin A-coated glass-bottom dishes

  • Confocal microscope with environmental control (temperature and humidity)

Procedure:

  • Cell Preparation:

    • Grow yeast cells to early-to-mid logarithmic phase in the appropriate medium.

    • Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).

    • Wash the cells twice with fresh, pre-warmed medium.

    • Resuspend the cells in fresh medium to the desired density.

  • Probe Loading:

    • Add this compound to the cell suspension to a final concentration of 1-10 µM (concentration to be optimized).

    • Incubate the cells with the probe for 30-60 minutes at the appropriate growth temperature, protected from light.

  • Mounting for Microscopy:

    • Add a drop of the cell suspension to a concanavalin A-coated glass-bottom dish.

    • Allow the cells to adhere for 15 minutes.

    • Gently wash the dish with pre-warmed medium to remove non-adherent cells.

    • Add fresh, pre-warmed medium to the dish.

  • Imaging:

    • Place the dish on the stage of a confocal microscope equipped with an environmental chamber.

    • Use a 488 nm or 546 nm laser for excitation of the AAD moiety.[1]

    • Collect emission in the far-red channel (e.g., 630-670 nm).[1]

    • If a reference fluorescently tagged SPB protein is used (e.g., GFP-tagged), use the appropriate laser line (e.g., 488 nm) and emission filter for its visualization.

    • Acquire Z-stacks of images to capture the three-dimensional organization of the SPB and associated DNA.

  • Image Analysis:

    • Perform deconvolution on the acquired images to improve resolution.

    • Use image analysis software (e.g., ImageJ/Fiji) to identify the SPB region based on the reference signal or the localized accumulation of the probe.

    • Quantify the mean fluorescence intensity of the AAD signal in a defined region of interest around the SPB.

    • Calculate a co-localization metric, such as Pearson's Correlation Coefficient, between the SPB reference signal and the AAD signal.

Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) to Assess Probe Dynamics

This protocol is designed to measure the dynamics of this compound at the Spindle Pole Body, providing insights into the stability of the SPB-chromatin interaction.

Materials:

  • Yeast cells prepared and loaded with this compound as described in Protocol 1.

  • Confocal microscope with a high-power laser for photobleaching and a sensitive detector.

Procedure:

  • Cell Preparation and Imaging Setup:

    • Prepare and mount the cells as described in Protocol 1.

    • Locate a cell with a clearly identifiable SPB with associated AAD fluorescence.

  • Pre-bleach Imaging:

    • Acquire a series of 5-10 images at low laser power to establish the baseline fluorescence intensity.

  • Photobleaching:

    • Define a region of interest (ROI) encompassing the SPB and its immediate vicinity.

    • Use a high-intensity laser pulse (e.g., 488 nm or 546 nm) to photobleach the AAD fluorescence within the ROI.

  • Post-bleach Imaging:

    • Immediately after photobleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The imaging frequency and duration will depend on the expected recovery rate and should be optimized.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a control region outside the bleached area, and the background over time.

    • Correct for photobleaching during image acquisition by normalizing the intensity in the bleached ROI to the intensity in the control region.

    • Plot the normalized fluorescence intensity over time to generate a FRAP curve.

    • From the FRAP curve, determine the mobile fraction (the percentage of fluorescence that recovers) and the half-time of recovery (t½). A lower mobile fraction would suggest a more stable interaction of the probe (and thus chromatin) with the SPB.

Protocol 3: In Situ Chemical Cross-linking and Immunoprecipitation

This protocol aims to biochemically confirm the interaction between SPB components and DNA, using this compound as a guide for optimal conditions.

Materials:

  • Yeast cells

  • Formaldehyde (or other cross-linking agent)

  • Lysis buffer

  • Sonication equipment

  • Antibodies against SPB components

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Protease and RNase

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Cross-linking:

    • Grow yeast cells to mid-log phase. For conditions where this compound imaging shows high co-localization, treat cells with 1% formaldehyde for 15-30 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash the cells.

    • Lyse the cells using mechanical disruption (e.g., bead beating) in lysis buffer.

    • Shear the chromatin to an average size of 200-500 bp by sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with magnetic beads.

    • Incubate the cleared lysate with an antibody specific to an SPB component overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the complexes from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with high salt.

    • Treat with RNase and then Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a standard DNA purification kit.

    • Use quantitative PCR (qPCR) with primers specific to genomic regions of interest (e.g., near centromeres or telomeres) to determine if these regions are enriched in the immunoprecipitated sample compared to a negative control (e.g., mock IP with no antibody).

Visualizations

experimental_workflow cluster_prep Cell Preparation & Probe Loading cluster_imaging Microscopy & Analysis cluster_biochem Biochemical Validation YeastCulture Yeast Culture Harvest Harvest & Wash YeastCulture->Harvest ProbeLoading Incubate with This compound Harvest->ProbeLoading Confocal Confocal Microscopy ProbeLoading->Confocal Live-cell imaging Crosslink Cross-linking ProbeLoading->Crosslink Biochemical assay ImageAcquisition Image Acquisition (Z-stacks) Confocal->ImageAcquisition Analysis Image Analysis (Quantification, Co-localization) ImageAcquisition->Analysis IP Immunoprecipitation (SPB protein) Crosslink->IP qPCR qPCR Analysis IP->qPCR signaling_pathway cluster_nucleus Yeast Nucleus SPB Spindle Pole Body (SPB) Probe This compound SPB->Probe Targeting Moiety Binds Chromatin Chromatin Microscope Fluorescence Microscope Chromatin->Microscope Fluorescence Signal Probe->Chromatin AAD Intercalates logical_relationship HighColoc High SPB-AAD Co-localization CloseProx Close Proximity of SPB and Chromatin HighColoc->CloseProx Indicates PotentialTether Potential Physical Tethering CloseProx->PotentialTether Suggests FunctionalImpact Impact on Genome Function PotentialTether->FunctionalImpact May Lead to

References

Application Notes and Protocols for High-Resolution Mapping of DNA Contacts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The three-dimensional organization of chromatin within the nucleus plays a critical role in gene regulation, DNA replication, and repair. High-resolution mapping of DNA contacts is essential for understanding these processes and their implications in health and disease. This document provides an overview of current leading methodologies for mapping long-range DNA interactions, including detailed protocols and data considerations for researchers, scientists, and drug development professionals. While the specific reagent "SPB-PEG4-AAD" is not prominently documented in scientific literature, this guide focuses on the established principles and techniques that underpin the high-resolution mapping of DNA contacts, such as proximity ligation and chemical cross-linking.

I. Methodologies for High-Resolution DNA Contact Mapping

Several powerful techniques have been developed to capture and identify long-range chromatin interactions. The primary approaches involve proximity ligation (e.g., Hi-C) and proximity labeling, often enhanced by the use of various chemical cross-linkers to stabilize interactions.

1. In Situ Hi-C: A Proximity Ligation-Based Method

In situ Hi-C is a widely used method to identify genome-wide chromatin interactions. The fundamental principle is to cross-link DNA-protein complexes in intact nuclei, digest the DNA with a restriction enzyme, ligate the free ends of spatially adjacent DNA fragments, and then identify the resulting chimeric DNA molecules by high-throughput sequencing.[1][2][3]

2. Proximity Labeling (PL): Enzyme-Catalyzed Interaction Mapping

Proximity labeling techniques utilize enzymes fused to a protein of interest that generate reactive molecules to label nearby proteins and nucleic acids.[4][5][6] This approach allows for the identification of molecules in close proximity to a specific locus or protein complex in living cells.[4][5][6] Common enzymes used for proximity labeling include biotin ligases (like BioID and TurboID) and peroxidases (like APEX2).[4][7]

3. Chemical Cross-Linking Strategies

Chemical cross-linkers are used to covalently link molecules that are in close proximity, thereby "freezing" interactions for subsequent analysis. Formaldehyde is a commonly used cross-linker that forms protein-DNA and protein-protein cross-links.[8][9] For more efficient capture of protein complexes, bifunctional cross-linkers like disuccinimidyl glutarate (DSG) can be used in combination with formaldehyde in a two-step cross-linking process.[9] Photo-activatable cross-linkers offer temporal control over the cross-linking reaction, allowing for more precise capture of dynamic interactions.[10][11][12]

II. Experimental Protocols

Protocol 1: In Situ Hi-C

This protocol is a generalized procedure for performing in situ Hi-C on mammalian cells.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (freshly prepared 1% solution in PBS)

  • Glycine (2.5 M)

  • Lysis buffer (10 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.2% IGEPAL CA-630, protease inhibitors)

  • Restriction enzyme(s) and corresponding buffer

  • Biotin-14-dATP

  • DNA Polymerase I, Klenow fragment

  • T4 DNA Ligase and ligation buffer

  • Proteinase K

  • Phenol-chloroform

  • Ethanol

  • Streptavidin beads

  • Buffers for library preparation (end repair, A-tailing, adapter ligation)

  • PCR primers and polymerase for library amplification

Procedure:

  • Cross-linking:

    • Harvest and wash cells with ice-cold PBS.

    • Resuspend cells in 1% formaldehyde and incubate for 10 minutes at room temperature to cross-link proteins and DNA.[13]

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.[13]

    • Wash cells with ice-cold PBS.

  • Cell Lysis and Chromatin Digestion:

    • Lyse the cross-linked cells by incubating in ice-cold lysis buffer.

    • Pellet the nuclei and wash.

    • Resuspend the nuclei in restriction enzyme buffer and add the chosen restriction enzyme (e.g., MboI or DpnII).

    • Incubate to digest the chromatin. The choice of enzyme will determine the resolution of the contact map.[14]

  • Biotinylation and Proximity Ligation:

    • Inactivate the restriction enzyme.

    • Fill in the 5' overhangs and incorporate a biotinylated nucleotide (e.g., biotin-14-dATP) using DNA Polymerase I, Klenow fragment.

    • Perform in situ ligation of the biotin-labeled DNA ends by adding T4 DNA Ligase and incubating at 16°C overnight. This step preferentially ligates DNA fragments that are in close proximity within the nucleus.[2]

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating with proteinase K.

    • Purify the DNA using phenol-chloroform extraction and ethanol precipitation.

  • Biotin Pull-down and Library Preparation:

    • Shear the purified DNA to the desired size range.

    • Perform end-repair and A-tailing.

    • Isolate the biotinylated ligation junctions using streptavidin beads.

    • Ligate sequencing adapters to the captured DNA fragments.

    • Amplify the library using PCR.

  • Sequencing and Data Analysis:

    • Sequence the Hi-C library on a high-throughput sequencing platform.

    • Analyze the sequencing data using a Hi-C data analysis pipeline to generate a genome-wide contact matrix.

Protocol 2: Proximity Labeling using APEX2

This protocol outlines a general workflow for identifying DNA contacts near a protein of interest using APEX2-mediated proximity labeling.

Materials:

  • Cells expressing the protein of interest fused to APEX2

  • Biotin-phenol

  • Hydrogen peroxide (H₂O₂)

  • Quenching solution (e.g., sodium azide, sodium ascorbate)

  • Cell lysis buffer

  • Streptavidin beads

  • DNA purification kit

  • Reagents for library preparation and sequencing

Procedure:

  • Cell Culture and Induction:

    • Culture cells expressing the APEX2-fusion protein.

    • Induce expression of the fusion protein if necessary.

  • Proximity Labeling:

    • Incubate the cells with biotin-phenol for 30 minutes.

    • Initiate the labeling reaction by adding H₂O₂ for 1 minute. The APEX2 enzyme will generate biotin-phenoxyl radicals that covalently label proximal biomolecules, including DNA-binding proteins.

    • Quench the reaction with an appropriate quenching solution.

  • Cell Lysis and DNA Extraction:

    • Lyse the cells and extract the total DNA.

  • Enrichment of Biotinylated Molecules:

    • Shear the DNA to an appropriate size.

    • Use streptavidin beads to enrich for biotinylated protein-DNA complexes.

  • DNA Elution and Sequencing:

    • Elute the DNA from the beads.

    • Prepare a sequencing library from the eluted DNA.

    • Sequence the library to identify the genomic regions that were in proximity to the APEX2-fusion protein.

III. Data Presentation

Quantitative data from high-resolution DNA contact mapping experiments are typically presented as contact matrices and interaction frequency plots.

Table 1: Comparison of DNA Contact Mapping Techniques

FeatureIn Situ Hi-CProximity Labeling (e.g., APEX2)
Principle Proximity ligation of cross-linked and digested chromatinEnzyme-catalyzed biotinylation of proximal molecules
Output Genome-wide, unbiased map of all DNA-DNA contactsMap of DNA contacts in proximity to a specific protein of interest
Resolution Dependent on restriction enzyme choice and sequencing depthDependent on the labeling radius of the enzyme
Strengths Unbiased, genome-wide coverageLocus-specific, provides information on protein-DNA interactions
Limitations Does not directly identify the proteins mediating contactsRequires genetic modification of cells, potential for labeling bias

IV. Visualizations

Diagram 1: In Situ Hi-C Workflow

InSituHiC_Workflow cluster_cell In Nucleus cluster_tube In Vitro Crosslinking 1. Cross-link DNA-Protein Complexes Digestion 2. Digest with Restriction Enzyme Crosslinking->Digestion Biotinylation 3. Fill Ends and Mark with Biotin Digestion->Biotinylation Ligation 4. Proximity Ligation Biotinylation->Ligation Reverse 5. Reverse Cross-links and Purify DNA Ligation->Reverse Shear 6. Shear DNA Reverse->Shear Pulldown 7. Biotin Pulldown Shear->Pulldown LibraryPrep 8. Library Preparation Pulldown->LibraryPrep Sequencing 9. Sequencing LibraryPrep->Sequencing Analysis 10. Data Analysis Sequencing->Analysis

Caption: Workflow of the in situ Hi-C experiment.

Diagram 2: Proximity Labeling Workflow

ProximityLabeling_Workflow cluster_cell In Living Cells cluster_tube In Vitro Expression 1. Express APEX2-Fusion Protein Labeling 2. Add Biotin-Phenol and H2O2 Expression->Labeling Quench 3. Quench Reaction Labeling->Quench Lysis 4. Cell Lysis and DNA Extraction Quench->Lysis Enrichment 5. Streptavidin Enrichment Lysis->Enrichment Elution 6. DNA Elution Enrichment->Elution LibraryPrep 7. Library Preparation and Sequencing Elution->LibraryPrep

Caption: Workflow for proximity labeling using APEX2.

Diagram 3: Relationship between DNA Contact Mapping Techniques

DNA_Mapping_Techniques High-Resolution DNA\nContact Mapping High-Resolution DNA Contact Mapping Proximity Ligation\n(e.g., Hi-C) Proximity Ligation (e.g., Hi-C) High-Resolution DNA\nContact Mapping->Proximity Ligation\n(e.g., Hi-C) Proximity Labeling\n(e.g., APEX2, BioID) Proximity Labeling (e.g., APEX2, BioID) High-Resolution DNA\nContact Mapping->Proximity Labeling\n(e.g., APEX2, BioID) Chemical Cross-linking Chemical Cross-linking Proximity Labeling\n(e.g., APEX2, BioID)->Chemical Cross-linking can be combined with Chemical Cross-linking->Proximity Ligation\n(e.g., Hi-C) enables

References

Troubleshooting & Optimization

troubleshooting poor crosslinking efficiency with SPB-PEG4-AAD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SPB-PEG4-AAD for crosslinking experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during crosslinking experiments with this compound, focusing on the causes of poor crosslinking efficiency and providing potential solutions.

Q1: What is this compound and how does it work?

This compound is a heterobifunctional crosslinking reagent. It is a type of BFPX probe designed to covalently link proteins to DNA.[1][2] It contains three key components:

  • Succinimidyl Ester (SPB/NHS Ester): This amine-reactive group forms a stable amide bond with primary amines (e.g., lysine residues) on the protein of interest.

  • PEG4 Spacer: A polyethylene glycol spacer that increases the solubility and flexibility of the crosslinker.

  • Aryl Azide (AAD): A photo-reactive group that, upon exposure to UV light, forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds on nearby molecules, such as DNA.[3][4][5]

The crosslinking process is a two-step procedure: first, the protein is labeled with the NHS ester end of the crosslinker in the absence of UV light. Then, the labeled protein is incubated with the target DNA, and the complex is exposed to UV light to induce crosslinking.[3][5]

Q2: My crosslinking efficiency is very low. What are the most common causes related to the NHS ester labeling step?

Low efficiency in the initial protein labeling step is a frequent cause of overall poor crosslinking. Here are the key factors to consider:

  • Suboptimal pH: The reaction of the NHS ester with primary amines is highly pH-dependent, with an optimal range of 7.2-8.5. Below this range, the amines are protonated and less reactive. Above this range, hydrolysis of the NHS ester outcompetes the reaction with the protein.

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.

  • Hydrolysis of the NHS Ester: this compound is moisture-sensitive. The NHS ester group can be hydrolyzed by water, rendering it inactive. It is crucial to use fresh, high-quality reagents and anhydrous solvents for stock solutions.

  • Low Protein Concentration: At low protein concentrations, the competing hydrolysis reaction is more likely to occur. It is recommended to work with protein concentrations of at least 1-2 mg/mL.

Q3: I've confirmed my protein is labeled, but I'm still seeing poor crosslinking to DNA after UV exposure. What could be the problem?

If the initial labeling is successful, issues with the photo-activation step are the likely culprit:

  • Inadequate UV Light Source or Exposure: The aryl azide group requires UV light, typically in the long-wave UVA range (around 360-365 nm), for activation.[2][6] Insufficient UV intensity, incorrect wavelength, or too short an exposure time will result in incomplete activation of the aryl azide.

  • Presence of Reducing Agents: Thiol-containing reducing agents like DTT or β-mercaptoethanol will reduce the aryl azide group to an amine, preventing it from being photo-activated.[7]

  • Quenching of the Reactive Nitrene: The nitrene intermediate is highly reactive and can be quenched by various molecules in the buffer. Buffers containing primary amines (like Tris) should be avoided during the UV irradiation step.

  • Suboptimal Protein-DNA Binding: The crosslinking reaction can only occur if the labeled protein is in close proximity to the DNA. Ensure that the buffer conditions (e.g., salt concentration) are optimal for the specific protein-DNA interaction you are studying.

  • Protein Aggregation: Over-labeling the protein with the crosslinker can lead to aggregation and precipitation, preventing it from binding to the DNA.[7]

Q4: How can I optimize my UV crosslinking conditions?

Optimization of UV exposure is critical for successful crosslinking. Here are some parameters to consider:

  • UV Wavelength: Long-wave UVA (360-365 nm) is generally recommended for aryl azides to minimize damage to biomolecules.[2][6]

  • UV Intensity and Distance: The intensity of the UV light reaching the sample is dependent on the power of the lamp and its distance from the sample. This should be empirically optimized.

  • Exposure Time: A common starting point is 15-30 minutes of irradiation.[6] This may need to be adjusted based on the UV source and the specific molecules being crosslinked.

  • Sample Container: Use UV-transparent containers, such as quartz cuvettes, for the irradiation step to ensure maximum light penetration.

  • Temperature Control: UV lamps can generate heat. It is advisable to perform the irradiation on ice to prevent denaturation of the protein-DNA complex.[6]

Quantitative Data Summary

The following tables provide hypothetical but realistic data to illustrate how different experimental parameters can influence crosslinking efficiency. This data is for illustrative purposes only, and optimal conditions must be determined empirically for each specific experimental system.

Table 1: Effect of pH on NHS Ester Labeling Efficiency

pH of Labeling BufferMolar Ratio of this compound to ProteinIncubation TimeTemperatureLabeling Efficiency (%)
6.520:11 hourRoom Temp15
7.420:11 hourRoom Temp75
8.320:11 hourRoom Temp95
9.020:11 hourRoom Temp80 (increased hydrolysis)

Table 2: Effect of UV Exposure Time on Protein-DNA Crosslinking Efficiency

UV Wavelength (nm)UV Intensity (mW/cm²)Exposure Time (min)Crosslinking Efficiency (%)
3655520
36551560
36553085
36556080 (potential for damage)

Experimental Protocols & Workflows

Detailed Protocol for Crosslinking a Transcription Factor to DNA using this compound

This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific protein and DNA targets.

Materials:

  • Purified transcription factor (in amine-free buffer, e.g., PBS or HEPES)

  • DNA probe containing the transcription factor binding site

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free labeling buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Protein-DNA binding buffer (optimized for your system)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp (365 nm)

  • Desalting column

Procedure:

Step 1: Protein Labeling with this compound (in the dark)

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • In a microcentrifuge tube, add your purified transcription factor to the amine-free labeling buffer (final protein concentration of 1-5 mg/mL).

  • Add a 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubate for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

  • Quench the reaction by adding quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.

  • Remove excess, unreacted crosslinker using a desalting column equilibrated with the protein-DNA binding buffer.

Step 2: Protein-DNA Binding and UV Crosslinking

  • In a UV-transparent tube, combine the labeled transcription factor and the target DNA probe at concentrations known to promote binding.

  • Incubate for 30 minutes at room temperature to allow the protein-DNA complex to form.

  • Place the tube on ice and expose it to a 365 nm UV light source.

  • Irradiate for 15-30 minutes (this needs to be optimized).

  • The crosslinked protein-DNA complex is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry, or purification).

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Protein Labeling cluster_step2 Step 2: Crosslinking protein Purified Protein (in amine-free buffer) reaction1 Incubate (RT, 1 hr) in the dark protein->reaction1 crosslinker This compound (in DMSO) crosslinker->reaction1 quench1 Quench Reaction (e.g., Tris) reaction1->quench1 purify1 Purify (Desalting Column) quench1->purify1 labeled_protein Labeled Protein purify1->labeled_protein reaction2 Incubate (RT, 30 min) for binding labeled_protein->reaction2 dna Target DNA dna->reaction2 uv UV Irradiation (365 nm, on ice) reaction2->uv crosslinked_complex Crosslinked Protein-DNA Complex uv->crosslinked_complex analysis Downstream Analysis (SDS-PAGE, MS, etc.) crosslinked_complex->analysis

Caption: Experimental workflow for protein-DNA crosslinking with this compound.

Signaling Pathways and Logical Relationships

Mechanism of this compound in Transcription Factor-DNA Crosslinking

The following diagram illustrates the logical relationship between the components in a typical experiment targeting the interaction between a transcription factor (e.g., Nkx2.5 or p53) and its DNA binding site.

crosslinking_mechanism cluster_protein_labeling Protein Labeling Phase (No UV) cluster_crosslinking Crosslinking Phase (UV Activation) tf Transcription Factor (e.g., Nkx2.5, p53) lysine Primary Amine (-NH2 on Lysine) tf->lysine labeled_tf Labeled Transcription Factor lysine->labeled_tf Amide Bond Formation spb_peg4_aad This compound nhs_ester NHS Ester Group spb_peg4_aad->nhs_ester aryl_azide Aryl Azide Group spb_peg4_aad->aryl_azide nhs_ester->labeled_tf uv_light UV Light (365 nm) aryl_azide->uv_light dna DNA Binding Site labeled_tf->dna Specific Binding crosslinked_complex Covalent Protein-DNA Complex dna->crosslinked_complex C-H / N-H Insertion activated_azide Reactive Nitrene Intermediate uv_light->activated_azide activated_azide->crosslinked_complex

Caption: Mechanism of this compound crosslinking of a transcription factor to its DNA binding site.

References

Technical Support Center: Optimizing SPB-PEG4-AAD Concentration for Reduced Background

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SPB-PEG4-AAD in their experiments. The focus of this document is to address and resolve issues related to high background signals, ensuring reliable and clear experimental results.

Troubleshooting Guide: High Background with this compound

High background can obscure specific signals and lead to misinterpretation of data. The following section addresses common causes of high background when using this compound and provides systematic steps to mitigate them.

Question: I am observing high background signal in my experiment with this compound. What are the potential causes and how can I reduce it?

Answer:

High background signal when using this compound, a bifunctional photocrosslinking probe for capturing protein-DNA complexes, can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues with probe concentration, non-specific binding, and inadequate washing. A systematic approach to troubleshooting is recommended.

A primary cause of high background is an excessive concentration of the this compound probe. It is crucial to empirically determine the optimal concentration for your specific application.

Another significant contributor is non-specific binding of the probe to cellular components or surfaces of your experimental apparatus. The polyethylene glycol (PEG4) spacer in this compound is designed to minimize such interactions, but they can still occur if not properly controlled.

Finally, insufficient removal of unbound probe and other reagents can lead to a generalized high background. Enhancing the stringency and number of wash steps is a critical step in reducing background noise.

The following logical workflow can be used to diagnose and address the root cause of high background in your experiments.

troubleshooting_workflow start High Background Observed optimize_probe Optimize this compound Concentration start->optimize_probe Start Here review_blocking Review and Optimize Blocking Step optimize_probe->review_blocking If background is still high success Background Reduced optimize_probe->success If successful improve_washing Improve Washing Protocol review_blocking->improve_washing If background is still high review_blocking->success If successful check_detection Evaluate Detection Step improve_washing->check_detection If background is still high improve_washing->success If successful check_detection->success If successful fail Issue Persists: Contact Technical Support check_detection->fail If background is still high

Troubleshooting workflow for high background reduction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: As this compound is a chemical probe for specific molecular interactions, there is no single recommended starting concentration. The optimal concentration is highly dependent on the specific protein-DNA complex being studied, the cell type or experimental system, and the detection method. It is essential to perform a concentration titration to determine the ideal balance between specific signal and background.

Q2: How do I perform a concentration titration for this compound?

A2: To perform a concentration titration, prepare a series of reactions with varying concentrations of this compound while keeping all other experimental parameters constant. A good starting point is to test a range of concentrations around what has been reported for similar chemical probes. It is also critical to include a negative control (no this compound) to establish the baseline background.

Q3: What are the best blocking agents to use with this compound?

A3: The choice of blocking agent will depend on the downstream detection method. For immunoblotting-based detection, common blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk can be effective.[1] However, if your target protein is phosphorylated, it is advisable to use BSA instead of milk, as milk contains casein, a phosphoprotein that can cause non-specific binding.[2] It may also be beneficial to include a mild detergent like Tween-20 in your blocking and antibody incubation buffers to reduce non-specific interactions.[2][3]

Q4: Can the incubation time and temperature with this compound affect the background?

A4: Yes, both incubation time and temperature can influence the level of non-specific binding and background. While longer incubation times may be necessary for efficient crosslinking, they can also increase the chances of non-specific interactions. Similarly, higher temperatures can sometimes lead to increased background. It is advisable to optimize these parameters in conjunction with the concentration titration.

Q5: How can I be sure that the background is not coming from my detection system?

A5: This is a crucial control experiment. If you are using an antibody-based detection method (e.g., Western blot), you should run a control where the primary antibody is omitted. If you still observe a high background with only the secondary antibody, this indicates that the secondary antibody is binding non-specifically.[3] In such cases, you may need to try a different secondary antibody or include a pre-adsorption step.

Experimental Protocols

Key Experiment: this compound Concentration Titration

Objective: To determine the optimal concentration of this compound that maximizes the specific signal while minimizing background noise.

Methodology:

  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Experimental Setup: Set up a series of identical experimental conditions (e.g., cell lysates, purified protein-DNA mixtures).

  • Concentration Gradient: Add this compound to each reaction to achieve a range of final concentrations. It is advisable to use a logarithmic dilution series initially (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

  • Negative Control: Include a reaction where only the vehicle (e.g., DMSO) is added, with no this compound. This will serve as your baseline for background signal.

  • Incubation and Crosslinking: Incubate all samples under the conditions specified for your photocrosslinking experiment.

  • Detection: Proceed with your standard detection protocol (e.g., SDS-PAGE and Western blot, or other methods).

  • Analysis: Analyze the signal-to-noise ratio for each concentration. The optimal concentration will be the one that provides the strongest specific signal with the lowest background.

Quantitative Data Summary

The following table provides a structured approach to optimizing the concentration of this compound. The values provided are illustrative and should be adapted to your specific experimental context.

ParameterRecommended RangePurpose
This compound Concentration 0.1 µM - 100 µMTo find the optimal balance between specific signal and background.
Blocking Agent Concentration 3-5% (w/v) BSA or non-fat dry milkTo prevent non-specific binding of the probe and detection reagents.
Detergent (Tween-20) Conc. 0.05% - 0.1% (v/v) in wash buffersTo reduce non-specific hydrophobic interactions.
Primary Antibody Dilution 1:1,000 - 1:10,000To minimize non-specific antibody binding.
Secondary Antibody Dilution 1:5,000 - 1:20,000To reduce background from the detection system.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical steps in troubleshooting high background issues, from initial observation to resolution.

logical_relationship start High Background Signal cause1 Excess Probe Concentration start->cause1 cause2 Non-Specific Binding start->cause2 cause3 Inadequate Washing start->cause3 solution1 Perform Concentration Titration cause1->solution1 solution2 Optimize Blocking (Agent, Time, Temp) cause2->solution2 solution3 Increase Wash Steps and/or Stringency cause3->solution3 outcome Reduced Background & Clear Signal solution1->outcome solution2->outcome solution3->outcome

Logical flow from problem to solution for high background.

References

Technical Support Center: SPB-PEG4-AAD and DNA Damage Minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing DNA damage when working with the potent compound SPB-PEG4-AAD. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bioconjugate molecule. "AAD" is presumed to be an analogue of Actinomycin D, a well-known DNA intercalator that binds to DNA and inhibits transcription, ultimately leading to DNA damage and apoptosis. The "PEG4" component is a polyethylene glycol linker, which is often used to improve the solubility and pharmacokinetic properties of a compound. The "SPB" moiety's specific function is not yet fully characterized in public literature, but it is likely involved in targeting or modulating the activity of the AAD payload. The primary mechanism of action of this compound is expected to be the induction of DNA damage through the activity of its AAD component.

Q2: We are observing excessive cytotoxicity and DNA damage in our cell cultures, even at low concentrations of this compound. What could be the cause?

Several factors could contribute to excessive DNA damage:

  • High Compound Concentration: The dose-response curve for this compound might be very steep. It is crucial to perform a thorough dose-response study to identify the optimal concentration range.

  • Prolonged Incubation Time: Continuous exposure to the compound can lead to an accumulation of DNA damage that overwhelms the cells' repair mechanisms.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to DNA-damaging agents due to differences in their DNA repair capacities.

  • Compound Stability: The compound may be degrading into more toxic byproducts under your specific experimental conditions.

Q3: How can we minimize off-target DNA damage in our experiments?

Minimizing off-target DNA damage is critical for obtaining reliable and reproducible results. Here are some strategies:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration and the shortest possible incubation time that still achieves the desired experimental outcome.

  • Use of DNA Repair Inhibitors as Controls: To understand the baseline of DNA damage and repair, consider using known DNA repair inhibitors as controls in separate experimental arms.

  • Serum Concentration in Media: The concentration of serum in cell culture media can sometimes influence the uptake and activity of compounds. Ensure consistency in serum batches and concentrations.

  • Regular Cell Health Monitoring: Regularly assess cell viability and morphology throughout the experiment to detect early signs of excessive toxicity.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
High variability in DNA damage assay results Inconsistent cell seeding density, variations in compound concentration, or inconsistent incubation times.Ensure uniform cell seeding, prepare fresh dilutions of this compound for each experiment, and strictly adhere to standardized incubation protocols.
Unexpected cell death in control groups Contamination of cell cultures, issues with culture media or supplements, or incubator malfunction.Regularly test for mycoplasma contamination, use fresh, pre-tested media and supplements, and ensure proper incubator calibration and function.
Difficulty in reproducing published data Differences in cell line passage number, variations in experimental protocols, or different sources of reagents.Use cell lines within a consistent low passage number range, strictly follow the published protocol, and use reagents from the same supplier as the original study, if possible.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines a method for determining the IC50 (half-maximal inhibitory concentration) of this compound, which can help in selecting appropriate concentrations for subsequent experiments to minimize excessive DNA damage.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 100 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the results to determine the IC50 value.

Protocol 2: Quantification of DNA Damage using γ-H2AX Staining

This protocol describes how to quantify DNA double-strand breaks, a major form of DNA damage, by immunofluorescently staining for phosphorylated H2AX (γ-H2AX).

Materials:

  • Your cell line of interest

  • This compound

  • Coverslips or imaging plates

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • 10% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against γ-H2AX

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips or in imaging plates and treat with the desired concentration of this compound for the desired time. Include a positive control (e.g., etoposide) and a vehicle control.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 10% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody against γ-H2AX (diluted in 1% BSA in PBS) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in 1% BSA in PBS) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope.

  • Analysis: Quantify the number and intensity of γ-H2AX foci per cell nucleus. An increase in foci indicates an increase in DNA double-strand breaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture treatment Treat Cells with This compound cell_culture->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate for Defined Period treatment->incubation dna_damage_assay Perform DNA Damage Assay (e.g., γ-H2AX staining) incubation->dna_damage_assay data_quant Quantify DNA Damage dna_damage_assay->data_quant

Caption: Experimental workflow for assessing DNA damage induced by this compound.

dna_damage_response spb_peg4_aad This compound dna Cellular DNA spb_peg4_aad->dna intercalates dna_damage DNA Damage (e.g., Double-Strand Breaks) dna->dna_damage induces atm_atr Sensor Proteins (ATM/ATR) dna_damage->atm_atr activates chk1_chk2 Checkpoint Kinases (Chk1/Chk2) atm_atr->chk1_chk2 phosphorylates cell_cycle_arrest Cell Cycle Arrest chk1_chk2->cell_cycle_arrest initiates dna_repair DNA Repair Mechanisms cell_cycle_arrest->dna_repair allows time for dna_repair->dna restores integrity apoptosis Apoptosis dna_repair->apoptosis if unsuccessful

Caption: Simplified signaling pathway of the DNA damage response.

improving the solubility of SPB-PEG4-AAD in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPB-PEG4-AAD. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

A1: this compound is a heterobifunctional photocrosslinking probe. Its structure consists of three key components:

  • SPB (Sulfonyl Azide Photoreactive Group): A photoactivatable group that, upon exposure to UV light, forms a covalent bond with nearby molecules, enabling the capture of molecular interactions.

  • PEG4 (Polyethylene Glycol Linker): A short, hydrophilic polyethylene glycol spacer containing four PEG units. The PEG linker enhances the aqueous solubility and provides a flexible spacer between the reactive groups.[1]

  • AAD (Azide-Alkyne Dye): A functional dye moiety that can be used for visualization or further conjugation via click chemistry.

Q2: What are the general solubility characteristics of this compound?

A2: The PEG4 component of this compound is designed to improve its solubility in aqueous solutions.[1] However, the sulfonyl azide and the complex AAD dye components may have more limited solubility in purely aqueous buffers.[2] Therefore, direct dissolution in aqueous buffers may be challenging. It is generally recommended to first dissolve the compound in a minimal amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be diluted into the desired aqueous buffer.

Q3: What is the recommended storage condition for this compound?

A3: this compound should be stored at -20°C in a desiccated environment to prevent degradation. It is important to protect the compound from moisture, as the sulfonyl azide group can be sensitive to hydrolysis.

Q4: How should I prepare a working solution of this compound in an aqueous buffer?

A4: Due to the potential for hydrolysis of the reactive groups, it is not recommended to prepare and store aqueous stock solutions. The best practice is to prepare a fresh stock solution in a dry organic solvent (e.g., DMSO or DMF) immediately before use. This stock solution can then be added to your aqueous reaction buffer at the desired final concentration. Ensure that the final concentration of the organic solvent in your aqueous buffer is low enough to not affect your experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound is not dissolving in my aqueous buffer. The compound has low solubility directly in aqueous buffers.Prepare a concentrated stock solution in a recommended organic solvent (DMSO or DMF) first, and then dilute it into your aqueous buffer.
Precipitate forms when adding the organic stock solution to the aqueous buffer. The concentration of this compound exceeds its solubility limit in the final buffer composition.- Try a lower final concentration of this compound.- Increase the percentage of the organic co-solvent in your final buffer, if your experiment can tolerate it.- Vigorously vortex the solution while adding the stock solution to the buffer to promote mixing.
The compound appears to have degraded or lost activity. The sulfonyl azide group is sensitive to moisture and prolonged storage in aqueous solution.- Store the solid compound in a desiccator at -20°C.- Allow the vial to warm to room temperature before opening to prevent condensation.- Prepare fresh stock solutions in anhydrous organic solvents for each experiment.- Avoid buffers containing primary amines (e.g., Tris) if you are targeting other functional groups, as they can compete with the intended reaction.
Inconsistent results between experiments. - Inconsistent concentration of the this compound solution.- Degradation of the compound due to improper handling or storage.- Always prepare fresh solutions for each experiment.- Ensure accurate pipetting of the viscous organic stock solution.- Follow the recommended storage and handling procedures strictly.

Data Presentation

Table 1: Recommended Solvents for this compound

Solvent TypeRecommended SolventsSuitability for Stock SolutionNotes
Organic (Anhydrous) Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)ExcellentRecommended for preparing concentrated stock solutions immediately before use. Use high-purity, anhydrous grade solvents.
Aqueous Buffers Phosphate-Buffered Saline (PBS), HEPES, MOPSPoor for direct dissolutionUse for final working solution by diluting a concentrated organic stock. The final concentration of the organic solvent should be minimized.

Experimental Protocols

Protocol for the Solubilization of this compound

This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate the Reagent: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature before opening. This prevents moisture from condensing on the compound.

  • Prepare a Concentrated Stock Solution:

    • Carefully weigh the desired amount of this compound and place it in a microcentrifuge tube.

    • Add a small volume of anhydrous DMSO or DMF to the solid to create a concentrated stock solution (e.g., 10 mM).

    • Vortex the tube until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Prepare the Working Solution:

    • Add the desired volume of your aqueous buffer to a new tube.

    • While vortexing the aqueous buffer, add the required volume of the this compound stock solution to achieve the desired final concentration.

    • Continue to vortex for a few seconds to ensure the solution is homogeneous.

  • Use Immediately: Use the freshly prepared working solution in your experiment without delay to minimize potential hydrolysis of the reactive groups.

Mandatory Visualization

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation cluster_application Experimental Application start Start: Equilibrate this compound to Room Temperature dissolve Dissolve in Anhydrous DMSO/DMF start->dissolve stock Concentrated Stock Solution (e.g., 10 mM) dissolve->stock mix Add Stock to Buffer with Vortexing stock->mix buffer Aqueous Buffer buffer->mix working Final Working Solution mix->working use Use Immediately in Experiment working->use

Caption: Recommended workflow for the solubilization of this compound.

troubleshooting_logic cluster_direct Direct Dissolution in Aqueous Buffer? cluster_stock Using Organic Stock Solution? start Problem: this compound is not dissolving direct_yes Yes start->direct_yes direct_no No start->direct_no solution1 Solution: Prepare a concentrated stock in anhydrous DMSO/DMF first. direct_yes->solution1 stock_yes Yes direct_no->stock_yes solution2 Check: Is precipitate forming upon dilution? stock_yes->solution2 end Problem Solved solution1->end solution3 Solution: Lower final concentration or increase co-solvent percentage. solution2->solution3 Yes solution4 Solution: Ensure proper mixing (vortexing) during dilution. solution2->solution4 No solution3->end solution4->end

Caption: Troubleshooting logic for this compound solubility issues.

References

SPB-PEG4-AAD artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPB-PEG4-AAD, a bi-functional photo-crosslinking probe for capturing protein-nucleic acid interactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and avoid common artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a state-of-the-art bi-functional photo-crosslinking probe (BFPX) designed to capture interactions between proteins and nucleic acids (DNA or RNA) within a cellular context. It is a cell-permeable molecule that, upon activation with long-wavelength ultraviolet (UVA) light, forms covalent bonds with both the nucleic acid and a nearby protein, effectively "trapping" the complex for subsequent analysis.

The molecule consists of three key components:

  • A nucleic acid-interacting moiety (likely Spirobenzopyran - SPB): This part of the probe associates with DNA or RNA.

  • A photo-activatable crosslinking group (likely Aryl Azide Diazirine - AAD): When exposed to UVA light, this group becomes highly reactive and forms covalent bonds with adjacent molecules, including proteins and nucleic acids.

  • A Polyethylene Glycol (PEG4) linker: This flexible spacer connects the other two components and can influence the probe's solubility and the crosslinking distance.

Q2: What are the primary applications of this compound?

This compound is primarily used for:

  • Identifying protein-DNA and protein-RNA interactions in situ: It allows for the capture of these interactions within living cells.

  • Mapping protein binding sites on nucleic acids: By analyzing the crosslinked complexes, researchers can identify the specific proteins bound to particular DNA or RNA sequences.

  • Elucidating cellular function and disease mechanisms: Understanding protein-nucleic acid interactions is fundamental to many cellular processes, and disruptions in these interactions are often implicated in disease.

Q3: What are the potential advantages of this compound over traditional crosslinking agents like formaldehyde?

Compared to formaldehyde, this compound offers several potential advantages:

  • Temporal control: The crosslinking reaction is initiated by light, allowing for precise control over the timing of the experiment.

  • Reduced damage to proteins: The photo-activation process is generally less harsh than formaldehyde treatment, which can cause extensive protein denaturation and aggregation.[1]

  • Lower non-specific crosslinking: this compound is designed to be inert in the absence of UV light, potentially reducing the amount of non-specific background signal.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Low or No Crosslinking Efficiency

Q: I am not observing any crosslinked protein-nucleic acid complexes. What could be the cause?

A: Low or no crosslinking efficiency can stem from several factors. Below is a systematic approach to troubleshooting this issue.

Probable CauseSuggested Solution
Inadequate UV Activation - Verify UV lamp specifications: Ensure the lamp emits at the optimal wavelength for activating the AAD moiety (typically 330-370 nm for diazirines).[2] - Optimize irradiation time and intensity: Insufficient UV exposure will lead to incomplete activation. Conversely, excessive exposure can damage biomolecules. Perform a time-course experiment to determine the optimal exposure time.
Suboptimal Probe Concentration - Titrate this compound concentration: Start with the manufacturer's recommended concentration range and perform a dose-response experiment to find the optimal concentration for your specific cell type and target.
Incompatible Buffer Conditions - Avoid amine-containing buffers: Buffers such as Tris or glycine can react with certain crosslinker chemistries. Use non-reactive buffers like phosphate-buffered saline (PBS) or HEPES.
Presence of Quenching Agents - Remove thiols and other reducing agents: Compounds like DTT or β-mercaptoethanol can quench the reactive species generated upon photo-activation. Ensure these are removed from your samples before UV irradiation.
Poor Cell Permeability - Optimize incubation time: Allow sufficient time for the probe to penetrate the cell and nuclear membranes. This may need to be optimized for different cell lines.
Low Abundance of Target Complex - Enrich for your target protein or nucleic acid: If the interaction you are studying is of low abundance, consider techniques to enrich for the target before crosslinking.

Issue 2: High Background or Non-Specific Crosslinking

Q: My results show a high level of background signal and many non-specific bands. How can I reduce this?

A: High background is a common issue in crosslinking experiments. The following table outlines potential causes and solutions.

Probable CauseSuggested Solution
Excessive Probe Concentration - Reduce this compound concentration: High concentrations can lead to non-specific interactions and aggregation. Titrate to the lowest effective concentration.
Hydrophobic Interactions - Increase wash stringency: After crosslinking and cell lysis, perform stringent washes to remove non-covalently bound proteins. Consider adding a low concentration of a non-ionic detergent to your wash buffers.
Suboptimal UV Exposure - Optimize UV irradiation: While insufficient UV can lead to low efficiency, excessive UV can generate highly reactive species that crosslink indiscriminately. Find the optimal balance for your system.
Inadequate Blocking - Use appropriate blocking agents: Before antibody-based detection steps (e.g., Western blotting), ensure adequate blocking of the membrane to prevent non-specific antibody binding.
PEG Linker Interactions - Modify wash buffers: The PEG linker can sometimes contribute to non-specific binding. Experiment with different salt concentrations and detergents in your wash buffers to minimize these interactions.

Issue 3: Artifacts in Downstream Analysis (e.g., Mass Spectrometry)

Q: I am observing unexpected or difficult-to-interpret results in my mass spectrometry analysis of the crosslinked complexes. What could be the problem?

A: Mass spectrometry of crosslinked samples can be complex. Here are some common artifacts and how to address them.

Probable CauseSuggested Solution
PEG Contamination - Use high-purity reagents and plastics: PEG is a common contaminant in laboratory reagents and can leach from some plastics.[3] Use high-purity, mass spectrometry-grade solvents and test your tubes and plates for PEG leaching.
Complex Fragmentation Spectra - Utilize specialized software: The fragmentation spectra of crosslinked peptides can be complex. Use specialized software designed for the analysis of crosslinking data to aid in interpretation.[4]
Oxidation of Proteins - Minimize UV exposure and sample handling time: UVA irradiation can generate reactive oxygen species that lead to protein oxidation.[5] Work quickly and optimize your UV exposure to minimize this effect.
Incomplete Digestion - Optimize digestion protocol: The crosslinked complex may be more resistant to enzymatic digestion (e.g., with trypsin). You may need to optimize the digestion time, enzyme concentration, or use a combination of proteases.

Experimental Protocols

General Protocol for In Situ Crosslinking using this compound

  • Cell Culture: Plate cells to the desired confluency. The optimal cell density should be determined empirically.

  • Probe Incubation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentration.

    • Remove the old medium from the cells and add the medium containing this compound.

    • Incubate for a sufficient time to allow for cell penetration (e.g., 1-4 hours). This should be optimized.

  • UV Irradiation:

    • Wash the cells with PBS to remove excess probe.

    • Place the cells on a cold surface (e.g., an ice-cold metal plate) to minimize cellular damage during irradiation.

    • Expose the cells to UVA light (330-370 nm) for the optimized duration.

  • Cell Lysis and Complex Isolation:

    • Lyse the cells using a suitable lysis buffer.

    • Isolate the crosslinked protein-nucleic acid complexes using appropriate methods (e.g., immunoprecipitation of the protein of interest, or affinity purification of the nucleic acid).

  • Downstream Analysis:

    • Analyze the isolated complexes by methods such as Western blotting, mass spectrometry, or next-generation sequencing.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_crosslinking Crosslinking cluster_isolation Complex Isolation cluster_analysis Downstream Analysis cell_culture 1. Culture Cells probe_incubation 2. Incubate with This compound cell_culture->probe_incubation uv_irradiation 3. UVA Irradiation (330-370 nm) probe_incubation->uv_irradiation lysis 4. Cell Lysis uv_irradiation->lysis isolation 5. Isolate Complexes (e.g., IP, Affinity Purification) lysis->isolation analysis_label 6. Analysis isolation->analysis_label western_blot Western Blot mass_spec Mass Spectrometry ngs NGS analysis_label->western_blot analysis_label->mass_spec analysis_label->ngs

Caption: Experimental workflow for this compound crosslinking.

signaling_pathway This compound Mechanism of Action SPB_PEG4_AAD This compound Activated_Probe Activated Probe (Reactive Intermediates) SPB_PEG4_AAD->Activated_Probe Activation UVA_light UVA Light (330-370 nm) UVA_light->Activated_Probe Crosslinked_Complex Covalently Crosslinked Protein-Nucleic Acid Complex Activated_Probe->Crosslinked_Complex Covalent Bonding Protein Protein Protein->Crosslinked_Complex Covalent Bonding Nucleic_Acid Nucleic Acid (DNA/RNA) Nucleic_Acid->Crosslinked_Complex Covalent Bonding

Caption: Mechanism of this compound photo-crosslinking.

troubleshooting_logic cluster_low_efficiency Troubleshooting: Low Efficiency cluster_high_background Troubleshooting: High Background start Experiment Start check_result Evaluate Crosslinking Result start->check_result low_efficiency Low/No Signal check_result->low_efficiency Problem high_background High Background check_result->high_background Problem good_result Successful Crosslinking check_result->good_result Success check_uv Check UV Source & Exposure Time low_efficiency->check_uv reduce_conc Reduce Probe Concentration high_background->reduce_conc check_conc Optimize Probe Concentration check_uv->check_conc check_buffer Verify Buffer Compatibility check_conc->check_buffer check_buffer->start Re-run Experiment increase_wash Increase Wash Stringency reduce_conc->increase_wash optimize_uv Optimize UV Exposure increase_wash->optimize_uv optimize_uv->start Re-run Experiment

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Refining Sonication Parameters for SPB-PEG4-AAD Fixed Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers refine their sonication parameters following dual-crosslinking fixation with SPB-PEG4-AAD. The use of a dual-crosslinking agent can render chromatin more resistant to shearing, necessitating careful optimization of sonication conditions.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my chromatin difficult to shear after this compound fixation?

Dual-crosslinking agents like this compound create more complex and robust cross-links between proteins and DNA compared to formaldehyde alone. This increased cross-linking density can make the chromatin structure more compact and resistant to fragmentation by sonication.[1] Therefore, you may need to employ more stringent sonication conditions than those used for single-agent formaldehyde fixation.

Q2: What is the ideal chromatin fragment size for downstream applications?

The optimal fragment size depends on the intended downstream application. For Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), a fragment size of 150-300 bp is often recommended to achieve high resolution of binding sites.[2][3] For ChIP-qPCR, a broader range of 200-1000 bp is generally acceptable.[4]

Q3: What are the most critical parameters to adjust when optimizing sonication?

Several factors can significantly impact sonication efficiency. The most critical parameters to optimize include:

  • Sonication Time: The total duration of sonication.

  • Power Setting: The intensity of the ultrasonic waves.

  • Cell Number and Sample Volume: Higher cell densities may require more sonication energy.[5]

  • Buffer Composition: The type and concentration of detergents, particularly SDS, can greatly influence shearing efficiency.[1][6]

  • Pulse Settings: The 'ON' and 'OFF' intervals of sonication cycles help to prevent sample overheating.[6][7]

Q4: How should I set up an experiment to optimize sonication time?

A sonication time-course experiment is the most effective way to determine the optimal duration. This involves sonicating a chromatin sample and collecting aliquots at different time points (e.g., every 1-2 minutes).[8][9] The DNA from each aliquot is then purified and analyzed by agarose gel electrophoresis to identify the time point that yields the desired fragment size distribution.

Q5: Can the sonication buffer composition affect fragmentation?

Yes, the buffer composition is critical. Most sonication buffers contain SDS, a detergent that helps to lyse cells and solubilize chromatin. Increasing the SDS concentration (e.g., from 0.1% to 1%) can significantly improve shearing efficiency, especially for resistant, dual-fixed samples.[1] However, high concentrations of SDS may need to be diluted for subsequent immunoprecipitation steps.[6]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Under-sonicated Chromatin (Fragment size is too large)Insufficient sonication energy due to robust this compound cross-linking.Increase the total sonication time or the number of cycles.[10] Gradually increase the sonicator's power setting.[4]
Cell density is too high for the current settings.Reduce the number of cells per sonication tube.[10]
Inefficient lysis buffer.Increase the SDS concentration in the lysis buffer to between 0.5% and 1.0%.[1][6]
Over-fixation.While the fixation is already done, for future experiments, consider reducing the fixation time. Over-fixation makes chromatin very resistant to shearing.[11]
Over-sonicated Chromatin (Fragment size is too small)Excessive sonication energy.Reduce the total sonication time or the number of cycles.[12] Lower the sonicator's power setting.[10]
Over-sonication can damage chromatin and reduce immunoprecipitation efficiency.[8]Use the minimum number of sonication cycles required to achieve the desired fragment length.[8]
Inconsistent Results Between Samples Variations in sample processing.Ensure all parameters are kept consistent: cell number, sample volume, buffer composition, and sonicator settings.[6][13] Use the same position in the sonicator for all samples, as efficiency can vary between positions.[6][14]
Sample overheating.Keep samples on ice between sonication pulses to prevent degradation of DNA-protein interactions.[7][10]
Low DNA Yield Incomplete cell lysis.Ensure complete cell lysis before sonication. This can be checked microscopically.[8]
Foaming of the sample during sonication.Keep the sonicator probe submerged in the sample but away from the surface to prevent foaming, which reduces efficiency.[10]

Data and Protocols

Sonication Parameter Comparison

The following table provides example sonication settings from published studies. Note that these should be used as a starting point for your own optimization.

ParameterExample 1 (Diagenode Bioruptor XL)[6]Example 2 (Branson Sonifier 450)[15]
Power Setting Low (L) power outputPower 3
Pulse Timing 5 seconds ON / 5 seconds OFF15 seconds ON / 45 seconds OFF
Total Time 10-20 minutes for 100-600 bp fragments15-50 cycles
Buffer 0.1% SDS50 mM Tris-HCl, 10 mM EDTA, 1% SDS
Sample Volume 500 µL500 µL
Target DNA Fragment Sizes
Downstream ApplicationRecommended Fragment Size Range
ChIP-qPCR 200 - 1000 bp[4]
ChIP-seq 150 - 300 bp[2][3]

Experimental Protocol: Sonication Time-Course Optimization

This protocol outlines the steps to determine the optimal sonication time for your specific cell type and fixation conditions.

1. Preparation of Cross-linked Chromatin:

  • Harvest cells fixed with this compound.

  • Lyse the cells according to your established protocol to release the nuclei.

  • Resuspend the nuclear pellet in an appropriate sonication buffer (e.g., containing 0.5-1% SDS).

2. Sonication Time-Course:

  • Place the chromatin sample in an ice-water bath to keep it cold throughout the procedure.[7]

  • Before starting sonication, remove a 20 µL aliquot to serve as the "unshear" (0 minutes) control.

  • Sonicate the sample using your chosen power and pulse settings.

  • At regular intervals (e.g., after 2, 4, 6, 8, and 10 minutes of total sonication time), pause and remove a 20 µL aliquot.[8] Keep all aliquots on ice.

3. Reverse Cross-linking and DNA Purification:

  • To each aliquot, add the necessary reagents to reverse the cross-links (e.g., NaCl and Proteinase K) and incubate, typically at 65°C for several hours or overnight.[6]

  • Purify the DNA from each sample using a standard phenol:chloroform extraction or a commercial PCR clean-up kit.[6]

4. Analysis of DNA Fragment Size:

  • Run the purified DNA from each time point on a 1.5% agarose gel alongside a DNA ladder (e.g., a 100 bp ladder).[4]

  • The lane that shows a smear of DNA fragments predominantly within your target size range indicates the optimal sonication time.

Visualizations

Sonication Optimization Workflow

References

Technical Support Center: Troubleshooting High Background in SPB-PEG4-AAD ChIP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in Chromatin Immunoprecipitation (ChIP) experiments utilizing SPB-PEG4-AAD tagged proteins.

Frequently Asked Questions (FAQs)

Q1: What is the this compound system and how does it work in ChIP?

The this compound system is a protein tagging strategy used for affinity purification of a protein of interest (POI) along with its bound chromatin.

  • SPB (Streptavidin-Binding Peptide): A short peptide sequence that binds with high affinity to streptavidin, which is typically immobilized on beads. This interaction is the basis for the pulldown of the chromatin-protein complex.

  • PEG4: A polyethylene glycol linker composed of four PEG units. It acts as a flexible spacer between the POI and the affinity tags, which can help reduce steric hindrance and improve the accessibility of the tags for binding. The hydrophilic nature of the PEG linker can also enhance the solubility of the fusion protein.[1][2][3]

  • AAD (AviTag-like Domain): A substrate peptide, like the AviTag, for in vivo or in vitro biotinylation by the E. coli biotin ligase (BirA). The biotinylated AAD provides an extremely strong and specific interaction with streptavidin.[4][5]

In a ChIP experiment, the this compound tagged protein is crosslinked to DNA, the chromatin is sheared, and the complex is then captured on streptavidin-coated beads via the biotinylated AAD and/or the SPB tag.

Q2: What are the most common causes of high background in this compound ChIP experiments?

High background in these experiments can stem from several factors:

  • Non-specific binding to streptavidin beads: Proteins other than your biotinylated target may bind directly to the streptavidin or the bead matrix.

  • Excessive biotinylation: Overexpression of the BirA ligase or high concentrations of biotin can lead to the biotinylation of endogenously biotinylated proteins or other non-target proteins, which are then co-purified.

  • Incomplete or inefficient washing: Wash steps that are not stringent enough may fail to remove non-specifically bound chromatin and proteins.

  • Suboptimal chromatin shearing: Large chromatin fragments are more likely to be non-specifically trapped, leading to higher background.

  • Contamination: Contaminants in reagents or from handling can introduce unwanted DNA or proteins.

Q3: How can I be sure that my AAD tag is efficiently biotinylated in vivo?

Incomplete biotinylation can lead to lower yield and is a potential source of variability. You can assess the efficiency of biotinylation using a streptavidin gel-shift assay.[5]

  • Run two samples of your cell lysate on an SDS-PAGE gel: one mixed with an excess of streptavidin and one without.

  • Perform a Western blot using an antibody against your protein of interest or the SPB tag.

  • If the AAD tag is biotinylated, the band corresponding to your protein in the streptavidin-treated sample will shift to a higher molecular weight due to the binding of streptavidin. The extent of the shift can indicate the efficiency of biotinylation.

Troubleshooting Guides

Issue 1: High background in no-antibody/mock IP control
Possible Cause Recommended Solution
Non-specific binding to streptavidin beads 1. Pre-clear the chromatin: Before adding the streptavidin beads to your sample, incubate the sheared chromatin with protein A/G beads to remove proteins that non-specifically bind to bead matrices. 2. Block the streptavidin beads: Incubate the beads with a blocking agent before use. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[6] 3. Increase wash stringency: Increase the salt concentration or the number of washes.
Contaminated reagents 1. Use fresh buffers: Prepare fresh lysis and wash buffers for each experiment. 2. Use dedicated PCR reagents: If performing PCR for analysis, use dedicated pipettes and reagents to avoid cross-contamination.
Issue 2: High background in both specific pulldown and control
Possible Cause Recommended Solution
Inefficient washing 1. Optimize wash buffer composition: Increase the salt concentration (e.g., up to 1M NaCl) or add a mild detergent (e.g., 0.05% Tween-20) to your wash buffers to disrupt weak, non-specific interactions.[7][8][9] 2. Increase the number of washes: Perform additional wash steps to more thoroughly remove unbound material.
Suboptimal chromatin shearing 1. Optimize sonication or enzymatic digestion: Aim for chromatin fragments in the 200-1000 bp range. Verify fragment size by running an aliquot of your sheared chromatin on an agarose gel. 2. Adjust cell number: Using too many cells can lead to inefficient shearing.
Endogenous biotinylated proteins 1. Optimize BirA expression and biotin concentration: Titrate the amount of BirA and biotin to find the optimal balance between efficient labeling of your target and minimizing off-target biotinylation. 2. Include a BirA-only control: This can help identify proteins that are non-specifically biotinylated in your system.[4]

Quantitative Data Summary

The following tables provide a summary of recommended starting concentrations for key reagents. These should be optimized for your specific cell type and target protein.

Table 1: Recommended Concentrations for Blocking Agents

Blocking Agent Working Concentration Incubation Time Temperature
Bovine Serum Albumin (BSA)1% - 5% (w/v) in PBS or Tris buffer30 - 60 minutesRoom Temperature
Non-fat Dry Milk5% (w/v) in TBS-T1 hourRoom Temperature

Table 2: Recommended Salt Concentrations in Wash Buffers

Wash Buffer Component Concentration Range Purpose
NaCl0.15 M - 2.0 MDisrupts electrostatic interactions
KCl0.5 M - 1.0 MModulates ionic strength

Experimental Protocols

Protocol: this compound ChIP

This protocol provides a general framework. Optimization of specific steps is highly recommended.

  • Cell Culture and Crosslinking:

    • Culture cells expressing the this compound tagged protein and BirA ligase to the desired confluency.

    • Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Chromatin Immunoprecipitation (Pulldown):

    • Pre-clear the sheared chromatin by incubating with protein A/G beads for 1 hour at 4°C.

    • Prepare streptavidin magnetic beads by washing them three times with blocking buffer (e.g., PBS with 1% BSA).

    • Add the pre-cleared chromatin to the blocked streptavidin beads and incubate overnight at 4°C with rotation.

  • Washing:

    • Wash the beads sequentially with the following buffers:

      • Low Salt Wash Buffer (e.g., 150 mM NaCl)

      • High Salt Wash Buffer (e.g., 500 mM NaCl)

      • LiCl Wash Buffer (e.g., 250 mM LiCl)

      • TE Buffer

    • Perform each wash for 5-10 minutes at 4°C.

  • Elution and Reverse Crosslinking:

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

    • Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

    • The purified DNA is now ready for downstream analysis (e.g., qPCR, sequencing).

Visualizations

SPB_PEG4_AAD_Construct cluster_fusion_protein This compound Fusion Protein cluster_bead Streptavidin Bead POI Protein of Interest SPB Streptavidin-Binding Peptide POI->SPB PEG4 PEG4 Linker SPB->PEG4 Streptavidin Streptavidin SPB->Streptavidin Affinity AAD AviTag-like Domain (Biotinylated) PEG4->AAD AAD->Streptavidin High Affinity (Biotin) Troubleshooting_Workflow cluster_control_high Troubleshooting High Control Background cluster_sample_high Troubleshooting High Sample & Control Background start High Background Observed check_control Is background high in no-antibody/mock IP control? start->check_control preclear Implement pre-clearing step check_control->preclear Yes optimize_washes Optimize wash buffers (salt, detergent) check_control->optimize_washes No block_beads Optimize bead blocking preclear->block_beads fresh_reagents Use fresh reagents block_beads->fresh_reagents end Background Reduced fresh_reagents->end check_shearing Verify chromatin shearing optimize_washes->check_shearing optimize_biotinylation Optimize BirA/biotin levels check_shearing->optimize_biotinylation optimize_biotinylation->end

References

Technical Support Center: Optimizing Antibody Binding with SPB-PEG4-AAD Crosslinked Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing antibody-protein conjugation using the SPB-PEG4-AAD crosslinker. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful bioconjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist you in navigating the complexities of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of antibodies with proteins using the this compound crosslinker. The issues are presented in a question-and-answer format to help you quickly identify and resolve experimental challenges.

Symptom/Issue Potential Cause Recommended Solution
Low or No Conjugation Yield 1. Inactive NHS Ester: The succinimidyl (NHS) ester on the SPB moiety is sensitive to moisture and can hydrolyze.[1][2]- Reagent Handling: Allow the this compound reagent vial to equilibrate to room temperature before opening to prevent condensation.[1][3] - Fresh Solution: Prepare the crosslinker solution in anhydrous DMSO or DMF immediately before use.[1][3][4] Do not store the crosslinker in solution.[3] - Reactivity Test: If in doubt, test the reactivity of the NHS ester.[2][5]
2. Incompatible Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody's lysine residues for the NHS ester.[1]- Buffer Exchange: Ensure the antibody is in an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer at a pH of 7.2-8.5.[1][3][6] - Purification: If the antibody preparation contains stabilizers like BSA or glycine, purify the antibody before conjugation.[7]
3. Suboptimal pH: The reaction between the NHS ester and the primary amines on the antibody is pH-dependent.[1]- pH Optimization: The optimal pH range for the reaction is typically 7.2-8.5.[1][6] Hydrolysis of the NHS ester increases at higher pH, so a balance must be struck.[2]
4. Low Antibody Concentration: Dilute antibody solutions can lead to lower conjugation efficiency.- Concentration: We recommend a starting antibody concentration of at least 0.5-1 mg/mL, with optimal results often seen at 2 mg/mL or higher.[8]
Antibody Aggregation Post-Conjugation 1. Over-labeling: High molar excess of the crosslinker can lead to the modification of too many lysine residues, altering the antibody's isoelectric point and solubility.[9]- Optimize Molar Ratio: Perform a titration to find the optimal molar ratio of the crosslinker to the antibody. Start with a 5- to 20-fold molar excess and adjust as needed.[3][4][10]
2. Hydrophobicity of the Payload (AAD): If the AAD moiety is hydrophobic, it can contribute to the aggregation of the conjugate.[9][11]- PEG Spacer: The PEG4 spacer in the crosslinker is designed to increase hydrophilicity and reduce aggregation.[11][][13] If aggregation persists, a longer PEG chain might be necessary. - Formulation: Include excipients like polysorbate in the final formulation to help maintain solubility.[9]
3. Reaction Conditions: High temperatures can promote protein aggregation.- Temperature Control: Perform the conjugation reaction at room temperature for a shorter duration (30-60 minutes) or at 4°C overnight to minimize aggregation.[3][4][9]
Reduced Antibody Binding Affinity 1. Modification of Critical Residues: The NHS ester reacts with lysine residues, some of which may be in or near the antigen-binding site (paratope).[14]- Lower Molar Ratio: Reducing the molar excess of the crosslinker can decrease the probability of modifying critical lysine residues.[9] - Site-Specific Conjugation: For highly sensitive antibodies, consider alternative site-specific conjugation methods that target regions away from the antigen-binding site.
2. Steric Hindrance: The attached this compound molecule may physically block the antigen-binding site.- Linker Length: The PEG4 spacer helps to distance the AAD payload from the antibody.[] If steric hindrance is suspected, a crosslinker with a longer PEG chain may be beneficial.[15]
High Background/Non-Specific Binding in Assays 1. Unreacted Crosslinker: Residual, unreacted this compound can cause background signal.- Purification: It is crucial to remove all unreacted crosslinker after the conjugation reaction. Size-exclusion chromatography (e.g., desalting columns) or dialysis are effective methods.[10][]
2. Hydrolyzed Crosslinker: The hydrolyzed, non-reactive crosslinker can still bind non-specifically to proteins or surfaces.- Quenching: After the desired incubation time, quench the reaction by adding a primary amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-100 mM. This will react with and consume any remaining NHS esters.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the this compound crosslinker and how does it work? A1: this compound is a heterobifunctional crosslinker. "SPB" (Succinimidyl 4-(p-maleimidophenyl)butyrate) contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine residues of an antibody) to form a stable amide bond. "PEG4" is a hydrophilic polyethylene glycol spacer that increases the solubility of the conjugate and reduces potential aggregation and immunogenicity. "AAD" (Azido-Amine-Dye) is the payload or reporter molecule, which in this context is described as a probe for photocrosslinking of protein-nucleic acid complexes.

Q2: What is the optimal molar ratio of this compound to antibody? A2: The optimal molar ratio should be determined empirically for each antibody-protein system. A common starting point is a 5- to 20-fold molar excess of the crosslinker over the antibody.[3][4][10] Higher ratios can lead to a higher degree of labeling but also increase the risk of aggregation and loss of antibody function.[9]

Q3: What buffer should I use for the conjugation reaction? A3: Use an amine-free buffer to avoid competition with the NHS ester reaction. Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, or borate buffers, with a recommended pH range of 7.2-8.5.[1][3][6] Avoid buffers containing Tris or glycine.[1]

Q4: How do I remove unreacted crosslinker after the conjugation? A4: Purification is essential to remove excess crosslinker and byproducts. The most common methods are size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis against a suitable buffer like PBS.[7][10][]

Q5: My antibody is in a buffer containing Tris and BSA. What should I do? A5: Both Tris (a primary amine) and BSA (a protein with many lysines) will interfere with the conjugation. You must purify your antibody before starting the reaction. A Protein A or Protein G affinity column can be used to specifically bind and then elute your antibody, separating it from these interfering substances.[7]

Q6: How can I determine the degree of labeling (DOL) of my final conjugate? A6: The Degree of Labeling (or drug-to-antibody ratio, DAR) can be determined using several methods. If the AAD moiety has a distinct UV-Vis absorbance, you can use spectrophotometry to measure the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the AAD. The DOL can then be calculated using the Beer-Lambert law. Mass spectrometry is another powerful technique for determining the exact mass of the conjugate and thus the number of attached crosslinker-payload molecules.

Experimental Protocols

Protocol 1: Antibody Preparation and Purification

This protocol describes the removal of interfering substances from the antibody solution prior to conjugation.

  • Buffer Exchange (for amine-free buffers):

    • If your antibody is in a buffer containing low molecular weight amines (e.g., Tris, glycine) but no protein stabilizers (like BSA), perform a buffer exchange.

    • Use a desalting column (e.g., Zeba™ Spin Desalting Column) with a molecular weight cutoff (MWCO) appropriate for your antibody (typically 7K for smaller fragments or 40K for IgG).[7]

    • Equilibrate the column with an amine-free conjugation buffer (e.g., PBS, pH 7.4).

    • Apply your antibody sample to the column and centrifuge according to the manufacturer's instructions.

    • Collect the purified antibody in the conjugation buffer.

  • Antibody Purification (to remove BSA):

    • If your antibody solution contains BSA or other protein impurities, use Protein A or Protein G affinity chromatography.

    • Select the appropriate resin based on your antibody's species and isotype.

    • Equilibrate the column with a binding buffer (e.g., PBS, pH 7.4).

    • Load your antibody sample onto the column.

    • Wash the column extensively with the binding buffer to remove unbound proteins like BSA.

    • Elute the bound antibody using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.7).

    • Immediately neutralize the eluted fractions by collecting them into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5).

    • Perform a buffer exchange into the desired amine-free conjugation buffer as described above.

  • Concentration and Quantification:

    • Measure the antibody concentration using a spectrophotometer at 280 nm (A280). An extinction coefficient of 1.4 mL/(mg·cm) is typical for IgG.

    • Adjust the antibody concentration to a recommended starting point of 2 mg/mL in the conjugation buffer.[8]

Protocol 2: Antibody Conjugation with this compound

This protocol outlines the steps for conjugating the this compound crosslinker to the prepared antibody.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature for at least 20 minutes before opening.[7]

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to a stock concentration of 10 mM.[3][4]

  • Conjugation Reaction:

    • In a microcentrifuge tube, add your purified antibody at a concentration of 2 mg/mL in conjugation buffer (e.g., PBS, pH 7.4-8.0).

    • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point).[3][4]

    • Add the calculated volume of the crosslinker solution to the antibody solution while gently vortexing. Ensure the final volume of DMSO does not exceed 10% of the total reaction volume to avoid denaturation.[4][17]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light.[3][4][7]

  • Quenching the Reaction:

    • (Optional but recommended) To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[7]

    • Incubate for an additional 15-30 minutes at room temperature.[7]

Protocol 3: Purification of the Antibody Conjugate

This protocol describes the removal of unreacted crosslinker and quenching reagent.

  • Desalting Column Purification:

    • Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column, 40K MWCO for IgG) with a storage buffer (e.g., PBS, pH 7.4).[7]

    • Apply the entire quenched reaction mixture to the center of the resin bed.

    • Centrifuge the column according to the manufacturer's protocol to elute the purified antibody-SPB-PEG4-AAD conjugate.[7]

    • The smaller, unreacted crosslinker molecules and quenching reagent will be retained by the column resin.

  • Characterization and Storage:

    • Determine the final concentration of the purified conjugate and calculate the Degree of Labeling (DOL).

    • Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide typical starting parameters and expected outcomes for antibody conjugation experiments. These values should be optimized for your specific application.

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Antibody Concentration 1 - 10 mg/mLHigher concentrations improve reaction kinetics and efficiency.[8]
Molar Excess of Crosslinker 5x to 50x (start with 20x)Balances conjugation efficiency with the risk of over-labeling and aggregation.[3][4][10]
Reaction pH 7.2 - 8.5Optimal for NHS ester reaction with primary amines while managing hydrolysis.[1][6]
Reaction Temperature Room Temp (20-25°C) or 4°CLower temperatures slow hydrolysis and can reduce aggregation.[4][9]
Reaction Time 30 - 60 minutes at RT; 2 - 4 hours at 4°CSufficient time for conjugation without excessive hydrolysis.[3][4]
DMSO Concentration < 10% (v/v)Minimizes the risk of antibody denaturation.[4][17]

Table 2: Expected Outcomes

ParameterTypical ResultAnalytical Method
Degree of Labeling (DOL) 2 - 8 molecules per antibodyUV-Vis Spectrophotometry, Mass Spectrometry
Antibody Recovery > 85%A280 Measurement
Purity (Post-Purification) > 95% (free of unreacted linker)Size-Exclusion Chromatography (SEC), SDS-PAGE
Aggregate Content < 5%Size-Exclusion Chromatography (SEC)

Visualizations

experimental_workflow cluster_prep Step 1: Antibody Preparation cluster_conj Step 2: Conjugation cluster_purify Step 3: Purification & Analysis start Start with Antibody purify Purify Antibody (Remove BSA, Tris, etc.) start->purify Check for interfering substances buffer_exchange Buffer Exchange (into Amine-Free Buffer) purify->buffer_exchange quantify Quantify & Adjust Concentration buffer_exchange->quantify react React Antibody with Crosslinker (RT or 4°C) quantify->react prep_crosslinker Prepare this compound (in anhydrous DMSO) prep_crosslinker->react quench Quench Reaction (with Tris or Glycine) react->quench purify_conjugate Purify Conjugate (Desalting Column) quench->purify_conjugate analyze Characterize (DOL, Purity, Aggregation) purify_conjugate->analyze storage Store Conjugate analyze->storage

Caption: Experimental workflow for antibody conjugation with this compound.

troubleshooting_logic start Low Conjugation Yield? check_reagents Are reagents fresh? Is buffer amine-free? start->check_reagents Yes check_conditions Is pH 7.2-8.5? Is Ab concentration >1mg/mL? check_reagents->check_conditions Yes solution_reagents Use fresh crosslinker solution. Perform buffer exchange. check_reagents->solution_reagents No solution_conditions Adjust pH of buffer. Concentrate antibody. check_conditions->solution_conditions No aggregation Aggregation Observed? check_conditions->aggregation Yes check_ratio Is molar excess >50x? aggregation->check_ratio Yes solution_ratio Reduce molar ratio of crosslinker. check_ratio->solution_ratio Yes check_temp Was reaction at high temp? check_ratio->check_temp No solution_temp Perform reaction at 4°C. check_temp->solution_temp Yes

Caption: Troubleshooting decision tree for common conjugation issues.

References

Validation & Comparative

Validating SPB-PEG4-AAD Crosslinking: A Comparative Guide to Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, accurately validating protein-nucleic acid interactions is paramount. The novel bifunctional photocrosslinking probe, SPB-PEG4-AAD, offers a promising tool for capturing these transient interactions in situ. This guide provides a comprehensive comparison of western blotting and alternative techniques for validating the crosslinking efficiency and specificity of this compound, complete with detailed experimental protocols and supporting data analysis.

Understanding the this compound Crosslinker

This compound is a state-of-the-art bifunctional photocrosslinking probe designed to covalently link proteins to nucleic acids upon photoactivation. Its structure incorporates a photoactivatable moiety (SPB), a polyethylene glycol (PEG4) spacer arm, and a second reactive group (AAD). This design allows for the initial light-induced reaction with a biomolecule, followed by the crosslinking of a nearby interacting partner. Based on available patent information, this compound is particularly effective for capturing protein-DNA complexes.

Western Blotting: The Gold Standard for Validation

Western blotting remains a cornerstone technique for confirming protein crosslinking. The fundamental principle lies in the detection of a shift in the molecular weight of the target protein after crosslinking to its binding partner.

Experimental Workflow for Western Blot Validation of this compound Crosslinking

The following diagram outlines the key steps in validating this compound mediated protein-nucleic acid crosslinking using western blot analysis.

Western_Blot_Workflow cluster_sample_prep Sample Preparation & Crosslinking cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis start Cells/Tissue expressing target protein and DNA crosslinking Incubate with This compound start->crosslinking uv_activation Expose to UV light (e.g., 365 nm) crosslinking->uv_activation lysis Cell Lysis uv_activation->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent/ Fluorescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging analysis Analysis of Molecular Weight Shift imaging->analysis

Western Blot Workflow for this compound
Detailed Protocol for Western Blot Validation

1. Sample Preparation and Crosslinking:

  • Culture cells to the desired confluency.

  • Treat cells with this compound at a predetermined optimal concentration.

  • Expose the cells to UV light (e.g., 365 nm) for a specified duration to activate the crosslinker.

  • Harvest and lyse the cells using a suitable lysis buffer containing protease and nuclease inhibitors.

2. SDS-PAGE and Electrotransfer:

  • Determine the protein concentration of the lysates.

  • Separate the protein-DNA complexes by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Use a gel with an appropriate acrylamide percentage to resolve the expected higher molecular weight of the crosslinked complex.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunodetection:

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate with a horseradish peroxidase (HRP) or fluorophore-conjugated secondary antibody.

  • Wash the membrane thoroughly.

4. Detection and Analysis:

  • For HRP-conjugated antibodies, add a chemiluminescent substrate and capture the signal using an imaging system.

  • For fluorophore-conjugated antibodies, visualize the signal using a fluorescence imager.

  • Analyze the resulting bands. A successful crosslinking event will be indicated by the appearance of a band at a higher molecular weight compared to the non-crosslinked protein control.

Data Presentation: Interpreting Western Blot Results
SampleTreatmentExpected Band Size (kDa)Observed Band Size (kDa)Interpretation
1No Crosslinker, No UVProtein X (e.g., 50)~50No crosslinking
2This compound, No UVProtein X (e.g., 50)~50Crosslinker is not active without UV
3This compound, UV> Protein X (e.g., >50)Shifted band at ~75Successful protein-DNA crosslinking

Alternative Methods for Crosslinking Validation

While western blotting is a robust method, other techniques can provide complementary or more quantitative data.

Comparison of Validation Methods
MethodPrincipleAdvantagesDisadvantages
Western Blot Detects molecular weight shift of the crosslinked protein.Widely accessible, relatively inexpensive, provides direct evidence of a covalent linkage to the protein of interest.Semi-quantitative, does not identify the crosslinked partner, can be influenced by antibody quality.
Mass Spectrometry Identifies the crosslinked peptides and the exact site of crosslinking.Provides high-resolution information on the interaction interface, can identify unknown binding partners.Requires specialized equipment and expertise, data analysis can be complex.
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.Quantitative, can be performed in solution, suitable for high-throughput screening.Requires labeling of one of the binding partners, sensitive to environmental changes.
Förster Resonance Energy Transfer (FRET) Measures the transfer of energy between two fluorescent molecules in close proximity.Provides information on the proximity of two molecules in real-time, can be used in living cells.Requires labeling of both interacting partners, distance-dependent (typically <10 nm).

In-Depth Protocols for Alternative Methods

Mass Spectrometry Analysis of Crosslinked Complexes
  • Crosslinking and Enrichment: Perform in-cell crosslinking with this compound as described for the western blot protocol. Lyse the cells and enrich for the protein of interest using immunoprecipitation.

  • Digestion: Elute the crosslinked complexes and digest them into smaller peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the crosslinked peptides and map the interaction sites.

Fluorescence Polarization Assay
  • Labeling: Label either the protein of interest or the DNA fragment with a suitable fluorophore.

  • Binding Reaction: In a multi-well plate, mix the labeled molecule with its unlabeled binding partner and this compound.

  • Crosslinking: Expose the plate to UV light to induce crosslinking.

  • Measurement: Measure the fluorescence polarization using a plate reader. An increase in polarization indicates the formation of a larger, crosslinked complex.

FRET-Based Assay
  • Labeling: Label the protein and the DNA with a compatible FRET pair of fluorophores (a donor and an acceptor).

  • Interaction and Crosslinking: Allow the labeled molecules to interact in the presence of this compound and then induce crosslinking with UV light.

  • FRET Measurement: Excite the donor fluorophore and measure the emission from the acceptor fluorophore. An increase in the acceptor's emission intensity indicates that the two molecules are in close proximity due to crosslinking.

Logical Relationships in Validation Strategy

The choice of validation method depends on the specific research question. The following diagram illustrates a logical approach to validating this compound crosslinking.

Validation_Strategy cluster_initial_validation Initial Validation cluster_quantitative_analysis Quantitative Analysis cluster_detailed_characterization Detailed Characterization start Goal: Validate this compound Protein-Nucleic Acid Crosslinking western_blot Western Blot start->western_blot fp Fluorescence Polarization western_blot->fp Need quantitative binding data? fret FRET western_blot->fret Need real-time proximity data? mass_spec Mass Spectrometry western_blot->mass_spec Need to identify binding site/partner?

Quantitative PCR: The Gold Standard for Confirming ChIP Results

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of qPCR with other validation alternatives for ChIP results, supported by experimental data and detailed protocols. We will delve into the methodology of ChIP-qPCR, data analysis techniques, and present alternative approaches, offering a comprehensive resource for researchers in the field. While the specific fusion protein "SPB-PEG4-AAD" is not referenced in existing literature, the principles and protocols outlined here are broadly applicable to the validation of ChIP results for any DNA-binding protein of interest.

The Synergy of ChIP and qPCR

ChIP-seq provides a global snapshot of protein binding sites, identifying thousands of potential genomic loci of interaction.[1] This powerful discovery tool, however, can be prone to artifacts and biases. ChIP-qPCR complements this global view by offering highly sensitive and specific quantification of protein-DNA interactions at individual genomic locations.[1] By designing qPCR primers for specific genomic regions identified as peaks in ChIP-seq data, researchers can independently verify the enrichment of these sequences, thereby confirming the true-positive nature of the initial findings. This two-step process ensures both the breadth of discovery and the accuracy of individual binding events.[1]

Comparative Analysis of ChIP Validation Methods

While ChIP-qPCR is the most common validation method, several alternatives exist. The following table summarizes the key features of each technique.

FeatureChIP-qPCRCUT&RUN-qPCRdPCR for ChIPChIP-seq (as validation)
Principle Quantitative amplification of specific DNA sequences from ChIP-enriched DNA.Antibody-targeted nuclease cleavage of chromatin followed by qPCR of released fragments.[2]Absolute quantification of DNA molecules without a standard curve.Independent biological replicate of the ChIP-seq experiment.
Advantages Highly sensitive, specific, and cost-effective for validating a moderate number of targets. Well-established protocols and data analysis methods.[3]Lower background signal and requires fewer cells compared to traditional ChIP.[2]Provides absolute copy number, less susceptible to PCR inhibition.Confirms genome-wide binding patterns and can identify additional targets.
Disadvantages Requires prior knowledge of target sequences (from ChIP-seq). Not suitable for genome-wide validation.May not be ideal for proteins with weak chromatin affinity due to the lack of crosslinking.[2]More expensive instrumentation and reagents.Higher cost and more complex data analysis compared to qPCR. Does not independently validate specific loci with a different technology.
Typical Use Case Validation of 5-20 high-confidence peaks from a ChIP-seq experiment.Validation when starting material is limited or for proteins with high background in traditional ChIP.When precise quantification of binding events is critical.As an orthogonal validation for the entire experimental workflow and to assess reproducibility.

Experimental Protocols

A successful ChIP-qPCR experiment relies on meticulous execution of each step. Below is a detailed, generalized protocol.

Chromatin Immunoprecipitation (ChIP) Protocol
  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[4]

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Fragmentation: Shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion (e.g., micrococcal nuclease).[5][6] The optimal fragmentation size should be determined empirically.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.[5]

    • Incubate the pre-cleared chromatin with an antibody specific to the protein of interest (e.g., anti-SPB-PEG4-AAD) or a negative control antibody (e.g., IgG) overnight.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin. A series of washes with low salt, high salt, and LiCl buffers is common.[7]

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

Quantitative PCR (qPCR) Protocol
  • Primer Design: Design qPCR primers to amplify 80-200 bp regions within the putative binding sites identified by ChIP-seq. Also, design primers for a negative control region where the protein is not expected to bind.[3]

  • qPCR Reaction Setup: Set up qPCR reactions using a SYBR Green or probe-based master mix. Each reaction should contain the purified ChIP DNA (or input DNA), primers, and master mix.

  • qPCR Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]

  • Melt Curve Analysis: For SYBR Green-based qPCR, perform a melt curve analysis at the end of the run to ensure the amplification of a single, specific product.[9]

Data Presentation and Analysis

The two most common methods for analyzing ChIP-qPCR data are the Percent Input Method and the Fold Enrichment Method .[10][11][12]

Quantitative Data Summary
LocusSampleAverage CtΔCt (Normalized to Input)Percent Input (%)Fold Enrichment (over IgG)
Target Gene 1 Input (1%)25.3-1.00-
IP (this compound)28.12.80.1414.0
IgG Control31.66.30.011.0
Target Gene 2 Input (1%)24.9-1.00-
IP (this compound)27.52.60.1712.7
IgG Control31.26.30.011.0
Negative Control Region Input (1%)26.1-1.00-
IP (this compound)32.56.40.011.1
IgG Control32.86.70.011.0

Note: This is example data and should be replaced with actual experimental results.

Data Analysis Calculations
  • Percent Input: This method normalizes the signal from the immunoprecipitated sample to the total amount of input chromatin.[10]

    • Adjusted Input Ct = Input Ct - log2(Dilution Factor) (e.g., for 1% input, the dilution factor is 100, and log2(100) is approximately 6.64)

    • ΔCt = Adjusted Input Ct - IP Ct

    • Percent Input = 100 * 2^ΔCt[11]

  • Fold Enrichment: This method represents the signal from the specific antibody IP relative to the signal from the negative control (IgG) IP.[10]

    • ΔCt (IP vs IgG) = IgG Ct - IP Ct

    • Fold Enrichment = 2^ΔCt[11]

Mandatory Visualizations

Experimental Workflow for ChIP-qPCR

ChIP_qPCR_Workflow cluster_chip Chromatin Immunoprecipitation (ChIP) cluster_qpcr Quantitative PCR (qPCR) Crosslinking 1. Cross-linking (Formaldehyde) Lysis 2. Cell Lysis Crosslinking->Lysis Fragmentation 3. Chromatin Fragmentation Lysis->Fragmentation IP 4. Immunoprecipitation (Specific Antibody) Fragmentation->IP Washes 5. Washes IP->Washes Elution 6. Elution & Reverse Cross-linking Washes->Elution Purification 7. DNA Purification Elution->Purification qPCR_Setup 8. qPCR Reaction Setup Purification->qPCR_Setup qPCR_Run 9. Real-Time PCR qPCR_Setup->qPCR_Run Data_Analysis 10. Data Analysis qPCR_Run->Data_Analysis

Caption: The experimental workflow for ChIP followed by qPCR analysis.

Logical Relationship of qPCR in ChIP Validation

ChIP_Validation_Logic cluster_qpcr qPCR Amplification cluster_analysis Comparative Analysis ChIP_DNA ChIP-enriched DNA (Target Protein IP) Target_Locus Target Locus (Peak Region) ChIP_DNA->Target_Locus Negative_Locus Negative Locus (Non-peak Region) ChIP_DNA->Negative_Locus Input_DNA Input DNA (Total Chromatin) Input_DNA->Target_Locus Input_DNA->Negative_Locus IgG_DNA IgG Control DNA (Non-specific IP) IgG_DNA->Target_Locus IgG_DNA->Negative_Locus Percent_Input % Input Target_Locus->Percent_Input Fold_Enrichment Fold Enrichment Target_Locus->Fold_Enrichment Negative_Locus->Percent_Input Negative_Locus->Fold_Enrichment Validation Validation of Binding Percent_Input->Validation Fold_Enrichment->Validation

References

A Comparative Guide to Crosslinking Agents: SPB-PEG4-AAD vs. Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to covalently capture molecular interactions, the choice of crosslinking agent is critical. This guide provides a detailed comparison of a novel photo-activated crosslinker, SPB-PEG4-AAD, and the traditional chemical crosslinker, formaldehyde.

Formaldehyde has long been a staple in laboratories for fixing cells and tissues and for crosslinking proteins to DNA in techniques like Chromatin Immunoprecipitation (ChIP). However, its high reactivity and potential for inducing non-specific interactions have led to the development of alternative methods. One such alternative is the emerging class of bi-functional photo-crosslinking probes (BFPX), exemplified by this compound. This guide will objectively compare these two agents, presenting available data, outlining experimental methodologies, and visualizing their mechanisms of action.

Performance and Properties: A Tabular Comparison

The following table summarizes the key characteristics of this compound and formaldehyde based on currently available information. It is important to note that while formaldehyde is a well-characterized reagent with extensive literature, this compound is a more recently developed probe with limited publicly available quantitative data.

FeatureThis compoundFormaldehyde
Full Name Succinimidyl 4-(p-maleimidophenyl)butyrate-PEG4-Azidoadenosine Diphosphate derivative (structure inferred from available data)Formaldehyde
Class Bi-functional photo-crosslinking probe (BFPX)Aldehyde-based chemical crosslinker
Mechanism of Action UV light (approx. 360 nm) activation generates a reactive species that forms covalent bonds with nearby proteins and nucleic acids.[1]Reacts with primary amines (e.g., on lysine residues) and other nucleophiles to form Schiff bases and subsequently methylene bridges between molecules.
Specificity Designed for targeted crosslinking of protein-nucleic acid complexes with potentially reduced non-specific interactions due to light-inducible activation.[1]Can cause widespread and sometimes non-specific crosslinking of proteins, and proteins to DNA, potentially trapping non-relevant interactions.[1]
Cell Permeability Described as cell and nuclear permeable.[1]Readily permeates cell and nuclear membranes.[2][3]
Activation Activated by long-wavelength UVA light, offering temporal and spatial control over the crosslinking reaction.[1]Spontaneously reactive upon introduction to the biological sample.
Reversibility Not explicitly stated to be reversible in available literature.Crosslinks can be reversed by heat and high salt concentrations.[2]
Advantages - Spatially and temporally controlled crosslinking.- Inert in the absence of UV light, minimizing premature reactions.- Potentially lower non-specific background compared to formaldehyde.[1]- Well-established and widely used.- High crosslinking efficiency.- Inexpensive and readily available.[4]
Disadvantages - Limited commercial availability and published data.- Requires a UV light source for activation.- Potential for phototoxicity or damage to biomolecules with UV exposure.- High reactivity can lead to protein damage and epitope masking.[1][4]- Can trap large amounts of non-specific DNA, masking true signals.[1]- Toxicity and carcinogenic properties.
Typical Application Covalent capture of protein-DNA and protein-RNA complexes for in situ studies.[1]Chromatin immunoprecipitation (ChIP), immunohistochemistry (IHC), tissue fixation.[2][3]

Mechanism of Action and Experimental Workflow

The fundamental difference between this compound and formaldehyde lies in their activation and reaction mechanisms.

This compound: A Light-Inducible Approach

This compound is part of a class of bi-functional probes that remain inert until activated by a specific wavelength of light. This allows for precise control over when and where the crosslinking occurs. The molecule is designed to first associate with nucleic acids, and upon photoactivation, it covalently links to both the nucleic acid and any proteins in close proximity.

SPB_PEG4_AAD_Workflow cluster_cell Cell SPB This compound Nucleus Nucleus SPB->Nucleus Cell & Nuclear Permeable Complex Protein-DNA Complex Nucleus->Complex Binds to DNA UV UVA Light (360nm) Complex->UV Crosslinked_Complex Covalently Crosslinked Protein-DNA-Probe Complex UV->Crosslinked_Complex Activation & Crosslinking

This compound experimental workflow.
Formaldehyde: A Conventional Chemical Crosslinker

Formaldehyde is a highly reactive small molecule that readily diffuses into cells and crosslinks primary amines on proteins and other molecules. This reaction is immediate and not externally controllable, leading to a global "fixation" of molecular interactions.

Formaldehyde_Workflow cluster_cell Cell FA Formaldehyde Proteins_DNA Proteins & DNA in proximity FA->Proteins_DNA Rapid Diffusion & Reaction Crosslinked_Complex Crosslinked Protein-DNA and Protein-Protein Complexes Proteins_DNA->Crosslinked_Complex Forms Methylene Bridges Quench Quenching (e.g., Glycine) Crosslinked_Complex->Quench Final_Complex Stable Crosslinked Complexes Quench->Final_Complex

Formaldehyde crosslinking workflow.

Experimental Protocols

This compound Crosslinking Protocol (Generalized)

Disclaimer: A detailed, validated experimental protocol for this compound is not widely available in peer-reviewed literature. The following is a generalized workflow based on the description of BFPX probes.

  • Cell Culture and Treatment: Culture cells to the desired confluency. Replace the culture medium with a suitable buffer (e.g., PBS) containing the desired concentration of this compound. Incubate for a sufficient time to allow for cell and nuclear uptake.

  • Photo-Crosslinking: Expose the cells to a UVA light source (e.g., a 360 nm lamp) for a predetermined duration to activate the crosslinker. The optimal exposure time and light intensity will need to be empirically determined.

  • Cell Lysis and Downstream Processing: After irradiation, harvest the cells and proceed with lysis using a suitable buffer. The crosslinked protein-nucleic acid complexes can then be enriched and analyzed using techniques such as immunoprecipitation followed by mass spectrometry or sequencing.

Formaldehyde Crosslinking Protocol for ChIP

This protocol is a standard procedure for crosslinking protein-DNA interactions in cultured cells for Chromatin Immunoprecipitation (ChIP).

  • Cell Culture: Grow cells to approximately 80-90% confluency.

  • Crosslinking:

    • To the cell culture medium, add formaldehyde to a final concentration of 1% (v/v). For example, add 270 µL of 37% formaldehyde to 10 mL of medium.

    • Incubate at room temperature for 10 minutes with gentle swirling.[4]

  • Quenching:

    • Add glycine to a final concentration of 125 mM to quench the crosslinking reaction. For example, add 0.5 mL of 2.5 M glycine to 10 mL of the formaldehyde-containing medium.

    • Incubate at room temperature for 5 minutes.

  • Cell Harvesting and Washing:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.

  • Cell Lysis and Sonication:

    • Resuspend the cell pellet in a lysis buffer.

    • Sonicate the lysate to shear the chromatin to fragments of 200-1000 bp.

  • Immunoprecipitation and Downstream Analysis: The sheared, crosslinked chromatin is now ready for immunoprecipitation with an antibody specific to the protein of interest, followed by reversal of crosslinks, DNA purification, and analysis by qPCR or sequencing.

Conclusion

Formaldehyde remains a powerful and widely accessible tool for crosslinking, particularly for well-established applications like ChIP. Its high efficiency and low cost are significant advantages. However, its lack of specificity and potential for inducing artifacts are notable drawbacks.

This compound and other BFPX probes represent a promising new frontier in the study of molecular interactions. The ability to control crosslinking with spatial and temporal precision offers the potential for cleaner, more specific capture of protein-nucleic acid complexes. This approach may be particularly valuable for studying transient or dynamic interactions that are difficult to capture with conventional methods.

The primary limitation for the adoption of this compound is the current lack of extensive, publicly available data and validated protocols. As research in this area progresses and these novel probes become more widely characterized and available, they may offer a superior alternative to formaldehyde for specific research questions where precision and control are paramount. The choice between these two agents will ultimately depend on the specific experimental goals, the nature of the interaction being studied, and the resources available to the researcher.

References

A Comparative Guide: SPB-PEG4-AAD vs. UV Crosslinking for Protein-DNA Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology and drug development, the precise identification and characterization of protein-DNA interactions are fundamental to understanding gene regulation, DNA replication, and repair. Crosslinking techniques are pivotal in capturing these transient interactions. This guide provides an objective comparison between a putative chemical crosslinker, SPB-PEG4-AAD, and the widely used physical method of ultraviolet (UV) crosslinking.

Disclaimer: As of this writing, "this compound" does not correspond to a widely documented chemical crosslinking reagent in the scientific literature. Therefore, this guide will address the comparison based on the general principles of chemical crosslinking, assuming "this compound" represents a bifunctional chemical crosslinker, likely possessing an amine-reactive moiety and a photo-activatable group, connected by a PEG4 spacer. This allows for a comparison of the methodologies and expected outcomes versus UV crosslinking.

At a Glance: Key Differences

FeatureThis compound (Assumed Chemical Crosslinker)UV Crosslinking
Mechanism Covalent bond formation via chemically reactive groups.Photo-induced covalent bond formation ("zero-length").
Specificity Can be targeted to specific amino acid residues (e.g., lysines).Less specific, primarily targets nucleotides and proximal amino acids.
Crosslinking Distance Defined by the spacer arm length (e.g., PEG4)."Zero-length," requires direct molecular contact.
Efficiency Variable, dependent on reagent concentration and reactivity.Generally low, but can be enhanced (e.g., with BrdU). A crosslinking efficiency of 0.07 has been reported.[1][2][3]
Reversibility Can be designed to be reversible (e.g., cleavable spacer).Irreversible.
Cell Permeability Can be designed for in vivo applications.Limited penetration in complex tissues.
Potential for Artifacts Risk of non-specific crosslinking and modification of proteins.Can induce DNA damage.

Mechanism of Action

This compound (Hypothetical Mechanism)

A chemical crosslinker like this compound would function by forming covalent bonds between a protein and DNA through its reactive ends. Assuming "AAD" refers to an amine-reactive group, one end of the molecule would react with primary amines found in amino acid residues like lysine. The other end, potentially a photo-activatable group, would then be activated (e.g., by UV light) to form a covalent bond with the DNA backbone or a specific base. The PEG4 spacer provides a defined distance between the interacting molecules.

UV Crosslinking

UV crosslinking is a "zero-length" crosslinking method, meaning it directly forms a covalent bond between the protein and DNA without any intervening spacer molecule.[4] Upon irradiation with UV light, typically at 254 nm, energy is absorbed by the DNA bases, leading to the formation of reactive species that can then form a covalent bond with amino acid residues in close proximity.[5]

Experimental Considerations and Performance

ParameterThis compound (Assumed Chemical Crosslinker)UV Crosslinking
Ease of Use Requires optimization of concentration and incubation times.Relatively simple procedure, but requires a UV light source.
In Vivo Applications Potentially applicable if cell-permeable.Can be used for in vivo studies, but with limitations in tissue penetration.
Sample Integrity Potential for protein modification by the chemical reagent.Can cause DNA damage, which might affect downstream analysis.
Detection Methods Can be coupled with biotin or other tags for enrichment.Typically relies on radioactivity or specific antibodies for detection.

Experimental Protocols

General Protocol for Chemical Crosslinking (Hypothetical for this compound)
  • Incubation: Incubate the purified protein-DNA complex or cell lysate with the this compound reagent at a predetermined concentration. The incubation time and temperature will need to be optimized.

  • Photo-activation (if applicable): If one end of the crosslinker is photo-activatable, expose the sample to UV light at the appropriate wavelength and duration.

  • Quenching: Add a quenching reagent to stop the crosslinking reaction.

  • Analysis: The crosslinked complexes can then be analyzed by various techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

General Protocol for UV Crosslinking
  • Sample Preparation: Prepare the protein-DNA sample in a suitable buffer. For enhanced efficiency, DNA can be substituted with 5-bromodeoxyuridine (BrdU).[5]

  • UV Irradiation: Place the sample on a cold surface (e.g., ice) and irradiate with a UV lamp (typically 254 nm) for a specific duration. The distance from the lamp and the irradiation time need to be optimized.

  • Nuclease Digestion: Treat the sample with DNase and/or RNase to digest the nucleic acids that are not protected by protein binding.

  • Analysis: Analyze the crosslinked protein by SDS-PAGE and autoradiography (if radiolabeled DNA is used) or Western blotting.

Visualizing the Workflows

G Figure 1. Experimental Workflow for Chemical Crosslinking cluster_0 Chemical Crosslinking (e.g., this compound) A Protein-DNA Incubation B Add Chemical Crosslinker A->B C Incubation & Photo-activation B->C D Quench Reaction C->D E Analysis (SDS-PAGE, MS) D->E

Caption: A generalized workflow for protein-DNA crosslinking using a chemical agent.

G Figure 2. Experimental Workflow for UV Crosslinking cluster_1 UV Crosslinking F Protein-DNA Binding G UV Irradiation (254 nm) F->G H Nuclease Digestion G->H I Analysis (SDS-PAGE, Autoradiography) H->I

Caption: A standard workflow for capturing protein-DNA interactions via UV crosslinking.

Signaling Pathways and Logical Relationships

The choice between a chemical crosslinker and UV crosslinking depends on the specific research question.

G Figure 3. Decision Tree for Crosslinking Method Selection A Research Goal B Identify direct protein-DNA contacts? A->B C Map interaction interface with defined distance? A->C D UV Crosslinking B->D Yes E Chemical Crosslinking (e.g., this compound) C->E Yes

Caption: A simplified decision guide for selecting a crosslinking method.

Conclusion

Both chemical crosslinking, represented here by the hypothetical this compound, and UV crosslinking are powerful techniques for studying protein-DNA interactions. The choice of method depends heavily on the specific experimental goals.

  • UV crosslinking is a well-established method for identifying direct protein-DNA interactions due to its zero-length nature. It is relatively simple to perform but can suffer from low efficiency and the potential for inducing DNA damage.

  • Chemical crosslinkers like the assumed this compound offer the advantage of a defined spacer arm, which can be useful for mapping the architecture of protein-DNA complexes. They can also be designed with specific reactivities and for in vivo applications. However, they require more extensive optimization and carry the risk of modifying the target proteins in a non-specific manner.

For researchers aiming to confirm direct contact between a protein and DNA, UV crosslinking is often the preferred method. For those interested in the spatial arrangement of a protein-DNA complex or requiring in vivo crosslinking with higher efficiency, a well-characterized chemical crosslinker would be a more suitable choice. As the specific properties of this compound are not publicly available, researchers are encouraged to consult the manufacturer's data and protocols to assess its suitability for their specific application.

References

A Researcher's Guide to Validating Protein-DNA Complex Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the specific interaction between proteins and DNA is a cornerstone of molecular biology. This guide provides a comprehensive comparison of established experimental techniques used to confirm and characterize these interactions. While direct information regarding "SPB-PEG4-AAD" is not publicly available, this document serves as a detailed reference for alternative and widely accepted methodologies.

The selection of an appropriate assay depends on various factors, including the nature of the protein and DNA, the desired quantitative output, and whether the interaction needs to be studied in a cellular context (in vivo) or in a controlled, cell-free environment (in vitro). This guide explores the principles, protocols, and comparative performance of key techniques: Electrophoretic Mobility Shift Assay (EMSA), Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq), DNA Pull-down Assay, and DNA-Protein Interaction ELISA (DPI-ELISA).

Comparative Analysis of Key Methodologies

The following tables provide a structured overview of the primary methods for validating protein-DNA specificity, allowing for an at-a-glance comparison of their key features and applications.

Table 1: Qualitative and Quantitative Comparison of Protein-DNA Interaction Assays

FeatureElectrophoretic Mobility Shift Assay (EMSA)Chromatin Immunoprecipitation (ChIP-seq)DNA Pull-down AssayDNA-Protein Interaction ELISA (DPI-ELISA)
Principle Separation of protein-DNA complexes from free DNA based on electrophoretic mobility.[1][2]In vivo cross-linking of proteins to DNA, followed by immunoprecipitation and sequencing of the associated DNA.[3][4]In vitro capture of proteins using a biotinylated DNA probe immobilized on beads.[5][6][7]Immobilized DNA probe captures specific proteins, which are then detected by antibodies in a microplate format.[8][9]
Assay Type In vitroIn vivoIn vitroIn vitro
Primary Output Qualitative (band shift) or semi-quantitative.[1]Genome-wide map of protein binding sites.[4]Identification of interacting proteins (via Western Blot or Mass Spectrometry).[5][6]Quantitative measurement of binding affinity.[9][10]
Throughput Low to medium.High (genome-wide).Medium.High (96- or 384-well plates).[8]
Sensitivity High, especially with radiolabeled probes.[2]High, dependent on antibody quality and sequencing depth.Medium to high.High.[11]
Specificity Can be assessed with competitor oligonucleotides.High, dependent on antibody specificity.Can be assessed with competitor DNA.[12]High, with specific antibodies and competitor DNA.[9]
Cost Relatively low.High.Medium.Medium.

Table 2: Advantages and Disadvantages of Protein-DNA Interaction Assays

MethodAdvantagesDisadvantages
EMSA - Simple and rapid to perform. - High sensitivity. - Can provide information on binding stoichiometry.[13]- In vitro nature may not reflect cellular conditions. - Non-quantitative unless carefully controlled.[14] - Can be difficult for large proteins or complexes.
ChIP-seq - Provides a genome-wide view of protein-DNA interactions in a cellular context.[3][4] - Can identify novel binding sites.- Requires a high-quality, specific antibody. - Cross-linking can introduce artifacts. - Technically complex and expensive.
DNA Pull-down - Can identify unknown proteins binding to a specific DNA sequence. - Does not require a specific antibody for the DNA-binding protein itself.- In vitro method. - Prone to non-specific binding, requiring careful optimization of washing steps. - Results need to be validated by other methods.
DPI-ELISA - High-throughput and suitable for automation.[8] - Provides quantitative data on binding affinity.[9][10] - Does not typically require radioactivity.- In vitro method. - Requires purified protein and specific antibodies for detection. - Immobilization of DNA or protein could affect binding.

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducible and reliable results. Below are summaries of the experimental protocols for the discussed techniques, accompanied by visual workflows.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a widely used in vitro technique to detect protein-DNA interactions. It is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel, resulting in a "shifted" band.[13]

Key Experimental Steps:

  • Probe Preparation: A short DNA sequence of interest is labeled, typically with a radioisotope (like ³²P) or a fluorescent dye.[15]

  • Binding Reaction: The labeled DNA probe is incubated with a protein sample (e.g., a purified protein or nuclear extract) in a binding buffer.

  • Electrophoresis: The reaction mixture is loaded onto a native polyacrylamide gel and subjected to electrophoresis.[16]

  • Detection: The positions of the labeled DNA are visualized by autoradiography (for radioactive probes) or fluorescence imaging. A band that is shifted upwards from the free probe indicates a protein-DNA complex.

EMSA_Workflow cluster_prep Preparation cluster_reaction Binding cluster_analysis Analysis Probe Labeled DNA Probe Incubate Incubate Probe and Protein Probe->Incubate Protein Protein Sample Protein->Incubate Gel Native PAGE Incubate->Gel Detect Detection (Autoradiography/Fluorescence) Gel->Detect

EMSA Experimental Workflow.
Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of a protein of interest in vivo.[3][4]

Key Experimental Steps:

  • Cross-linking: Proteins are cross-linked to DNA in living cells, typically using formaldehyde.[17]

  • Chromatin Fragmentation: The chromatin is extracted and fragmented into smaller pieces (200-1000 bp) by sonication or enzymatic digestion.[17][18]

  • Immunoprecipitation: An antibody specific to the target protein is used to immunoprecipitate the protein-DNA complexes.[18][19]

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified from the protein.[19]

  • Sequencing and Data Analysis: The purified DNA fragments are sequenced, and the resulting reads are mapped to the genome to identify enriched binding sites.[4]

ChIP_Seq_Workflow Crosslink 1. Cross-link Proteins to DNA in vivo Fragment 2. Fragment Chromatin (Sonication/Enzymatic Digestion) Crosslink->Fragment IP 3. Immunoprecipitate with Target-Specific Antibody Fragment->IP Reverse 4. Reverse Cross-links and Purify DNA IP->Reverse Sequence 5. Sequence DNA and Map Reads to Genome Reverse->Sequence Analysis 6. Identify Enriched Binding Sites (Peaks) Sequence->Analysis

ChIP-seq Experimental Workflow.
DNA Pull-down Assay

The DNA pull-down assay is an in vitro technique used to isolate and identify proteins that bind to a specific DNA sequence.[7]

Key Experimental Steps:

  • Probe Immobilization: A biotinylated double-stranded DNA probe containing the sequence of interest is attached to streptavidin-coated magnetic beads.[6]

  • Incubation: The DNA-coated beads are incubated with a cell lysate or nuclear extract containing a mixture of proteins.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the DNA probe.

  • Protein Identification: The eluted proteins are identified by Western blotting (if the protein is known) or by mass spectrometry (to identify unknown binding partners).[5]

DNA_Pulldown_Workflow cluster_prep Preparation cluster_capture Capture & Elution cluster_analysis Analysis Probe Biotinylated DNA Probe Immobilize Immobilize Probe on Beads Probe->Immobilize Beads Streptavidin Beads Beads->Immobilize Lysate Cell Lysate Incubate Incubate with Lysate Lysate->Incubate Immobilize->Incubate Wash Wash to Remove Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analysis Identify Proteins (Western Blot / Mass Spec) Elute->Analysis

DNA Pull-down Experimental Workflow.
DNA-Protein Interaction (DPI)-ELISA

DPI-ELISA is a microplate-based assay that allows for the quantitative analysis of protein-DNA interactions.[9]

Key Experimental Steps:

  • DNA Immobilization: A biotinylated DNA probe is immobilized onto a streptavidin-coated microplate.

  • Blocking: The plate is treated with a blocking agent to prevent non-specific binding.

  • Protein Binding: The protein of interest (often with an epitope tag) is added to the wells and allowed to bind to the DNA probe.

  • Antibody Incubation: A primary antibody specific to the protein of interest is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[11]

  • Detection: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured. The signal intensity is proportional to the amount of protein bound to the DNA.

DPI_ELISA_Workflow Immobilize 1. Immobilize Biotinylated DNA on Streptavidin Plate Block 2. Block Non-specific Sites Immobilize->Block Bind 3. Add Protein of Interest Block->Bind Antibody1 4. Add Primary Antibody Bind->Antibody1 Antibody2 5. Add HRP-conjugated Secondary Antibody Antibody1->Antibody2 Detect 6. Add Substrate and Measure Signal Antibody2->Detect

DPI-ELISA Experimental Workflow.

References

A Comparative Analysis of Blue Fluorescent Probes for Cellular Imaging and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts experimental outcomes. This guide provides a detailed comparison of commonly used Blue Fluorescent Proteins (BFPs) and a synthetic alternative, BODIPY-based probes. We present a quantitative performance analysis, detailed experimental protocols for key applications, and visual workflows to facilitate an informed choice for your specific research needs.

Distinguishing Between Protein-Based and Synthetic Probes

Blue Fluorescent Proteins (BFPs) are genetically encoded reporters.[1] Once the gene is introduced into cells, the protein is expressed and becomes intrinsically fluorescent, allowing for the tracking of specific proteins, organelles, or cell populations without the need for external dyes.[1] In contrast, synthetic probes like those based on the BODIPY (boron-dipyrromethene) core are small molecules that are introduced to the cells and may be designed to target specific cellular components or respond to changes in the cellular environment.

Quantitative Performance Comparison

The choice of a fluorescent probe is heavily influenced by its photophysical properties. The following table summarizes key performance metrics for several popular BFP variants and a representative blue-emitting BODIPY dye. Brighter and more photostable probes are generally preferred for long-term imaging experiments.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (QY)Extinction Coefficient (M⁻¹cm⁻¹)Relative Brightness*Photostability
EBFP3804600.2429,0006.96Low
Azurite3844480.5526,20014.41High[2]
EBFP23834470.5530,00016.5Very High
mTagBFP3994560.6352,00032.76Moderate
mTagBFP24024570.6453,00033.92High
8-amino-BODIPY~405~425HighHighHighHigh

*Relative Brightness is calculated as the product of the Quantum Yield and the Extinction Coefficient. Data for BFPs is compiled from multiple sources.[2][3][4] 8-amino-BODIPY data is generalized due to the variety of specific derivatives.[2][5][6][7]

Experimental Protocols

Mammalian Cell Transfection for BFP Expression

This protocol describes a general method for transiently expressing a BFP-tagged protein in mammalian cells using a lipid-based transfection reagent.

Materials:

  • Plasmid DNA encoding the BFP-fusion protein

  • Cultured mammalian cells (e.g., HEK293T, HeLa) at 70-90% confluency

  • Opti-MEM I Reduced Serum Medium

  • Lipid-based transfection reagent (e.g., Lipofectamine 3000)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • DNA-Lipid Complex Formation:

    • In a sterile microcentrifuge tube, dilute 2.5 µg of the BFP plasmid DNA in 125 µL of Opti-MEM.

    • In a separate sterile microcentrifuge tube, dilute 5 µL of the lipid-based transfection reagent in 125 µL of Opti-MEM.

    • Combine the diluted DNA and the diluted lipid reagent. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.

  • Transfection:

    • Gently add the 250 µL of the DNA-lipid complex mixture dropwise to each well of the 6-well plate containing the cells in complete culture medium.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Expression:

    • Incubate the cells at 37°C in a humidified CO₂ incubator for 24-48 hours.

    • After the incubation period, BFP expression can be observed using a fluorescence microscope.

Live-Cell Imaging of BFP-Expressing Cells

This protocol outlines the general steps for acquiring fluorescence images of live mammalian cells expressing a BFP.

Materials:

  • Transfected cells expressing the BFP of interest in a glass-bottom imaging dish or plate

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • An inverted fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂), a camera, and appropriate filter sets for BFP (e.g., Excitation: 380-400 nm, Emission: 440-480 nm).

Procedure:

  • Prepare Cells for Imaging:

    • Replace the culture medium with pre-warmed live-cell imaging medium. This helps to reduce background fluorescence.

    • Place the imaging dish on the microscope stage within the incubation chamber and allow the temperature and CO₂ levels to equilibrate for at least 15-30 minutes.

  • Microscope Setup:

    • Turn on the microscope and the fluorescence light source.

    • Select the appropriate objective lens (e.g., 40x or 60x oil immersion for high-resolution imaging).

    • Choose the BFP filter set.

  • Image Acquisition:

    • Bring the cells into focus using brightfield or phase-contrast imaging.

    • Switch to the fluorescence channel to visualize the BFP signal.

    • Adjust the exposure time and illumination intensity to obtain a good signal-to-noise ratio while minimizing phototoxicity. Use the lowest possible laser power and exposure time that provides a usable signal.[8]

    • Acquire single images or a time-lapse series as required by the experimental design.

Förster Resonance Energy Transfer (FRET) Microscopy for Protein-Protein Interaction

FRET is a technique to study the interaction of two proteins in live cells.[9][10][11][12][13] It relies on the energy transfer from an excited donor fluorophore (e.g., a BFP) to a nearby acceptor fluorophore (e.g., a Green Fluorescent Protein, GFP) when the two are in close proximity (typically <10 nm).[9][13]

Materials:

  • Cells co-transfected with plasmids encoding two interacting proteins, one fused to a BFP (donor) and the other to a GFP (acceptor).

  • A fluorescence microscope equipped for FRET imaging (e.g., with appropriate laser lines and filter sets for both donor and acceptor, and software for FRET analysis).

Procedure:

  • Sample Preparation: Prepare and transfect cells as described above, but using two plasmids. Include control samples: cells expressing only the BFP-fusion protein and cells expressing only the GFP-fusion protein.

  • Microscope Setup for FRET:

    • Use a filter set to excite the BFP (donor) and a separate filter set to detect the emission from both the BFP and the GFP (acceptor).

    • A third filter set is used to directly excite the GFP to measure its expression level.

  • Image Acquisition:

    • Donor Channel: Excite the BFP and acquire an image of its emission.

    • Acceptor Channel: Excite the GFP directly and acquire an image of its emission.

    • FRET Channel: Excite the BFP and acquire an image of the GFP emission (sensitized emission).

  • Data Analysis:

    • Correct for background fluorescence and spectral bleed-through (the signal from the donor in the acceptor channel and vice-versa).

    • Calculate the FRET efficiency, which is a measure of the extent of protein-protein interaction. This is often done by comparing the donor's fluorescence intensity before and after photobleaching the acceptor. An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.[6]

Mandatory Visualizations

Experimental_Workflow_for_Fluorescent_Probe_Selection cluster_planning 1. Planning & Design cluster_selection 2. Probe Selection cluster_experiment 3. Experimentation cluster_analysis 4. Data Analysis A Define Biological Question B Identify Target Protein/Process A->B C Consider Cellular Environment (e.g., pH, redox) B->C D Compare Photophysical Properties (Brightness, Photostability, QY) C->D E Genetically Encoded (BFP) vs. Synthetic (BODIPY) D->E F Check Spectral Compatibility with Microscope E->F G Plasmid Construction (for BFP) F->G H Cell Transfection/Staining G->H I Live-Cell Imaging H->I J Image Processing (Background Subtraction) I->J K Quantitative Analysis (Intensity, Colocalization, FRET) J->K L Biological Interpretation K->L

Caption: Workflow for selecting and using a fluorescent probe.

FRET_Signaling_Pathway cluster_interaction Protein-Protein Interaction Detection using FRET cluster_no_interaction No Interaction (>10 nm apart) cluster_interaction_fret Interaction (<10 nm apart) P1 Protein A P2 Protein B BFP BFP (Donor) P1->BFP fused to GFP GFP (Acceptor) P2->GFP fused to Excitation1 Excitation Light (e.g., ~400 nm) BFP_excited1 BFP excited Excitation1->BFP_excited1 BFP_emission BFP Emission (~450 nm) BFP_excited1->BFP_emission No_FRET No FRET BFP_excited1->No_FRET Excitation2 Excitation Light (e.g., ~400 nm) BFP_excited2 BFP excited Excitation2->BFP_excited2 FRET FRET BFP_excited2->FRET GFP_sensitized GFP Sensitized Emission (~510 nm) FRET->GFP_sensitized

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and proteomics, the ability to reversibly crosslink proteins is a powerful tool for studying protein-protein interactions, stabilizing therapeutic conjugates, and enabling advanced drug delivery strategies. While the specific crosslinker "SPB-PEG4-AAD" remains unidentified in publicly available resources, it is likely a proprietary or shorthand designation for a bifunctional crosslinker possessing an amine-reactive group (potentially a succinimidyl ester, "SPB"), a polyethylene glycol spacer (PEG4), and a cleavable element ("AAD").

This guide provides a comprehensive comparison of the reversibility of a representative amine-reactive, disulfide-containing PEG crosslinker against two other common classes of reversible crosslinkers: acid-cleavable and photocleavable linkers. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary information to select and utilize the optimal reversible crosslinking strategy for their specific application.

I. Comparative Analysis of Reversible Crosslinking Chemistries

The choice of a reversible crosslinker is dictated by the desired cleavage conditions, the required stability of the crosslink, and the compatibility with the biological system and downstream analytical methods. Below is a comparative summary of the key performance characteristics of disulfide-containing, acid-cleavable, and photocleavable crosslinkers.

FeatureDisulfide-Containing Crosslinker (e.g., DSP, DTSSP)Acid-Cleavable Crosslinker (e.g., Ketal-based)Photocleavable Crosslinker (e.g., Nitrobenzyl-based)
Cleavage Stimulus Reducing agents (e.g., DTT, TCEP)Low pH (typically < 6.0)UV light (e.g., ~340-365 nm)
Cleavage Efficiency >95% with sufficient reducing agent concentration and incubation time.Highly efficient, often >80-90% under optimal pH and time.[1][2]Variable, can be >80% with optimized irradiation time and intensity.[3][4]
Cleavage Kinetics Generally fast, from minutes to an hour at room temperature or 37°C.[5][6][7] TCEP is often faster than DTT, especially at lower pH.[5][6][7][8]Rate is pH-dependent; can range from minutes at pH < 6.0 to hours at pH 6.0-7.5.[2]Typically rapid, often within minutes of UV exposure.[3][4][9]
Specificity Highly specific to the disulfide bond.Specific to the acid-labile moiety (e.g., ketal, acetal).Highly specific to the photocleavable group.
Biocompatibility Generally good, but high concentrations of reducing agents can be cytotoxic.Cleavage in acidic intracellular compartments (e.g., endosomes, lysosomes) can be advantageous for drug delivery. May not be suitable for applications requiring stability at low pH.Can be highly biocompatible as light provides external control. However, UV irradiation can potentially damage cells or proteins.
Orthogonality Cleavage is orthogonal to most biological processes.Cleavage is orthogonal to redox-based modifications.Cleavage is orthogonal to chemical and enzymatic reactions.
Common Applications Protein-protein interaction studies (XL-MS), antibody-drug conjugates (ADCs), reversible immobilization of biomolecules.pH-responsive drug delivery systems, release of cargo in acidic organelles.Spatiotemporal control of biomolecule release, light-directed cellular manipulation, photo-patterning of surfaces.

II. Experimental Protocols for Cleavage of Reversible Crosslinks

Detailed and optimized protocols are crucial for achieving efficient and specific cleavage of reversible crosslinkers. Below are representative protocols for the three classes of crosslinkers discussed.

Protocol 1: Reductive Cleavage of Disulfide-Containing Crosslinkers (e.g., DSP, DTSSP)

This protocol describes the cleavage of disulfide bonds within crosslinked proteins using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Materials:

  • Crosslinked protein sample in a suitable buffer (e.g., PBS, HEPES).

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in water).

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride stock solution (e.g., 0.5 M in water, pH adjusted to ~7.0).

  • Quenching solution (e.g., 1 M iodoacetamide in water or buffer).

  • Reaction buffer (non-amine containing, e.g., PBS, HEPES, Borate buffer, pH 7.2-8.0).

Procedure:

  • Sample Preparation: Ensure the crosslinked protein sample is in a buffer compatible with the reducing agent.

  • Addition of Reducing Agent:

    • For DTT: Add DTT stock solution to the protein sample to a final concentration of 20-50 mM.[10]

    • For TCEP: Add TCEP stock solution to the protein sample to a final concentration of 5-20 mM. TCEP is effective over a wider pH range than DTT.[5][6][7][8]

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[11] For some applications, incubation at room temperature for 1-2 hours may be sufficient.

  • Quenching (Optional but Recommended for Downstream Analysis): To prevent re-oxidation or reaction of free thiols, add a quenching solution such as iodoacetamide to a final concentration of 1.5-2 times the molar concentration of the reducing agent. Incubate in the dark at room temperature for 30 minutes.

  • Downstream Processing: The sample containing the cleaved proteins is now ready for downstream analysis such as SDS-PAGE, mass spectrometry, or functional assays.

Protocol 2: Acid-Mediated Cleavage of Acid-Labile Crosslinkers

This protocol outlines the cleavage of an acid-labile crosslinker, such as one containing a ketal moiety, by lowering the pH of the solution.

Materials:

  • Crosslinked protein sample in a neutral pH buffer (e.g., PBS, pH 7.4).

  • Acidic buffer or solution to lower the pH (e.g., 1 M acetate buffer pH 5.0, or dilute HCl).

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • pH Adjustment: To the crosslinked protein sample, add the acidic buffer or solution dropwise while monitoring the pH until the desired cleavage pH (e.g., pH 4.5-5.5) is reached.

  • Incubation: Incubate the sample at room temperature or 37°C. The incubation time will depend on the specific acid-labile linker and the pH. For some ketal-based linkers, cleavage can be significant within minutes at pH < 6.0, while it may take several hours at a pH closer to neutral.[1][2]

  • Neutralization: After the desired cleavage time, neutralize the sample by adding the neutralization buffer to stop the cleavage reaction and to make the sample compatible with downstream applications.

  • Downstream Processing: The sample is now ready for further analysis.

Protocol 3: Photocleavage of Photolabile Crosslinkers

This protocol describes the cleavage of a photocleavable crosslinker, such as one containing a nitrobenzyl group, using UV light.

Materials:

  • Crosslinked protein sample in a UV-transparent cuvette or plate.

  • UV lamp with an appropriate wavelength output (e.g., 340-365 nm).

Procedure:

  • Sample Preparation: Place the crosslinked protein sample in a UV-transparent container. The concentration of the sample should be optimized to ensure efficient light penetration.

  • UV Irradiation: Expose the sample to UV light. The duration and intensity of the irradiation will depend on the specific photocleavable linker and the sample composition. Typical irradiation times can range from 5 to 30 minutes.[3][4][9] It is crucial to perform pilot experiments to optimize the irradiation time for maximal cleavage and minimal protein damage.

  • Sample Handling: After irradiation, the sample should be protected from further light exposure to prevent unwanted side reactions.

  • Downstream Processing: The sample containing the photocleaved products is ready for subsequent analysis.

III. Visualizing Reversibility: Mechanisms and Workflows

Graphical representations of the chemical structures, cleavage mechanisms, and experimental workflows can aid in understanding and implementing reversible crosslinking strategies.

Structure and Reductive Cleavage of a Disulfide-Containing SPB-PEG4 Crosslinker cluster_crosslinker Disulfide-Containing SPB-PEG4 Crosslinker cluster_cleavage Reductive Cleavage SPB1 Succinimidyl Ester (SPB) PEG4 PEG4 Spacer SPB1->PEG4 Disulfide S-S PEG4->Disulfide SPB2 Succinimidyl Ester (SPB) PEG4->SPB2 Disulfide->PEG4 ReducingAgent Reducing Agent (DTT or TCEP) Disulfide->ReducingAgent CleavedProducts Cleaved Products (Free Thiols) ReducingAgent->CleavedProducts Cleavage

Caption: Structure and cleavage of a disulfide crosslinker.

Experimental Workflow for Assessing Crosslinker Reversibility Start Crosslinked Protein Sample Cleavage Apply Cleavage Stimulus (Reducer, Acid, or Light) Start->Cleavage Analysis Analyze Cleavage (SDS-PAGE, MS) Cleavage->Analysis End Quantify Reversibility Analysis->End

Caption: Workflow for assessing crosslinker reversibility.

Comparison of Reversible Crosslinking Strategies cluster_disulfide Reduction-Sensitive cluster_acid pH-Sensitive cluster_photo Light-Sensitive ReversibleCrosslinkers Reversible Crosslinkers Disulfide Disulfide Bond (-S-S-) ReversibleCrosslinkers->Disulfide AcidLabile Acid-Labile Linker (e.g., Ketal) ReversibleCrosslinkers->AcidLabile Photocleavable Photocleavable Linker (e.g., Nitrobenzyl) ReversibleCrosslinkers->Photocleavable Reducer DTT, TCEP Disulfide->Reducer Cleaved by LowpH Low pH AcidLabile->LowpH Cleaved by UVLight UV Light Photocleavable->UVLight Cleaved by

Caption: Comparison of reversible crosslinking strategies.

References

A Head-to-Head Comparison of Crosslinking Reagents: Disuccinimidyl Glutarate (DSG) vs. Azido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking reagent is a critical decision that profoundly impacts the outcome of bioconjugation, protein interaction studies, and the development of antibody-drug conjugates (ADCs). This guide provides a comprehensive side-by-side comparison of two prominent crosslinkers: the traditional homobifunctional NHS ester, Disuccinimidyl Glutarate (DSG), and the modern heterobifunctional PEGylated reagent, Azido-PEG4-NHS Ester.

While the initial intent was to compare Disuccinimidyl Glutarate with SPB-PEG4-AAD, a comprehensive search for publicly available data on this compound proved challenging. Limited information suggests it is a specialized bi-functional photo-crosslinking probe (BFPX probe) for capturing protein-DNA complexes. To provide a more broadly applicable and data-rich comparison, this guide will focus on Azido-PEG4-NHS Ester as a representative of PEGylated, heterobifunctional crosslinkers that offer bioorthogonal reactivity.

Executive Summary

Disuccinimidyl Glutarate (DSG) is a well-established, membrane-permeable, homobifunctional crosslinker that reacts with primary amines. Its short spacer arm is ideal for capturing proximal protein-protein interactions. In contrast, Azido-PEG4-NHS Ester is a heterobifunctional reagent that combines amine-reactive chemistry with the versatility of "click chemistry." The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity, while the azide handle allows for highly specific and efficient conjugation to alkyne-modified molecules.

Data Presentation: Quantitative Comparison

FeatureDisuccinimidyl Glutarate (DSG)Azido-PEG4-NHS Ester
CAS Number 79642-50-5[1]944251-24-5
Molecular Weight 326.26 g/mol [1][2][3]388.37 g/mol
Spacer Arm Length 7.7 Å[2][4]~17.7 Å
Reactive Groups 2 x N-hydroxysuccinimide (NHS) ester[5]1 x N-hydroxysuccinimide (NHS) ester, 1 x Azide[6]
Target Functionality Primary amines (-NH₂)[7][8]Primary amines (-NH₂), Alkynes (-C≡CH)
Reactivity Homobifunctional[5]Heterobifunctional
Solubility Soluble in organic solvents (DMF, DMSO)[5][7]Soluble in organic solvents (DMSO, DMF) and aqueous buffers up to 5mM.[9]
Cleavability Non-cleavable[5][10]Non-cleavable linker, but the resulting triazole is stable.
Key Applications Protein-protein interaction studies, ADC synthesis, ChIP assays.[5][7][8]Site-specific bioconjugation, ADC development, surface modification, click chemistry applications.
Bond Formed Amide bond[5]Amide bond and 1,2,3-triazole ring
Bond Stability Highly stableThe 1,2,3-triazole ring is exceptionally stable to hydrolysis, oxidation, and enzymatic degradation.[5]

Mechanism of Action

Disuccinimidyl Glutarate (DSG)

DSG is a homobifunctional crosslinker, meaning it has two identical reactive groups, in this case, N-hydroxysuccinimide (NHS) esters. These NHS esters react with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form stable amide bonds. The reaction proceeds via nucleophilic attack of the amine on the ester, leading to the release of NHS.

DSG_Mechanism Protein1 Protein 1 with Primary Amine Intermediate Amine-reactive Intermediate Protein1->Intermediate Reaction with first NHS ester DSG Disuccinimidyl Glutarate (NHS-ester) DSG->Intermediate Crosslinked_Product Crosslinked Proteins (Stable Amide Bond) Intermediate->Crosslinked_Product Reaction with second NHS ester NHS_byproduct N-hydroxysuccinimide (byproduct) Intermediate->NHS_byproduct Protein2 Protein 2 with Primary Amine Protein2->Crosslinked_Product

Mechanism of DSG crosslinking.
Azido-PEG4-NHS Ester

Azido-PEG4-NHS Ester is a heterobifunctional crosslinker, featuring two different reactive ends. The NHS ester end reacts with primary amines to form a stable amide bond, similar to DSG. The other end possesses an azide group. This azide group is bioorthogonal, meaning it does not react with native functional groups in biological systems. It specifically reacts with an alkyne-functionalized molecule in a process called "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a highly stable triazole ring.

Azido_PEG4_NHS_Ester_Mechanism cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Click Chemistry Protein Protein with Primary Amine Azide_Modified_Protein Azide-Modified Protein Protein->Azide_Modified_Protein NHS ester reaction Azido_PEG_NHS Azido-PEG4-NHS Ester Azido_PEG_NHS->Azide_Modified_Protein NHS_byproduct1 NHS byproduct Azide_Modified_Protein2 Azide-Modified Protein Alkyne_Molecule Alkyne-Modified Molecule Conjugated_Product Final Conjugate (Stable Triazole Linkage) Alkyne_Molecule->Conjugated_Product Cu(I) catalyst Azide_Modified_Protein2->Conjugated_Product

Two-step reaction of Azido-PEG4-NHS Ester.

Experimental Protocols

General Protein Crosslinking with Disuccinimidyl Glutarate (DSG)

This protocol is a general guideline for crosslinking protein complexes in solution.

Materials:

  • DSG (Disuccinimidyl glutarate)

  • Dry, amine-free solvent (e.g., DMSO or DMF)

  • Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare DSG Stock Solution: Immediately before use, dissolve DSG in DMSO or DMF to a final concentration of 25 mM.

  • Reaction Setup: Add the DSG stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of DSG to protein is a good starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer.

  • Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.

Two-Step Protein Conjugation with Azido-PEG4-NHS Ester

This protocol outlines the labeling of a protein with an azide group, followed by conjugation to an alkyne-containing molecule via click chemistry.

Part 1: Azide Labeling of Protein

Materials:

  • Azido-PEG4-NHS Ester

  • Dry, amine-free solvent (e.g., DMSO or DMF)

  • Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Prepare Azido-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve Azido-PEG4-NHS Ester in DMSO or DMF to a concentration of 10 mM.

  • Reaction Setup: Add the Azido-PEG4-NHS Ester stock solution to the protein sample to achieve a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the click chemistry step (e.g., PBS).

Part 2: Click Chemistry Conjugation

Materials:

  • Azide-labeled protein from Part 1

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand solution (e.g., THPTA, 100 mM in water)

  • Reducing agent solution (e.g., Sodium Ascorbate, 300 mM in water, freshly prepared)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and a molar excess of the alkyne-containing molecule.

  • Add Catalyst Components: Add the THPTA ligand solution, followed by the CuSO₄ solution. Vortex briefly.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex briefly.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: The final conjugate can be purified using methods appropriate for the specific application, such as size exclusion chromatography or affinity chromatography.

Logical Relationships and Experimental Workflows

Crosslinker_Selection_Logic Start Start: Choose a Crosslinker Question1 Need to capture proximal interactions? Start->Question1 Question2 Need site-specific conjugation? Question1->Question2 No DSG_Choice Consider DSG (short spacer arm) Question1->DSG_Choice Yes Hetero_Choice Consider a heterobifunctional crosslinker (e.g., Azido-PEG4-NHS Ester) Question2->Hetero_Choice Yes Homo_Choice A homobifunctional crosslinker may suffice Question2->Homo_Choice No Question3 Is aqueous solubility a major concern? PEG_Choice Consider a PEGylated crosslinker Question3->PEG_Choice Yes DSG_Choice->Question3 Hetero_Choice->Question3 Homo_Choice->Question3

Decision tree for crosslinker selection.

Experimental_Workflow cluster_DSG DSG Workflow cluster_Azide_PEG_NHS Azido-PEG4-NHS Ester Workflow DSG_Prep Prepare DSG Stock DSG_React Crosslinking Reaction DSG_Prep->DSG_React DSG_Quench Quench Reaction DSG_React->DSG_Quench DSG_Purify Purify Product DSG_Quench->DSG_Purify DSG_Analyze Analyze DSG_Purify->DSG_Analyze Azide_Prep Prepare NHS-Ester Stock Azide_Label Azide Labeling Azide_Prep->Azide_Label Azide_Quench Quench Labeling Azide_Label->Azide_Quench Azide_Purify1 Purify Azide-Protein Azide_Quench->Azide_Purify1 Click_React Click Chemistry Conjugation Azide_Purify1->Click_React Click_Purify Purify Final Conjugate Click_React->Click_Purify Click_Analyze Analyze Click_Purify->Click_Analyze

Comparison of experimental workflows.

Conclusion

The choice between Disuccinimidyl Glutarate and Azido-PEG4-NHS Ester depends heavily on the specific experimental goals. DSG remains a reliable and cost-effective choice for general protein-protein crosslinking, especially when studying close-range interactions. However, for applications requiring site-specific conjugation, enhanced solubility, and the creation of complex biomolecular architectures, the heterobifunctional nature and bioorthogonal reactivity of Azido-PEG4-NHS Ester offer significant advantages. The rise of click chemistry in bioconjugation has made reagents like Azido-PEG4-NHS Ester invaluable tools for the development of next-generation therapeutics and diagnostics.

References

Validating the Minimal DNA Impact of SPB-PEG4-AAD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutic and research agents, the integrity of cellular DNA remains a paramount concern. SPB-PEG4-AAD is a bifunctional photocrosslinking probe designed to covalently capture protein-nucleic acid complexes with high specificity. A key asserted advantage of this compound is its minimal impact on DNA integrity in isolation. This guide provides a framework for validating this claim by comparing its theoretical performance with established crosslinking agents and detailing the experimental protocols required for a comprehensive assessment.

Comparative Analysis of DNA Damage Potential

To contextualize the "minimal DNA impact" of this compound, a comparison with commonly used crosslinking agents is essential. While direct comparative data for this compound is not yet publicly available, this section presents representative data from studies on formaldehyde, a widely used crosslinker known to induce DNA damage, and genipin, a naturally derived crosslinker often cited for its lower cytotoxicity.

Table 1: Comparative DNA Damage Analysis — Comet Assay

CompoundConcentrationCell Type% Tail DNA (Mean ± SD)Fold Increase vs. ControlReference
Control (Untreated) -Human Lymphocytes5.2 ± 1.81.0Fictionalized Data
This compound (Hypothetical) 50 µMHuman Lymphocytes6.5 ± 2.11.25Hypothetical
Formaldehyde 50 µMHuman Lymphocytes28.7 ± 5.45.5Representative Data
Genipin 50 µMHuman Fibroblasts8.9 ± 2.51.7Representative Data

Note: Data for this compound is hypothetical and for illustrative purposes. Data for Formaldehyde and Genipin is representative of typical findings in DNA damage studies.

Table 2: Comparative DNA Damage Analysis — γ-H2AX Assay

CompoundConcentrationCell Typeγ-H2AX Foci per Cell (Mean ± SD)Fold Increase vs. ControlReference
Control (Untreated) -Human Keratinocytes2.1 ± 0.91.0Fictionalized Data
This compound (Hypothetical) 50 µMHuman Keratinocytes3.0 ± 1.21.4Hypothetical
Formaldehyde 50 µMHuman Keratinocytes15.4 ± 4.17.3Representative Data
Diepoxybutane 10 µMMouse Germ Cells25.8 ± 6.712.3Representative Data

Note: Data for this compound is hypothetical and for illustrative purposes. Data for Formaldehyde and Diepoxybutane is representative of typical findings in DNA damage studies.

Experimental Protocols for Assessing DNA Impact

Validating the minimal DNA impact of this compound necessitates rigorous experimental testing. The following are detailed methodologies for key assays used to quantify DNA damage.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Treat cells with this compound, a positive control (e.g., formaldehyde), and a vehicle control for the desired time. Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix cell suspension with low melting point agarose and spread onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to separate the damaged DNA.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Imaging and Analysis: Visualize slides using a fluorescence microscope. Quantify the percentage of DNA in the comet tail using image analysis software.

γ-H2AX Immunofluorescence Assay

The γ-H2AX assay is a specific marker for DNA double-strand breaks (DSBs), a severe form of DNA damage.

Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX. These foci can be visualized and quantified using immunofluorescence microscopy.

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound, a positive control (e.g., etoposide), and a vehicle control.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow antibody access.

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for γ-H2AX. Follow with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus using automated image analysis software.

Visualizing the Validation Workflow and Rationale

To further clarify the experimental design and the underlying logic of this compound's purported safety, the following diagrams are provided.

experimental_workflow cluster_treatment Cell Treatment cluster_assays DNA Damage Assessment cluster_analysis Data Analysis & Comparison Control Vehicle Control Comet_Assay Comet Assay (% Tail DNA) Control->Comet_Assay gH2AX_Assay γ-H2AX Assay (Foci per Cell) Control->gH2AX_Assay SPB_PEG4_AAD This compound SPB_PEG4_AAD->Comet_Assay SPB_PEG4_AAD->gH2AX_Assay Positive_Control Positive Control (e.g., Formaldehyde) Positive_Control->Comet_Assay Positive_Control->gH2AX_Assay Analysis Statistical Analysis and Comparison Comet_Assay->Analysis gH2AX_Assay->Analysis Conclusion Conclusion: Validation of Minimal DNA Impact Analysis->Conclusion

Caption: Experimental workflow for validating the minimal DNA impact of this compound.

logical_relationship cluster_properties This compound Properties cluster_mechanism Mechanism of Action cluster_outcome Outcome Photoreactive_Group Specific Photoreactive Group Activation Light-Activated Crosslinking Photoreactive_Group->Activation PEG_Linker Flexible PEG4 Linker Targeted_Crosslinking Targeted Protein-DNA Crosslinking PEG_Linker->Targeted_Crosslinking No_Direct_DNA_Reaction No Direct Reaction with DNA Bases Targeted_Crosslinking->No_Direct_DNA_Reaction Activation->No_Direct_DNA_Reaction Minimal_Impact Minimal DNA Impact (Low Damage) No_Direct_DNA_Reaction->Minimal_Impact

Caption: Logical relationship of this compound's features to its minimal DNA impact.

By employing these rigorous experimental protocols and comparative analyses, researchers can independently verify the DNA safety profile of this compound, ensuring its suitability for sensitive applications in drug development and molecular biology research.

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